H-D-Dap(Boc)-Ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426957 | |
| Record name | H-D-Dap(Boc)-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363191-25-7 | |
| Record name | H-D-Dap(Boc)-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block for Modern Chemistry
An In-Depth Technical Guide to H-D-Dap(Boc)-Ome: Properties, Reactivity, and Applications in Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical properties, strategic applications in peptide synthesis, and detailed experimental protocols, grounded in established scientific principles.
Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate, commonly abbreviated as this compound, is a synthetically modified derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap).[1] Its unique structure, featuring a free α-amino group, a side-chain β-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a C-terminal methyl ester (Ome), makes it an invaluable building block in peptide chemistry and medicinal drug discovery.[2] The strategic placement of these protecting groups allows for precise, sequential chemical modifications, a concept known as orthogonal protection, which is fundamental to the synthesis of complex molecules.[3][4]
This document provides an in-depth exploration of the physicochemical properties of this compound, its reactivity, and its application in sophisticated synthetic workflows, particularly in Solid-Phase Peptide Synthesis (SPPS).
Core Physicochemical Properties
The utility of this compound stems from its specific chemical architecture. The D-configuration at the alpha-carbon is critical for designing peptides with enhanced stability against enzymatic degradation.
Caption: Chemical Structure of this compound.
All quantitative and identifying data for this compound and its common hydrochloride salt form are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | |
| Synonym(s) | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester | [5] |
| CAS Number | 363191-25-7 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O₄ (Free Base) C₉H₁₉ClN₂O₄ (HCl Salt) | [6] |
| Molecular Weight | 218.25 g/mol (Free Base) 254.71 g/mol (HCl Salt) | [6] |
| Appearance | Colorless or white to yellow liquid or solid | [6] |
| Storage Temp. | Store in freezer, under -20°C, inert atmosphere | [6] |
| Predicted Boiling Point | 325.7 ± 32.0 °C | [6] |
| Predicted Density | 1.107 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 11.95 ± 0.46 | [6] |
The Principle of Orthogonal Protection
Orthogonal protection is a cornerstone of modern multi-step synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[3] this compound is a classic example of this principle. Its two protecting groups, Boc and Ome, have distinct chemical labilities:
-
Boc (tert-butyloxycarbonyl) Group: This group is labile to acid. It is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) or HCl.[4][7]
-
Ome (Methyl Ester) Group: This group is labile to base. It is removed via saponification (hydrolysis) using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[8]
This differential reactivity allows a chemist to unmask either the β-amino group or the C-terminal carboxylic acid independently, enabling site-specific modifications such as side-chain conjugation or C-terminal extension.
Caption: Orthogonal deprotection strategy for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a growing peptide chain during SPPS. Its free α-amino group is poised for coupling, while the protected side-chain and C-terminus prevent unwanted side reactions.
Experimental Protocol: Incorporation of this compound into a Peptide Chain
This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Pillar of Trustworthiness: This protocol includes wash steps to remove excess reagents and byproducts, and a capping step to terminate unreacted chains, ensuring high purity of the final product.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 2 mL).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (4 equivalents to the resin substitution) and a coupling agent like HBTU (3.9 eq.) in DMF (1 mL).
-
Add a base, such as N,N-diisopropylethylamine (DIEA, 8 eq.), to the activation solution. The solution will typically change color.
-
Causality: HBTU activates the carboxylic acid of the incoming amino acid (in this case, the next amino acid after Dap), making it susceptible to nucleophilic attack by the free amine on the resin. DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amino acid and facilitate the reaction.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and then DCM (3 x 2 mL) to remove all soluble reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15 minutes.
-
Wash again with DMF and DCM. The resin is now ready for the deprotection of the N-terminal protecting group of the newly added residue to continue the sequence.
-
Caption: Workflow for incorporating this compound in SPPS.
Selective Deprotection Protocols
The true synthetic power of this compound is realized through the selective cleavage of its protecting groups.
Protocol 1: Selective Removal of the Boc Group (Acidolysis)
This procedure unmasks the β-amino group, making it available for modification (e.g., branching, cyclization, or conjugation) while the peptide remains on the solid support.
Pillar of Expertise: The use of a scavenger is critical. During acidolysis, the Boc group forms a reactive tert-butyl cation. This cation can alkylate sensitive amino acid side chains (like Trp or Met). A scavenger such as triisopropylsilane (TIS) traps this cation, preventing side reactions.[9]
-
Preparation: Wash the peptide-resin containing the this compound residue with DCM (5 x 2 mL).
-
Deprotection Cocktail: Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. Add a scavenger, such as 2.5% v/v TIS.[10]
-
Reaction: Treat the resin with the deprotection cocktail for 30 minutes at room temperature.
-
Washing: Drain the cocktail and wash the resin thoroughly with DCM (5 x 2 mL) to remove residual acid and the cleaved protecting group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DMF (3 x 2 mL), followed by washes with DMF and DCM. The free β-amino group is now ready for subsequent reactions.
Protocol 2: Selective Removal of the Methyl Ester (Saponification)
This procedure is typically performed after the peptide has been cleaved from the resin and purified. It converts the C-terminal methyl ester to a free carboxylic acid.
Pillar of Expertise: Saponification of amino acid esters requires careful control of conditions to avoid side reactions, most notably racemization at the α-carbon.[11] Using milder bases like lithium hydroxide (LiOH) at controlled temperatures (0°C to room temperature) and minimizing reaction time can mitigate this risk.[8]
-
Dissolution: Dissolve the purified peptide-Ome (1 equivalent) in a suitable solvent system, such as a mixture of THF and water (e.g., 3:1 ratio).
-
Reaction: Cool the solution to 0°C in an ice bath. Add an aqueous solution of LiOH (1.5-3 equivalents) dropwise.
-
Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching and Acidification: Once the reaction is complete, carefully quench any excess base by adding a mild acid (e.g., 1N HCl or citric acid) until the pH is neutral or slightly acidic. This protonates the newly formed carboxylate.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.
Broader Applications in Drug Discovery
The incorporation of D-Dap into peptides is a powerful strategy in medicinal chemistry:
-
Enhanced Stability: The D-amino acid configuration confers resistance to proteolysis, increasing the in-vivo half-life of peptide therapeutics.
-
Structural Scaffolding: The bifunctional nature of Dap allows it to serve as a branching point for creating complex peptide dendrimers or as an anchor for conjugating polyethylene glycol (PEG), lipids, or cytotoxic payloads.[2]
-
Bioactive Precursor: 2,3-diaminopropionic acid is a known precursor in the biosynthesis of natural products, including antibiotics like capreomycin and viomycin, making its derivatives valuable for research in antimicrobial development.[12][13]
Conclusion
This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic synthesis. Its well-defined structure and the orthogonal nature of its protecting groups provide researchers with precise control over molecular architecture. This control is essential for the rational design of novel peptide-based therapeutics, structurally complex natural products, and advanced biomaterials. Understanding the properties and protocols detailed in this guide enables scientists to fully leverage the synthetic potential of this versatile building block.
References
- Fiveable. (n.d.). Orthogonal Protection Definition.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep Inc. (n.d.). This compound•HCl.
- CookeChem. (n.d.). This compound, 97%, 363191-25-7.
- Stobie, R. W., & Young, G. T. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 51(11), 1771-1775.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- ECHEMI. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0.
- Benchchem. (n.d.). L-2,3-Diaminopropionic acid | 4033-39-0.
- Sigma-Aldrich. (n.d.). H-Dap(Boc)-OMe hydrochloride AldrichCPR.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
- MedChemExpress. (n.d.). 2,3-Diaminopropionic acid | Endogenous Metabolite.
- ResearchGate. (2022).
- Giguere, J. R., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
- Mason, A. J., et al. (2006). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. ChemBioChem, 7(9), 1445-1452.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Romanowska, A., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports, 14(1), 13456.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Organic Chemistry. (2022). Boc Deprotection Mechanism.
- Singh, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25680-25685.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
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An In-depth Technical Guide to H-D-Dap(Boc)-Ome: Structure, Synthesis, and Applications in Advanced Peptide Chemistry
Abstract
This technical guide provides a comprehensive overview of (R)-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as H-D-Dap(Boc)-Ome. As a synthetically versatile building block, this non-proteinogenic amino acid derivative is of significant interest to researchers, scientists, and professionals in the field of drug development and peptide chemistry. The strategic placement of a Boc protecting group on the β-amino group and a methyl ester on the carboxyl terminus, with a free α-amino group, makes this compound an invaluable tool for the synthesis of complex peptides and peptidomimetics. This guide will delve into the structural intricacies, a detailed, field-proven synthetic protocol, characterization data, and the critical applications of this compound in modern medicinal chemistry.
Introduction: The Strategic Importance of this compound
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique scaffold for chemical modifications in peptide synthesis.[1] Its two amino groups, α and β, allow for the creation of branched peptides, cyclic structures, and the introduction of various functionalities.[2] The precise control over the reactivity of these two amino groups is paramount, and this is achieved through orthogonal protection strategies.[3]
This compound, the D-enantiomer of Nβ-Boc protected diaminopropionic acid methyl ester, is a prime example of a strategically designed building block. The tert-butyloxycarbonyl (Boc) group on the β-amino group is stable under a variety of reaction conditions but can be readily removed with acid.[4] The methyl ester protects the carboxylic acid, and the free α-amino group is available for peptide coupling reactions. This arrangement makes this compound a ready-to-use component for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound hydrochloride is depicted below. The hydrochloride salt form enhances the stability and handling of the compound.
Table 1: Physicochemical Properties of this compound•HCl
| Property | Value | Reference(s) |
| Synonym(s) | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride | [5][6] |
| CAS Number | 363191-25-7 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O₄•HCl | [5][6] |
| Molecular Weight | 254.71 g/mol | [5][6] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol, and DMF | General knowledge |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved from a commercially available, orthogonally protected precursor, Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH). The synthetic strategy involves two key transformations: esterification of the carboxylic acid and selective deprotection of the Nα-Fmoc group.
Rationale for the Synthetic Strategy
The choice of Fmoc-D-Dap(Boc)-OH as the starting material is strategic due to the orthogonal nature of the Fmoc and Boc protecting groups.[7] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable to base but labile to acidic conditions (e.g., trifluoroacetic acid - TFA).[7] This allows for the selective removal of the Fmoc group to expose the α-amino group without affecting the Boc-protected β-amino group.
Experimental Workflow
The overall workflow for the synthesis of this compound is illustrated in the following diagram:
Caption: Synthetic workflow for this compound•HCl.
Detailed Synthesis Protocol
Step 1: Methyl Esterification of Fmoc-D-Dap(Boc)-OH
This protocol is adapted from general procedures for the esterification of Fmoc-protected amino acids.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-D-Dap(Boc)-OH (1 equivalent) in anhydrous methanol (10 mL per gram of starting material).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight. The suspension should become a clear solution as the reaction progresses.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. Co-evaporate the residue with methanol (3 x 10 mL) to remove any remaining traces of SOCl₂. The resulting crude Fmoc-D-Dap(Boc)-OMe can be used in the next step without further purification, assuming high conversion.
Step 2: Nα-Fmoc Deprotection
This procedure follows the standard protocol for Fmoc removal in solid-phase peptide synthesis, adapted for a solution-phase reaction.[8][9]
-
Dissolution: Dissolve the crude Fmoc-D-Dap(Boc)-OMe from the previous step in N,N-dimethylformamide (DMF) (10 mL per gram of starting Fmoc-D-Dap(Boc)-OH).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF (equal volume to the DMF used for dissolution).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the UV-active Fmoc-containing starting material.
-
Work-up: After completion of the reaction, remove the DMF and piperidine under high vacuum. The resulting residue contains the free base of this compound.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous dioxane or diethyl ether.
-
Precipitation: Slowly add a solution of 4 M HCl in dioxane (1.1 equivalents) with vigorous stirring. A white precipitate of this compound•HCl should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Table 2: Expected Yields for the Synthesis of this compound•HCl
| Step | Product | Expected Yield |
| Esterification | Fmoc-D-Dap(Boc)-OMe | >95% (crude) |
| Fmoc Deprotection & Salt Formation | This compound•HCl | 85-95% (over two steps) |
Characterization and Quality Control
The identity and purity of the synthesized this compound•HCl should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), and the protons of the diaminopropionic acid backbone.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the tert-butyl group and the amino acid backbone.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Boc (CH₃)₃ | 1.44 (s, 9H) | 28.3 |
| Boc C(CH₃)₃ | - | 80.5 |
| Boc C=O | - | 156.0 |
| O-CH₃ | 3.75 (s, 3H) | 52.5 |
| C=O (ester) | - | 171.0 |
| α-CH | 4.0-4.2 (m, 1H) | 53.0-55.0 |
| β-CH₂ | 3.2-3.5 (m, 2H) | 40.0-42.0 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. In positive ion mode, the expected molecular ion peak for the free base (C₉H₁₈N₂O₄) would be [M+H]⁺ at m/z 219.13.
Applications in Drug Development and Peptide Science
The unique structure of this compound makes it a valuable building block in several areas of medicinal chemistry and peptide research.
Synthesis of Daptomycin Analogs
Daptomycin is a cyclic lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[11][12] The synthesis of daptomycin analogs is an active area of research aimed at overcoming antibiotic resistance.[13][14] this compound can be incorporated into the peptide backbone to create novel analogs with modified properties, potentially leading to enhanced antimicrobial activity or improved pharmacokinetic profiles.
Construction of Cyclic Peptides
Cyclic peptides often exhibit enhanced stability, receptor binding affinity, and bioavailability compared to their linear counterparts.[15] The free α-amino group of this compound allows for its incorporation into a linear peptide chain, and the Boc-protected β-amino group can be deprotected at a later stage for on-resin cyclization with a carboxylic acid side chain of another amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge.[16]
Caption: Workflow for cyclic peptide synthesis using a Dap derivative.
Conclusion
This compound is a strategically designed and highly valuable building block for advanced peptide synthesis and drug discovery. Its orthogonal protecting group scheme allows for precise chemical manipulations, enabling the construction of complex and novel peptide architectures. The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this important compound. As the demand for sophisticated peptide-based therapeutics continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand, paving the way for new discoveries in medicinal chemistry.
References
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- Molan, A. A., & van der Donk, W. A. (2020). Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains. Journal of the American Chemical Society, 142(31), 13533–13541. [Link]
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- Lindahl, F., Hoang, H. N., Fairlie, D. P., & Cooper, M. A. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids. Chemical communications (Cambridge, England), 51(22), 4496–4499. [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- ResearchGate. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
- ResearchGate. (2018). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]
- PubMed. (2017).
- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
H-D-Dap(Boc)-Ome CAS number and molecular weight
An In-Depth Technical Guide to H-D-Dap(Boc)-OMe: Properties, Synthesis, and Strategic Applications
Abstract
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for developing next-generation therapeutics with enhanced efficacy, stability, and novel functionalities. Among these critical building blocks is the D-stereoisomer of N-β-Boc-2,3-diaminopropionic acid methyl ester, or this compound. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the fundamental properties, strategic applications, and proven methodologies for utilizing this versatile compound. We will explore the causal science behind its use in overcoming the limitations of natural peptides, provide detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the necessary quality control measures to ensure synthetic integrity.
Core Compound Identification and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. It is specifically engineered for synthetic applications with three key features:
-
An unprotected α-amino group ready for peptide bond formation.
-
A tert-butyloxycarbonyl (Boc) protecting group on the β-amino side-chain, which is stable to the basic conditions of Fmoc-based SPPS but readily removable under acidic conditions.
-
A methyl ester protecting the C-terminus, which is typically cleaved during the final deprotection and cleavage from the resin.
The choice of the D-stereoisomer is critical for designing peptides with altered three-dimensional structures and increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Data | Source(s) |
| Chemical Name | Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | |
| Common Synonyms | H-D-Dpr(Boc)-OMe, N-beta-Boc-D-2,3-diaminopropionic acid methyl ester | [2] |
| Stereochemistry | D-configuration (R) | |
| CAS Number | 363191-25-7 (for the free base and often cited for the HCl salt) | [2][3][4] |
| Molecular Formula | C₉H₁₈N₂O₄ (Free Base) C₉H₁₉ClN₂O₄ (Hydrochloride Salt) | [4] |
| Molecular Weight | 218.25 g/mol (Free Base) 254.71 g/mol (Hydrochloride Salt) | [4][5][6] |
The Strategic Rationale for Incorporating D-Dap Derivatives
Natural peptides, while exhibiting high specificity and potency, are often hindered as therapeutic agents by their poor metabolic stability and rapid clearance.[7] Proteolytic enzymes in the body readily cleave peptide bonds, leading to short in-vivo half-lives. The incorporation of unnatural amino acids like this compound is a scientifically validated strategy to mitigate these issues.
Causality Behind Experimental Choice:
-
Enzymatic Resistance: The introduction of a D-amino acid into an L-peptide backbone locally disrupts the conformation that native proteases recognize, thereby sterically hindering cleavage and significantly enhancing the peptide's metabolic stability.[7]
-
Structural Constraint: The β-amino side chain of the Dap residue serves as a versatile handle. It allows for site-specific modifications such as cyclization, branching, or the attachment of functional moieties (e.g., labels, imaging agents, or cytotoxic payloads) after selective deprotection of the Boc group.[8]
-
Conformational Control: The unique stereochemistry and structure of D-Dap can be used to induce specific secondary structures, such as beta-turns, which can be critical for mimicking the bioactive conformation of a parent peptide or protein.
Caption: Logical workflow for using this compound to improve peptide therapeutics.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal synthesis strategy. The free α-amino group allows it to be coupled like any other amino acid, while the acid-labile Boc group on the side chain remains intact during the repetitive base-catalyzed Fmoc deprotection steps.
Foundational SPPS Cycle
The core of SPPS is a cyclical process that elongates the peptide chain while it is anchored to a solid support (resin). Each cycle adds one amino acid.
Caption: The standard four-step cycle for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol: Coupling this compound
This protocol describes a self-validating system for the efficient incorporation of this compound into a growing peptide chain on a solid support. The use of a completion test (Kaiser test) at the end ensures the reaction's success before proceeding.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (or its HCl salt)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
-
Activation of this compound:
-
Causality: The carboxylic acid of the incoming amino acid must be activated to a more reactive species to facilitate amide bond formation. HATU is a highly efficient activating agent that minimizes side reactions and racemization.[9]
-
In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIEA (6.0 eq.) to the solution. Note: If using the HCl salt of the amino acid, an additional equivalent of DIEA is required to neutralize the salt.
-
Allow the solution to pre-activate for 1-2 minutes. A slight color change may be observed.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Gentle bubbling with nitrogen or mechanical shaking ensures complete interaction between the activated amino acid and the resin-bound free amines.
-
-
Monitoring and Validation:
-
Trustworthiness: A negative Kaiser test is a reliable indicator that all primary amines on the resin have reacted, validating the completion of the coupling step.[8]
-
After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the test is positive (beads turn blue), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
If the test is negative (beads remain colorless or yellow), proceed to the next step.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts. The resin is now ready for the next SPPS cycle.
-
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Boc group on the D-Dap residue, must be removed.
-
Procedure: The peptide-resin is treated with a strong acid "cleavage cocktail." A common formulation is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8]
-
Causality: TFA is a strong acid that cleaves the acid-labile linkers anchoring the peptide to the resin and removes acid-labile protecting groups like Boc and tBu. Water and TIS act as "scavengers," trapping the highly reactive carbocations generated during the deprotection process, thereby preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[10] The crude peptide is then precipitated, purified (typically by RP-HPLC), and characterized (e.g., by Mass Spectrometry).
References
- ChemPep Inc. (n.d.). This compound•HCl. Retrieved from ChemPep. [https://www.chempep.com/products/H-D-Dap(Boc)-OMe-HCl-363191-25-7.html]
- Sigma-Aldrich. (n.d.). This compound | 363191-25-7. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd965]
- Sigma-Aldrich. (n.d.). H-Dap(Boc)-OMe hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/cds006431]
- ECHEMI. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0. Retrieved from ECHEMI. [https://www.echemi.com/products/h-dap(boc)-ome-hcl-cas114559-25-0.html]
- CookeChem. (n.d.). This compound, 97%, 363191-25-7. Retrieved from CookeChem. [https://www.cookechem.com/product/cas-363191-25-7.html]
- ChemPep Inc. (n.d.). H-Dap(Boc)-OMe•HCl. Retrieved from ChemPep. [https://www.chempep.com/products/H-Dap(Boc)-OMe-HCl-114559-25-0.html]
- Bapeks. (2024). This compound.HCl. Retrieved from Bapeks. [https://www.bapeks.
- ChemicalBook. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3402713.htm]
- BenchChem. (n.d.). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH. Retrieved from BenchChem. [https://www.benchchem.com/application-notes/Boc-Dap-OH-peptide-stability]
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. Retrieved from BenchChem. [https://www.benchchem.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. Retrieved from BenchChem. [https://www.benchchem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s/]
- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from CEM Corporation. [https://cem.com/media/content/CEM_SPPS_Brochure_082721.pdf]
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- 4. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]
- 5. echemi.com [echemi.com]
- 6. H-DAP(BOC)-OME HCL | 114559-25-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cem.hu [cem.hu]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride, a pivotal building block for researchers, scientists, and drug development professionals. Commonly known as Boc-D-Dap-OH HCl, this non-proteinogenic amino acid derivative is instrumental in the synthesis of modified peptides with unique structural and functional attributes. This document delineates its physicochemical properties, provides a detailed synthesis pathway, outlines analytical characterization methods, and explores its applications in modern peptide chemistry and drug discovery, with a focus on the causal reasoning behind experimental choices.
Introduction: The Strategic Importance of Boc-D-Dap-OH HCl
(2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride is a derivative of the D-isomer of 2,3-diaminopropionic acid. Its structure is characterized by a free α-amino group (as the hydrochloride salt), a carboxylic acid, and a β-amino group protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a highly versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling.
The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as the D-Dap backbone of the title compound, renders the peptide bonds more resistant to enzymatic cleavage, thereby extending the peptide's half-life.[1]
Furthermore, the presence of the Boc-protected β-amino group allows for post-synthesis modifications, such as the introduction of branched structures, cyclization, or the attachment of payloads like imaging agents or cytotoxic drugs.[1][2] The choice of the Boc protecting group is strategic; it is stable under a wide range of conditions but can be selectively removed under acidic conditions, offering a degree of orthogonality in more complex synthetic schemes.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-D-Dap-OH HCl is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₇ClN₂O₄ | [Calculated] |
| Molecular Weight | 240.68 g/mol | [Calculated] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 211-213 °C (with decomposition) (for the free base) | [5] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMF. | [General knowledge] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture. | [6] |
Stability and Storage:
(2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride is a stable compound under recommended storage conditions. As an amino acid hydrochloride, it is hygroscopic and should be stored in a desiccated environment to prevent clumping and potential degradation.[6] The primary degradation pathway is the acid- or heat-induced cleavage of the Boc protecting group.[7] For long-term storage, it is advisable to keep the compound at -20°C.[8] Solutions of the compound, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh.
Synthesis and Purification
While several synthetic routes to protected diaminopropionic acid derivatives exist, a common and efficient method for the preparation of the title compound involves the Hofmann rearrangement of N-Boc-D-asparagine, followed by hydrochloride salt formation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC-DAP(Z)-OH(65710-57-8) 1H NMR [m.chemicalbook.com]
- 5. pangoo.biz [pangoo.biz]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride in Advanced Peptide Synthesis and Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Building Block for Unlocking Novel Peptide Architectures
In the landscape of modern medicinal chemistry and drug discovery, the demand for peptides with enhanced therapeutic properties—such as increased stability, receptor selectivity, and cell permeability—has driven the exploration of non-canonical amino acids. Among these, derivatives of 2,3-diaminopropionic acid (Dap) have emerged as powerful tools for introducing conformational constraints and novel functionalities. This guide provides a comprehensive technical overview of a particularly valuable building block: Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride. As a senior application scientist, my aim is to not only present the fundamental applications of this reagent but to also delve into the causality behind its synthetic strategies and its strategic deployment in the rational design of next-generation peptide therapeutics.
Physicochemical Properties and Structural Rationale
Before delving into complex applications, a thorough understanding of the molecule's inherent characteristics is paramount. These properties dictate its handling, reactivity, and strategic utility in synthesis.
| Property | Value | Significance in Application |
| CAS Number | 114615-77-5 | Unique identifier for the D-isomer hydrochloride salt with the methyl ester. |
| Molecular Formula | C₉H₁₈N₂O₄ · HCl | Provides the elemental composition. |
| Molecular Weight | 254.71 g/mol | Essential for accurate reagent stoichiometry in synthesis protocols. |
| Appearance | White to off-white crystalline solid | A key quality control parameter. |
| Solubility | Soluble in water, methanol, and DMF | Dictates appropriate solvent systems for reactions and purification. |
| Storage | 2-8°C, desiccated | Crucial for maintaining long-term stability and preventing degradation. |
The strategic placement of the Boc protecting group on the β-amino group and the methyl ester on the C-terminus is a deliberate design choice that offers significant advantages in synthetic workflows. The Boc group is acid-labile, allowing for its selective removal under conditions that do not affect the more base-labile Fmoc group often used for α-amino protection in solid-phase peptide synthesis (SPPS). This orthogonality is the cornerstone of its utility, enabling site-specific modifications of the β-amino group. The methyl ester protects the C-terminus, preventing its participation in unwanted side reactions during coupling steps.
Synthesis of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride: A Strategic Approach
The efficient and stereochemically controlled synthesis of this building block is crucial for its widespread application. While multiple synthetic routes exist, a particularly elegant and cost-effective strategy employs a Curtius rearrangement of a suitably protected D-aspartic acid derivative.[1][2] This method is favored over the traditional Hofmann rearrangement due to its milder reaction conditions and reduced risk of side reactions.[1]
The following proposed synthetic scheme is based on established chemical principles and provides a reliable pathway to the target molecule.
Diagram: Synthetic Pathway via Curtius Rearrangement
Caption: Proposed synthesis of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of D-Aspartic Acid
-
Suspend D-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) and cool the mixture in an ice bath.
-
Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) portion-wise and stir overnight at room temperature.
-
Acidify the reaction mixture and extract the Nα-Fmoc-D-aspartic acid.
-
Selectively protect the β-carboxylic acid as a benzyl ester using benzyl bromide in the presence of a suitable base.
Step 2: Curtius Rearrangement
-
Cleave the α-benzyl ester of the product from Step 1 via hydrogenolysis (H₂ gas with a Palladium on carbon catalyst) to yield the free α-carboxylic acid.
-
Dissolve the resulting acid in an anhydrous solvent like toluene.
-
Add diphenylphosphoryl azide (DPPA) and triethylamine (Et₃N) and heat the mixture to initiate the Curtius rearrangement, forming the isocyanate intermediate.[2]
-
Trap the isocyanate by adding tert-butanol (t-BuOH) to form the Boc-protected β-amino group.
Step 3: Deprotection and Esterification
-
Remove the Fmoc protecting group from the α-amino group using a solution of piperidine in DMF.
-
Esterify the free α-carboxylic acid by reacting with thionyl chloride in methanol. This reaction also forms the hydrochloride salt of the α-amino group.
Step 4: Final Product Formation
-
Purify the resulting Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride by recrystallization.
Core Applications in Peptide Science
The true value of this building block lies in its application in the synthesis of peptides with novel properties and functions.
Solid-Phase Peptide Synthesis (SPPS)
Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride is a valuable reagent for incorporation into peptides during SPPS. Its α-amino group can be coupled to a growing peptide chain on a solid support, while the Boc-protected β-amino group remains intact. This allows for subsequent selective deprotection and modification of the β-amino group on-resin.
Caption: Workflow for incorporating and modifying the Dap derivative in SPPS.
-
Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain.
-
Activation of the Dap Derivative: In a separate vessel, dissolve Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride (1.5 eq.), a coupling reagent such as HBTU (1.5 eq.), and a base like DIPEA (3.0 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (absence of free primary amines).
-
Selective β-Amino Deprotection (Optional, On-Resin): Treat the resin with a solution of 30-50% TFA in DCM to remove the Boc group from the β-amino group.
-
On-Resin Modification (Optional): The now free β-amino group can be acylated, alkylated, or used as a point for cyclization or branching.
Engineering Peptide Structure and Function
The incorporation of D-2,3-diaminopropionic acid offers several strategic advantages in peptide design:
-
Conformational Constraint: The additional amino group in the side chain can be used as an anchor point for cyclization, leading to conformationally constrained peptides with improved receptor affinity and selectivity.
-
Enhanced Proteolytic Stability: The presence of a D-amino acid can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.[3]
-
Introduction of Novel Functionalities: The β-amino group serves as a handle for the attachment of various moieties, such as fatty acids for improved cell permeability, chelating agents for imaging applications, or other pharmacophores to create multifunctional molecules.
-
pH-Sensitivity: The pKa of the β-amino group can be modulated by the local microenvironment within the peptide. This property can be exploited to design peptides that undergo conformational changes in response to pH gradients, for example, in the endosomal pathway for targeted drug delivery.
Case Study: Potential Application in Peptide Antibiotics
Many naturally occurring peptide antibiotics, such as those belonging to the lantibiotic and glycopeptide classes, contain unusual amino acids. The incorporation of Nβ-Boc-D-2,3-diaminopropionic acid can be envisioned in the semi-synthesis or total synthesis of novel antibiotic analogues. For instance, the β-amino group could be used to introduce a cationic charge, which is often crucial for antimicrobial activity against bacterial membranes. Furthermore, this building block could be used to create mimics of the diaminopimelic acid residue found in the peptidoglycan of many bacteria, potentially leading to novel inhibitors of cell wall biosynthesis.
Conclusion and Future Perspectives
Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride is more than just another protected amino acid; it is a strategic tool for the medicinal chemist. Its orthogonal protection scheme, coupled with the unique properties it imparts to peptides, opens up a vast design space for creating novel therapeutics with improved pharmacological profiles. As our understanding of peptide structure-activity relationships continues to grow, the rational application of such versatile building blocks will be instrumental in the development of the next generation of peptide-based drugs.
References
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- J&K Scientific. (n.d.). Nb-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride.
- Electronic Journal of Biotechnology. (2018).
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Wikipedia. (n.d.). Curtius rearrangement.
- National Center for Biotechnology Information. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.
- Royal Society of Chemistry. (2020). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. [Link]
- J&K Scientific. (n.d.). Nb-Boc-D-2,3-diaminopropionic acid.
- National Center for Biotechnology Information. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
Sources
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- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis Using Boc-Dap Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex peptides with precisely engineered properties is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap), offers a powerful avenue to introduce novel functionalities, conformational constraints, and enhanced biological activity.[1][2] This guide provides a comprehensive technical overview of the orthogonal protection strategy in solid-phase peptide synthesis (SPPS) with a focus on the versatile Nα-Boc-protected Dap derivatives. We will delve into the chemical principles, practical methodologies, and strategic considerations that empower the synthesis of sophisticated peptide architectures.
The Principle of Orthogonal Protection in Peptide Synthesis
At its core, solid-phase peptide synthesis (SPPS) is a cyclical process of elongating a peptide chain that is anchored to an insoluble resin support.[3][4][5] This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The success of SPPS hinges on a robust protecting group strategy to prevent unwanted side reactions at the reactive Nα-amino group and any functional side chains of the amino acid monomers.[6]
An orthogonal protection strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups within the same molecule.[7][8][9] This chemical selectivity is paramount for the synthesis of complex peptides, enabling site-specific modifications such as branching, cyclization, and conjugation.[1][10]
In the context of Boc-based SPPS, the Nα-amino group is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[11][12] The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal.[4][11] This differential acid lability forms the basis of the Boc/Bzl strategy.[11]
Boc-Dap Derivatives: A Gateway to Peptide Diversification
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by the presence of a primary amine on its side chain.[13] This additional amino group provides a valuable handle for a variety of chemical modifications. However, its reactivity necessitates protection throughout the peptide synthesis to prevent undesired chain branching.[10] The use of Nα-Boc-Dap derivatives with an orthogonally protected β-amino group is a key strategy to unlock the synthetic potential of this versatile building block.[1][13]
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)
The most commonly employed derivative, Boc-Dap(Fmoc)-OH, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the β-amino group.[6][10] This combination offers excellent orthogonality within the Boc-SPPS framework. The Nα-Boc group is removed with TFA in each cycle of peptide elongation, while the Nβ-Fmoc group remains stable under these acidic conditions.[10] The Fmoc group can then be selectively cleaved on-resin using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose the β-amino group for subsequent modification.[14][15][16]
Diagram 1: Orthogonal Deprotection of Boc-Dap(Fmoc)-OH
Caption: Orthogonal deprotection scheme for Boc-Dap(Fmoc)-OH in SPPS.
Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid (Boc-Dap(Alloc)-OH)
The allyloxycarbonyl (Alloc) group offers another layer of orthogonality. The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[1] It is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (PhSiH₃).[1][17][18] This strategy is particularly valuable for the synthesis of complex peptides where multiple, distinct sites of modification are required.
Nα-Boc-Nβ-Dde-L-2,3-diaminopropionic acid (Boc-Dap(Dde)-OH)
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group provides a metal-free alternative for orthogonal protection.[19] The Dde group is stable to both acidic (TFA) and mildly basic (piperidine) conditions. It is selectively removed by treatment with a dilute solution of hydrazine (typically 2%) in DMF.[17] This orthogonality is advantageous when the use of a palladium catalyst is undesirable, for instance, in the synthesis of peptides intended for therapeutic applications where metal contamination is a concern.[2]
Table 1: Comparison of Orthogonal Protecting Groups for the β-Amino Group of Boc-Dap-OH
| Protecting Group | Structure | Removal Conditions | Key Advantages | Potential Drawbacks |
| Fmoc | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Well-established chemistry; rapid and efficient removal.[14][15] | Base-lability can be a concern with certain sequences; potential for diketopiperazine formation.[20] |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄, PhSiH₃ in DCM/DMF | Orthogonal to both acid and base-labile groups; mild, neutral removal conditions.[1][18] | Requires a palladium catalyst which may need to be removed from the final product; cost of the catalyst.[2] |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Metal-free removal; orthogonal to both acid and base-labile groups. | Hydrazine is toxic; potential for Dde migration in some cases.[6] |
Experimental Protocols
The successful incorporation of Boc-Dap derivatives and their subsequent modification relies on meticulous experimental execution. The following protocols provide a framework for these key steps.
General Boc-SPPS Cycle for Peptide Elongation
This cyclical process is repeated for each amino acid addition, including the Boc-Dap derivative.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[10]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.[10]
-
Drain and wash with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to activate for 2-5 minutes.[13][18]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[10]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[13]
Diagram 2: Boc-SPPS Workflow for Peptide Elongation
Caption: Cyclical workflow for Boc-SPPS.
Protocol for On-Resin Nβ-Fmoc Deprotection
-
After incorporation of Boc-Dap(Fmoc)-OH and elongation of the peptide to the desired length, wash the resin with DMF (5x).
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.[2][10]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]
-
The resin-bound peptide with a free β-amino group is now ready for side-chain modification.
Protocol for On-Resin Nβ-Alloc Deprotection
-
Wash the peptide-resin with DCM (3x).[17]
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) and phenylsilane (20 equivalents) in DCM.[17]
-
Add the solution to the resin and agitate for 20 minutes. Repeat this step.[17]
-
Wash the resin thoroughly with DCM (3x) to remove the catalyst and byproducts.[17]
Protocol for On-Resin Nβ-Dde Deprotection
-
Wash the peptide-resin with DMF (3x).[17]
-
Add a 2% solution of hydrazine in DMF to the resin and agitate for 15 minutes. Repeat this step.[17]
-
Wash the resin thoroughly with DMF (3x).[17]
Applications and Strategic Considerations
The ability to selectively deprotect the β-amino group of a Dap residue on-resin opens up a vast landscape of synthetic possibilities.
-
Branched Peptides: The free β-amino group can serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched or "peptidomimetic" structures.[10]
-
Cyclic Peptides: Intramolecular cyclization between the β-amino group and the C-terminal carboxyl group, or another side-chain functional group, can be performed on-resin to generate constrained cyclic peptides with enhanced stability and receptor-binding affinity.
-
Conjugation: The β-amino group is a convenient site for the attachment of various moieties, including fluorescent labels, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
The choice of the orthogonal protecting group for the Dap side chain should be guided by the overall synthetic strategy.[2] For simple linear peptides where no side-chain modification is required, a more acid-labile protecting group on the side chain might be sufficient. However, for complex syntheses involving on-resin modifications, the robust orthogonality of Fmoc, Alloc, or Dde is indispensable.[2]
Troubleshooting and Final Cleavage
A common issue encountered during the synthesis of long or complex peptides is aggregation, which can hinder coupling and deprotection steps.[20] Should this occur, the use of chaotropic salts, high temperatures, or alternative solvents can help to disrupt secondary structures.[20]
Upon completion of the synthesis and any on-resin modifications, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed in a single step. For the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers such as anisole to prevent side reactions with sensitive residues like tryptophan and methionine.[11][13] The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Conclusion
The orthogonal protection strategy using Nα-Boc-Dap derivatives is a powerful and versatile tool in the arsenal of the modern peptide chemist. By carefully selecting the appropriate side-chain protecting group—be it the base-labile Fmoc, the palladium-labile Alloc, or the hydrazine-labile Dde—researchers can unlock a vast array of possibilities for creating novel and complex peptide architectures. A thorough understanding of the underlying chemical principles and meticulous execution of the synthetic protocols are paramount to achieving the desired synthetic outcomes and advancing the frontiers of peptide-based therapeutics and research.
References
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
- CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- University of Bristol School of Chemistry.
- Wikipedia. Protecting group.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- National Institutes of Health. Introduction to Peptide Synthesis.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Powder Systems.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Benchchem.
- Dilun Biotechnology. What Is Solid-Phase Peptide Synthesis (SPPS)? A Complete Guide for Res.
- UCI Department of Chemistry.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- AAPPTec.
- Benchchem.
- Organic Chemistry Portal. Protective Groups.
- National Library of Medicine. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Myers Research Group, Harvard University Department of Chemistry and Chemical Biology. Protecting Groups.
- ResearchGate. (PDF) Methods for Removing the Fmoc Group.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Benchchem.
- National Institutes of Health.
- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- Benchchem. A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- RayzeBio, Inc. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Benchchem.
- MySkinRecipes. Boc-Dap(Dde)-OH.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Royal Society of Chemistry.
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- ChemRar. Fmoc-D-Dap(Alloc)-OH: A Key Building Block in Peptide Synthesis and Chemical Research.
- BOC Sciences.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Sigma-Aldrich. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- CSH Protocols. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
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An In-Depth Technical Guide to H-D-Dap(Boc)-Ome and its Analogs as Building Blocks for Modified Peptides
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics and research tools with enhanced stability, novel functionalities, and tailored biological activities. Among these, derivatives of D-2,3-diaminopropionic acid (D-Dap) offer a unique and powerful tool for peptide modification. This guide provides an in-depth technical exploration of H-D-Dap(Boc)-Ome and its more synthetically versatile counterpart, Fmoc-D-Dap(Boc)-OH. We will dissect the strategic rationale for their use, provide detailed, field-tested protocols for their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and describe methodologies for the post-synthetic modification of the uniquely addressable side chain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for advanced peptide design.
Introduction: The Strategic Value of the D-Diaminopropionic Acid Scaffold
Native peptides, composed exclusively of L-amino acids, often face significant limitations as therapeutic agents, primarily due to their rapid degradation by endogenous proteases. The introduction of D-amino acids is a well-established strategy to confer proteolytic resistance, thereby increasing the peptide's in vivo half-life.[1] Beyond stability, the D-configuration can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and modulating bioactivity.[1]
The D-2,3-diaminopropionic acid (D-Dap) residue offers a dual advantage. First, it provides the inherent benefits of a D-amino acid. Second, its side chain contains a primary amino group, which serves as a versatile chemical handle.[2] This handle, when appropriately protected during synthesis, can be selectively unmasked at a later stage for a wide array of modifications, including:
-
Conjugation: Attachment of payloads such as small molecule drugs, imaging agents (fluorescent dyes), or chelating agents.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[2][3]
-
Cyclization and Branching: Formation of cyclic or branched peptide structures.[2][3]
-
Modulating Physicochemical Properties: Introducing functionalities that alter charge, polarity, or pH sensitivity.
A fascinating application arises from the unique behavior of the Dap side-chain amine within a peptide backbone. Its pKa can be significantly lowered to around 6.3, making its protonation state sensitive to the pH changes that occur during endosomal acidification (pH 7.4 down to ~5.5).[4][5] This property has been exploited to create highly effective, pH-sensitive vectors for gene delivery, where the peptide's conformational change in the endosome facilitates cargo release.[4][6]
Understanding the Building Blocks: this compound vs. Fmoc-D-Dap(Boc)-OH
A common point of confusion is the selection of the appropriate D-Dap derivative. The choice is dictated entirely by the intended synthetic strategy.
-
This compound (Methyl Ester): This building block possesses a free α-amino group and a C-terminal methyl ester. It is primarily suited for solution-phase peptide synthesis . It can also be used to introduce the D-Dap residue at the C-terminus of a peptide during SPPS, although this is less common. Its direct incorporation into the middle of a sequence during standard Fmoc-based SPPS is not feasible due to the unprotected α-amino group.
-
Fmoc-D-Dap(Boc)-OH (Carboxylic Acid): This is the workhorse derivative for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[7] The α-amino group is temporarily protected by the base-labile Fmoc group, and the side-chain (β-amino) group is protected by the acid-labile Boc group.[8] This orthogonal protection scheme is the key to its utility, allowing the peptide chain to be built using standard Fmoc chemistry, after which the Boc group on the D-Dap side chain can be selectively removed for further modification while the peptide remains on the solid support.[2]
| Property | This compound·HCl | Fmoc-D-Dap(Boc)-OH |
| Synonym | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester HCl | (2R)-2-(Fmoc-amino)-3-(Boc-amino)propanoic acid |
| Molecular Formula | C₉H₁₉ClN₂O₄ | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 254.71 g/mol | 426.46 g/mol |
| Primary Use | Solution-phase synthesis; C-terminal modification in SPPS | Internal incorporation in Fmoc-SPPS |
| α-Amino Protection | None (free amine) | Fmoc (Base-labile) |
| Side-Chain Protection | Boc (Acid-labile) | Boc (Acid-labile) |
| C-Terminus | Methyl Ester | Carboxylic Acid |
Synthetic Methodologies: Incorporation and Modification
The successful synthesis of a D-Dap-containing peptide hinges on a meticulously planned workflow. The following protocols are based on the standard and most versatile Fmoc/tBu strategy.
Workflow for Peptide Synthesis and On-Resin Side-Chain Modification
This diagram illustrates the complete workflow from initial peptide synthesis to the final, side-chain functionalized product.
Caption: Standard workflow for peptide cleavage and purification.
Protocol:
-
Cleavage: Treat the dry peptide-resin with a cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% TIS, 1% Ethanedithiol (EDT)) for 2-4 hours at room temperature. [9]Causality: TFA cleaves the peptide from the resin and removes acid-labile protecting groups. The other reagents act as "scavengers" to trap reactive carbocations released from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine. [10]2. Precipitation: Filter the resin and collect the TFA solution. Add this solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide. [9]3. Isolation: Pellet the peptide via centrifugation. Wash the pellet with cold ether 2-3 times to remove residual scavengers.
-
Purification: Dry the crude peptide and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm the mass of the final product using mass spectrometry.
Conclusion and Future Outlook
The D-diaminopropionic acid scaffold, particularly when incorporated via the orthogonally protected Fmoc-D-Dap(Boc)-OH building block, represents a mature and highly reliable tool in the peptide chemist's arsenal. It provides a straightforward pathway to introduce proteolytic stability and, more importantly, a site for precise, post-synthetic modification. The ability to conjugate a wide variety of functional moieties opens up vast possibilities in drug delivery, diagnostics, and fundamental biological research. As peptide-based therapeutics continue to grow in complexity and application, the strategic use of versatile building blocks like D-Dap will be indispensable for creating the next generation of sophisticated, multi-functional biomolecules.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
- Crich, D., et al. (n.d.). Postsynthetic Modification of Peptides via Chemoselective N-Alkylation of Their Side Chains. ACS Publications.
- BenchChem. (2025). Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.
- GenScript. (n.d.). Peptide Modifications. GenScript.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Chembiochem, 11(9), 1266-72.
- BenchChem. (2025). The Strategic Incorporation of D-Amino Acids in Peptide Drug Design. BenchChem.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- Mason, A. J., et al. (n.d.). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. BenchChem.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- P3 BioSystems. (n.d.). Amino Acids,Unusual Amino Acids,Diaminopropionic Acid (Dap). P3 BioSystems.
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- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc and Fmoc Chemistries
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the entire synthetic strategy.[1][2] This in-depth technical guide provides a comprehensive analysis of these two dominant methodologies, moving beyond a simple recitation of protocols to explore the underlying chemical principles, field-proven insights, and practical considerations that empower informed decision-making in the laboratory.
The Foundation: Core Principles of Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique developed by R.B. Merrifield, is a cornerstone of modern peptide chemistry.[3] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin.[4][5][6] This approach dramatically simplifies the purification process at each step; excess reagents and soluble byproducts are removed by simple filtration and washing, a stark contrast to the laborious purification required in classical solution-phase synthesis.[7][8]
The success of SPPS hinges on the concept of orthogonal protection .[4][9][] This principle dictates that the temporary protecting group on the α-amino group of the incoming amino acid and the permanent protecting groups on the reactive side chains of the amino acids can be removed under distinct chemical conditions.[4][9][11] This selectivity is paramount to ensure that only the α-amino group is deprotected for the subsequent coupling reaction, while the side-chain protecting groups remain intact until the final cleavage step.[4][9][11]
The Boc Strategy: The Robust Workhorse
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted method for SPPS. It employs the acid-labile Boc group for temporary protection of the α-amino group and typically uses benzyl-based protecting groups for the side chains.[4][8]
Chemical Principles and Causality
The Boc strategy operates on a principle of differential acid lability. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), while the more robust benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4][12][13][14] This graded acid lability forms a "quasi-orthogonal" system.[11]
The Deprotection-Neutralization-Coupling Cycle:
-
Deprotection: The cycle begins with the removal of the Boc group using a solution of TFA (typically 25-50%) in DCM.[3][4] This reaction proceeds via protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to yield the free amine.[13]
-
Neutralization: The resulting protonated amine (as a trifluoroacetate salt) must be neutralized to regenerate the nucleophilic free amine required for the subsequent coupling reaction. This is typically achieved using a hindered base like N,N-diisopropylethylamine (DIEA).[1]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide.
The acidic deprotection step in Boc chemistry offers a distinct advantage for synthesizing hydrophobic or aggregation-prone sequences. The protonation of the N-terminus can disrupt interchain hydrogen bonding, improving solvation and accessibility for the incoming activated amino acid.[1][14]
Resins and Reagents
-
Resins: The classic resin for Boc chemistry is the Merrifield resin , a chloromethylated polystyrene-divinylbenzene copolymer.[3] For the synthesis of peptide amides, MBHA (methylbenzhydrylamine) and BHA (benzhydrylamine) resins are commonly employed.[3][15] PAM (phenylacetamidomethyl) resins offer increased stability of the peptide-resin linkage to the repeated TFA treatments compared to the Merrifield resin.[3]
-
Side-Chain Protection: Benzyl-based ethers, esters, and carbamates are the predominant side-chain protecting groups.
-
Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is a significant consideration in Boc SPPS. The use of anhydrous HF is highly effective but requires specialized, expensive, and corrosion-resistant equipment due to its hazardous nature.[16][17][18] Alternatives like TFMSA and trimethylsilyl trifluoromethanesulfonate (TMSOTf) also exist but are still highly corrosive.[3][17]
The Fmoc Strategy: The Modern Standard
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions and broader compatibility.[1][16]
Chemical Principles and Causality
The Fmoc strategy is a truly orthogonal system. The α-amino group is protected by the base-labile Fmoc group, while the side-chain protecting groups are acid-labile, typically based on the tert-butyl group.[4][]
The Deprotection-Coupling Cycle:
-
Deprotection: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[18][19][20] The mechanism is a β-elimination reaction, where the base abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate bond and the release of the free amine and dibenzofulvene.[16][21] The excess piperidine then acts as a scavenger for the dibenzofulvene byproduct.[16]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide.
A key advantage of the Fmoc strategy is that the deprotection step yields a neutral, free amine, eliminating the need for a separate neutralization step that is required in Boc chemistry.[8] This simplifies the workflow and can be beneficial for automation.[1][22] The milder overall conditions are also more compatible with sensitive amino acids and post-translational modifications.[1][16]
Resins and Reagents
-
Resins: A wide variety of resins are available for Fmoc SPPS. For peptides with a C-terminal carboxylic acid, Wang resin is a common choice.[7][23][24] For C-terminal amides, Rink Amide and Sieber Amide resins are frequently used.[7][23][24] For the synthesis of protected peptide fragments, hyper-acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin are employed.[25][26]
-
Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used for side-chain protection.[21]
-
Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA) , often in a cocktail with scavengers.[7][19] This is a significant advantage over the Boc strategy, as it avoids the use of highly hazardous HF.[16]
Visualizing the Workflows
To better illustrate the cyclical nature of these two methodologies, the following diagrams outline the core steps in each process.
Caption: Cyclical Workflow for Boc Solid-Phase Peptide Synthesis.
Caption: Cyclical Workflow for Fmoc Solid-Phase Peptide Synthesis.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc SPPS is dictated by the specific requirements of the peptide, available resources, and desired scale of synthesis.[1]
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[3][4] | Base (e.g., 20% Piperidine in DMF)[19][20] |
| Side-Chain Protection | Acid-stable (e.g., Benzyl-based) | Acid-labile (e.g., tBu, Trt, Boc)[21] |
| Orthogonality | Quasi-orthogonal (differential acid lability)[11] | Truly orthogonal (base vs. acid lability)[4][] |
| Neutralization Step | Required after deprotection | Not required[8] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[3][17] | Strong Acid (e.g., TFA)[7][19] |
| Safety/Equipment | Requires specialized HF-resistant apparatus[16][18] | Standard laboratory equipment |
| Aggregation Issues | Less frequent due to N-terminal protonation[1][27] | Can be more problematic[27] |
| Compatibility | Robust for many sequences | Better for sensitive residues & PTMs[1][16] |
| Automation | Possible, but more complex | Highly amenable to automation[1][22] |
| Cost | Boc-amino acids can be less expensive[] | Fmoc-amino acids can be more expensive |
Common Side Reactions and Mitigation Strategies
Despite the robustness of both methods, side reactions can occur. A proactive understanding of these potential pitfalls is crucial for successful synthesis.
In Both Chemistries:
-
Racemization: Can occur during the activation of amino acids, especially for residues like histidine and cysteine.[29] Mitigation involves using coupling reagents known for low racemization (e.g., DIC/Oxyma) and minimizing pre-activation times.[29]
-
Incomplete Coupling: Sterically hindered amino acids or peptide aggregation can lead to incomplete reactions.[29] Double coupling or using more potent activating agents like HATU or HBTU can overcome this.[29]
Boc-Specific Side Reactions:
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like Trp, Met, Cys, and Tyr.[29] The use of scavengers (e.g., thioanisole, cresol) in the cleavage cocktail is essential to trap these carbocations.[29]
-
Aspartimide Formation: Peptides containing Asp can form a five-membered ring intermediate (aspartimide) under both acidic and basic conditions, which can lead to a mixture of α- and β-coupled peptides.[3][25]
Fmoc-Specific Side Reactions:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid cyclizes onto the ester linkage to the resin, cleaving the dipeptide.[25] This is particularly prevalent when Proline is one of the first two residues.[25] Using 2-chlorotrityl chloride resin can sterically hinder this reaction.[25]
-
Piperidine Adducts: The dibenzofulvene byproduct of Fmoc deprotection can sometimes react with the peptide chain, although this is generally minimized by the large excess of piperidine scavenger.[8]
Experimental Protocols
Protocol 1: Typical Boc-SPPS Cycle (Manual)
-
Resin Swelling: Swell the appropriate Boc-amino acid-loaded resin (e.g., PAM resin) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[3]
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DCM to remove TFA and byproducts.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10-15 minutes to neutralize the N-terminal amine.[1]
-
Washing: Wash the resin with DCM.
-
Coupling: In a separate vessel, pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat the cycle from step 2 for each subsequent amino acid.
-
Final Cleavage: After the final deprotection, wash and dry the resin. Cleave the peptide from the resin using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.
Protocol 2: Typical Fmoc-SPPS Cycle (Manual)
-
Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang resin) in DMF for 1-2 hours.[7][30]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[19]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.[19]
-
Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and agitate for 1-2 hours.[7]
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a ninhydrin (Kaiser) test. A negative result indicates complete coupling.
-
Repeat: Repeat the cycle from step 2 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final Fmoc removal, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature.[19] Filter to collect the cleaved peptide solution.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and validated methods for peptide synthesis.[1] The Fmoc strategy has become the dominant choice for most applications due to its milder conditions, simpler workflow, avoidance of hazardous HF, and amenability to automation.[1][16] It is particularly well-suited for the synthesis of complex peptides, including those with post-translational modifications.[1][16]
However, the Boc strategy remains a valuable and sometimes superior tool, especially for the synthesis of long and difficult sequences that are prone to aggregation.[1][14] For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be employed.[1]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both Boc and Fmoc SPPS, as detailed in this guide, will enable the researcher, scientist, or drug development professional to make an informed and strategic decision, paving the way for the successful synthesis of the desired peptide target.[1]
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-Supplied.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Side reactions in solid-phase peptide synthesis and their applications. (1998). PubMed.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (1990). PubMed.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
- Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. (1999). PNAS.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Side reactions in the SPPS of Cys-containing peptides. (2016). PubMed.
- T boc fmoc protocols in peptide synthesis. (2018). Slideshare.
- Peptide synthesis. (n.d.). Wikipedia.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Self-Supplied.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). PMC - NIH.
- Peptide Synthesis - FAQ. (n.d.). AAPPTec.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Basic Peptides synthesis introduction. (n.d.). LifeTein.
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- 2. merckmillipore.com [merckmillipore.com]
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- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Resins for Boc SPPS of Peptide Amides | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 18. lifetein.com [lifetein.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. bachem.com [bachem.com]
- 23. fluorochem.co.uk [fluorochem.co.uk]
- 24. chempep.com [chempep.com]
- 25. peptide.com [peptide.com]
- 26. biosynth.com [biosynth.com]
- 27. peptide.com [peptide.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. chem.uci.edu [chem.uci.edu]
Guide to the Stability and Storage of H-D-Dap(Boc)-Ome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Dap(Boc)-Ome (Nβ-Boc-D-2,3-diaminopropionic acid methyl ester) is a valuable chiral building block in peptide synthesis and medicinal chemistry. As with any highly functionalized reagent, its chemical integrity is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive analysis of the chemical liabilities of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, a detailed methodology for designing a self-validating stability study is presented to empower researchers to verify shelf-life and performance under specific laboratory conditions.
Chemical Profile and Inherent Instabilities
To understand the stability of this compound, one must first analyze the chemical liabilities of its constituent functional groups. The molecule, typically supplied as a hydrochloride salt, possesses three key features that dictate its stability profile.[1][2]
-
C-Terminal Methyl Ester (-OMe): The methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and, more significantly, base.[3][4] The presence of atmospheric moisture or residual water in solvents can facilitate the conversion of the ester to the corresponding carboxylic acid, altering its reactivity and molecular weight.
-
Side-Chain Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group specifically chosen for its lability under acidic conditions.[][6] Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will rapidly cleave the Boc group to liberate the free amine, carbon dioxide, and a tert-butyl cation.[7][8] Conversely, the Boc group is robust and stable under neutral, basic, and nucleophilic conditions.[][9]
-
Free α-Amino Group (-NH₂·HCl): The α-amino group is present as a hydrochloride salt. This protonated form renders it less nucleophilic and protects it from undesired side reactions. However, upon neutralization (e.g., during a coupling reaction), the free amine becomes a potent nucleophile that can participate in intended or unintended chemical transformations.
The interplay between these groups defines the compound's stability landscape. The acidic nature of the hydrochloride salt provides some protection against base-catalyzed hydrolysis of the ester, but inadvertent exposure to basic conditions during workup or storage can accelerate degradation.
Caption: Molecular structure of this compound highlighting key stability points.
Primary Degradation Pathways
Two primary degradation pathways must be considered during the storage and handling of this compound. Understanding these mechanisms is crucial for designing appropriate control measures.
Acid-Catalyzed Deprotection
Exposure to strong acids, even acidic vapors in a laboratory environment, can initiate the cleavage of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid rapidly decarboxylates to yield the unprotected diamino ester.
-
Initiator: Strong acids (e.g., TFA, HCl, H₂SO₄), Lewis acids.[7]
-
Product: H-D-Dap-Ome (D-2,3-diaminopropionic acid methyl ester).
-
Prevention: Avoid storage near acidic reagents. Ensure containers are tightly sealed.
Ester Hydrolysis
This pathway is primarily catalyzed by bases but can also occur under acidic or even neutral conditions with sufficient water and time. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis for amino acid esters.[3][10]
-
Initiator: Water, particularly in the presence of bases (e.g., hydroxide ions, amines) or, to a lesser extent, acids.
-
Product: H-D-Dap(Boc)-OH (Nβ-Boc-D-2,3-diaminopropionic acid).
-
Prevention: Store in a desiccated environment. Use anhydrous solvents for preparing solutions. Avoid basic conditions during storage.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to maximize the shelf-life and ensure the consistent performance of this compound.
Long-Term Storage (Months to Years)
For long-term storage, the primary goals are to minimize thermal energy and eliminate exposure to atmospheric components.
-
Temperature: Store at -20°C or colder.[11][12][13] Lower temperatures slow the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen). This displaces both moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and prevent moisture ingress. Sealing the cap with parafilm is a recommended practice.[14]
-
Dessication: Store the sealed container within a secondary container or desiccator containing a suitable desiccant (e.g., silica gel).[12]
Short-Term Storage (Days to Weeks)
For material in active use, short-term storage in a refrigerator is acceptable.
-
Temperature: Store at 2-8°C.[15]
-
Container: Keep the container tightly sealed and stored in a desiccator to prevent water absorption upon repeated temperature cycling.
Handling and Use
Proper handling procedures are critical to prevent contamination and degradation.
-
Equilibration: Before opening, always allow the container to warm to room temperature in a desiccator (typically 30-60 minutes).[11][12][13] This prevents atmospheric moisture from condensing onto the cold, hygroscopic solid.
-
Weighing: Dispense the required amount of material quickly in a low-humidity environment if possible.
-
Resealing: Immediately after dispensing, purge the container headspace with a gentle stream of inert gas (argon or nitrogen), tightly reseal the container, wrap with parafilm, and return it to the appropriate storage condition.[11]
-
Solution Storage: Storing amino acid derivatives in solution is not recommended for extended periods.[14][15] If a stock solution must be prepared, use an anhydrous, aprotic solvent, aliquot into single-use volumes, and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
Designing a Self-Validating Stability Study
A forced degradation study is an essential tool to determine the intrinsic stability of a compound and to identify potential degradation products. This protocol provides a framework for a self-validating study.
Objective
To assess the stability of a specific lot of this compound under various stress conditions (acid, base, heat, humidity, and light) over time, monitored by High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated oven, photostability chamber, humidity chamber
-
HPLC system with UV detector
-
Analytical balance, volumetric flasks, autosampler vials
Experimental Workflow: Stability Study Protocol
Caption: Workflow for a self-validating stability study of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area. This is the baseline for all subsequent comparisons.
-
Stress Sample Preparation: Aliquot the stock solution into separate, labeled vials for each stress condition. For solid-state studies, weigh equivalent amounts of solid into separate vials.
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M. (Note: Degradation may be rapid).
-
Thermal: Place vials in an oven at a set temperature (e.g., 60°C).
-
Humidity: Place open vials of solid in a chamber with controlled relative humidity (e.g., 75% RH).
-
Photolytic: Expose samples to light conditions as specified by ICH Q1B guidelines.
-
Control: Store aliquots of both solid and solution at the ideal long-term storage condition (-20°C, protected from light). This "self-validating" sample ensures that any observed degradation is due to the stress condition and not the analytical method or solution instability.
-
-
Incubation and Sampling: At predetermined time points (e.g., 24h, 72h, 1 week, 2 weeks), remove a vial from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analytical Methodology (HPLC): Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development would be:
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: UV at 210-220 nm.[16]
-
Validation: The method is considered "stability-indicating" if it can resolve the main peak (this compound) from all degradation products and process impurities.
-
-
Data Analysis:
-
Calculate the percent purity of the parent compound at each time point relative to the total peak area.
-
Plot the % purity against time for each condition.
-
Analyze the control sample at each time point. Its purity should remain unchanged, validating the stability of the compound under ideal conditions and the consistency of the analysis.
-
Calculate the mass balance to ensure all major degradants are accounted for.
-
Expected Stability Profile (Summary Table)
| Stress Condition | Parameter | Expected Stability of this compound | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl, RT | Very Low | H-D-Dap-Ome |
| Basic | 0.1 M NaOH, RT | Very Low | H-D-Dap(Boc)-OH |
| Thermal | 60°C, Solid | Moderate to Low | Dependent on residual moisture/acidity |
| Humidity | 75% RH, RT, Solid | Low | H-D-Dap(Boc)-OH |
| Photolytic | ICH Q1B | Likely High | Compound lacks a strong chromophore |
| Control | -20°C, Dark, Dry | High | None expected |
Conclusion
The chemical stability of this compound is governed by its two primary liabilities: the acid-labile Boc protecting group and the hydrolysis-prone methyl ester. Degradation can be effectively mitigated by strict adherence to storage and handling protocols centered on low temperature, moisture exclusion, and an inert atmosphere. For applications requiring the highest degree of quality assurance, conducting a formal stability study provides definitive data on the compound's shelf-life and behavior under specific process conditions. By understanding the chemical principles and implementing the practical protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hay, R. W., & Porter, L. J. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Hay, R. W., & Morris, P. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(7), 1197-1205.
- LifeTein. (n.d.). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- Alexander, M. D., & Busch, D. H. (1966). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions, 708-714.
- Semantic Scholar. (n.d.). The basic hydrolysis of amino acid esters.
- ResearchGate. (2022). De-esterification of amino acid esters.
- ResearchGate. (n.d.). Table: shows the cleavage conditions for the Boc group.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Journal of Solution Chemistry. (n.d.). Thermodynamics of Amino Acid Methyl Ester...
- Leme, D. M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633.
- R Discovery. (n.d.). Amino Acid Methyl Esters Research Articles.
- Bapeks. (n.d.). This compound.HCl.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Li, Z., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(4), 809-816.
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- 2. H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 4. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 13. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
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- 16. bachem.com [bachem.com]
Introduction: The Role of H-D-Dap(Boc)-Ome in Modern Synthesis
An In-Depth Technical Guide to the Safe Handling and Application of H-D-Dap(Boc)-Ome
Nβ-Boc-D-2,3-diaminopropionic acid methyl ester, commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative that serves as a critical building block in synthetic chemistry.[1][2] Its utility is primarily found in peptide synthesis and the development of complex therapeutic molecules, where its unique structure allows for the introduction of diverse functionalities.[2][3][4] The molecule features a free primary amine at the alpha (α) position, a methyl ester protecting the carboxylic acid, and a tert-butyloxycarbonyl (Boc) group protecting the beta (β) amine. This orthogonal protection scheme is fundamental to its application, enabling chemists to perform selective reactions at the α-amino group while the β-amino and carboxyl groups remain inert, a crucial capability in the stepwise construction of peptidomimetics and other complex molecular architectures.[1]
This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By grounding procedural recommendations in scientific causality, this document aims to foster a culture of safety and precision in the laboratory.
Section 1: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in safe and effective handling. The compound is typically supplied as its hydrochloride (HCl) salt to improve stability and ease of handling.[5][6]
| Property | Data | Source(s) |
| Chemical Name | Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | [7] |
| Synonyms | This compound, Nβ-Boc-D-2,3-diaminopropionic acid methyl ester | [5][7] |
| CAS Number | 363191-25-7 (Free base), 114559-25-0 (HCl salt) | [5][6][8] |
| Molecular Formula | C₉H₁₈N₂O₄ (Free base), C₉H₁₉ClN₂O₄ (HCl salt) | [8][9] |
| Molecular Weight | 218.25 g/mol (Free base), 254.71 g/mol (HCl salt) | [8][9] |
| Appearance | Colorless to light yellow or white solid/powder | [2][7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, keep in dark place | [7][8] |
Section 2: Hazard Identification and Risk Assessment
While not classified as acutely toxic, this compound presents several potential hazards that necessitate careful handling. The primary risks are associated with irritation upon contact and potential harm if ingested or inhaled.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Source(s) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [7] |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [7] |
| Hazard to Aquatic Environment | Not Classified | - | - | |
| Combustibility | - | - | Classified as a Combustible Solid (Storage Class 11) |
Causality of Risks:
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation can lead to irritation of the nasal passages and respiratory tract.[7][10]
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation due to its chemical nature.[7] The presence of amine and ester functional groups can interact with biological tissues.
-
Combustibility: Like many organic powders, a sufficient concentration of airborne dust can form an explosive mixture with air, although this is a low probability in a laboratory setting. It is classified as a combustible solid, meaning it can burn if ignited.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential.
Caption: Hierarchy of safety controls for laboratory operations.
Engineering Controls:
-
Chemical Fume Hood: All operations that may generate dust or aerosols, such as weighing the solid or preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation exposure.[11]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dust.[12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental contact.[13]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale | Source(s) |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Protects eyes from irritation caused by airborne dust or accidental splashes of solutions. | [13][14] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation. Check for tears before use and replace immediately if contaminated. | [15] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Should be kept buttoned. | [11][15] |
| Respiratory | Not required under normal use in a fume hood. | An N95-rated respirator may be necessary if engineering controls fail or for large-scale spill cleanup. | [10][11] |
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes risk and ensures the integrity of the compound.
Caption: General workflow for handling this compound.
Receiving and Storage Protocol:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the compound in the laboratory chemical inventory system.
-
Store Immediately: Transfer the container to a designated freezer set to -20°C.[7][8] The causality for this is to prevent thermal degradation and slow side reactions over time.
-
Inert Atmosphere: For long-term storage, especially after the container has been opened, backfilling with an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture and oxygen.
-
Light Protection: Store in an opaque container or in a dark location within the freezer to prevent photochemical degradation.[7][8]
Weighing and Solution Preparation Protocol:
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height and the workspace is clean and uncluttered.
-
Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could hydrolyze the ester or compromise the compound's integrity.
-
Weighing: Tare an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial) on an analytical balance inside the fume hood. Carefully transfer the desired amount of solid using a clean spatula, avoiding actions that create airborne dust.
-
Dissolution: In the fume hood, add the weighed solid to the reaction vessel containing the solvent. Alternatively, add the solvent to the vessel containing the solid. Stir gently until fully dissolved.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[10][13]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[13]
Spill Response (Small Scale):
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing appropriate PPE (lab coat, goggles, nitrile gloves, and if significant dust is present, a respirator).
-
Contain: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Clean: Carefully sweep or scoop the material into a designated chemical waste container. Avoid dry sweeping which can generate dust.[13]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
Dispose: Seal and label the waste container for proper disposal.
Section 6: Waste Disposal
Proper disposal is a legal requirement and an ethical responsibility to protect the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[11][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]
- 9. H-DAP(BOC)-OME HCL | 114559-25-0 [chemicalbook.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. dap.com [dap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectral Data of H-D-Dap(Boc)-Ome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for H-D-Dap(Boc)-Ome, also known as methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate. As a key building block in peptide synthesis and medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its synthesis, purification, and characterization.
Introduction
This compound is a protected amino acid derivative with two key functionalities: a free amine at the α-position and a Boc-protected amine at the β-position of the diaminopropionic acid backbone. The methyl ester at the C-terminus enhances its solubility and reactivity in various coupling reactions. The molecular formula for the free base is C9H18N2O4, with a corresponding molecular weight of 218.25 g/mol .[] It is also commonly available as a hydrochloride salt (C9H18N2O4·HCl), with a molecular weight of 254.7 g/mol .[2][3]
Due to the limited availability of experimentally acquired spectra in public databases, this guide will focus on predicted spectral data based on the known chemical structure and established principles of NMR and MS, supplemented with data from closely related analogs.
Predicted Mass Spectrometry Analysis
The mass spectrum of this compound is expected to provide clear confirmation of its molecular weight and offer insights into its structure through fragmentation analysis.
Expected Molecular Ion:
In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]+ at an m/z of approximately 219.26.
Predicted Fragmentation Pattern:
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is anticipated to occur at the most labile bonds. Key predicted fragmentation pathways include:
-
Loss of the Boc group: A characteristic fragmentation would be the loss of the tert-butoxycarbonyl (Boc) group (100 Da), resulting in a fragment ion at m/z 119.26. This is often a dominant fragmentation pathway for Boc-protected amines.
-
Loss of the methoxy group: Cleavage of the methyl ester can lead to the loss of a methoxy radical (·OCH3, 31 Da) or methanol (CH3OH, 32 Da), yielding fragment ions around m/z 188.23 or 187.23.
-
Decarboxylation: Loss of the carbomethoxy group (-COOCH3, 59 Da) would produce a fragment at m/z 160.20.
Caption: Predicted major fragmentation pathways for this compound in MS/MS.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The following table outlines the predicted chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar structures and standard chemical shift values.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Boc (-C(CH₃)₃) | ~1.45 | singlet | - | 9H |
| β-CH₂ | ~3.3-3.5 | multiplet | - | 2H |
| α-CH | ~3.8-4.0 | triplet | ~6.0 | 1H |
| Ester (-OCH₃) | ~3.75 | singlet | - | 3H |
| α-NH₂ | ~1.5-2.5 (broad) | singlet | - | 2H |
| β-NH (Boc) | ~5.0-5.5 (broad) | singlet | - | 1H |
Causality Behind Predicted Shifts:
-
The nine protons of the tert-butyl group are chemically equivalent and shielded, hence they appear as a sharp singlet at a low chemical shift (~1.45 ppm).
-
The β-CH₂ protons are adjacent to the Boc-protected nitrogen and the chiral center, leading to a multiplet in the 3.3-3.5 ppm range.
-
The α-CH proton is deshielded by the adjacent α-amino group and the ester carbonyl, placing its signal around 3.8-4.0 ppm. Its coupling to the two β-protons would result in a triplet.
-
The methyl ester protons are in a predictable environment and should appear as a singlet around 3.75 ppm.
-
The amine protons (α-NH₂ and β-NH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure of this compound, nine distinct carbon signals are expected.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Boc (-C (CH₃)₃) | ~28.5 |
| Boc (-C (CH₃)₃) | ~80.0 |
| β-C H₂ | ~42.0 |
| α-C H | ~54.0 |
| Ester (-OC H₃) | ~52.5 |
| Ester (C =O) | ~172.0 |
| Boc (C =O) | ~156.0 |
Rationale for Predicted Chemical Shifts:
-
The methyl carbons of the Boc group are shielded and appear at a high field (~28.5 ppm).
-
The quaternary carbon of the Boc group is deshielded by the attached oxygens, resulting in a signal around 80.0 ppm.
-
The β-CH₂ carbon, attached to the Boc-protected nitrogen, is expected around 42.0 ppm.
-
The α-CH carbon, bonded to the α-amino group and the ester carbonyl, will be further downfield at approximately 54.0 ppm.
-
The methyl ester carbon is typically found around 52.5 ppm.
-
The two carbonyl carbons (ester and Boc) are the most deshielded, with the ester carbonyl appearing at a higher chemical shift (~172.0 ppm) than the carbamate carbonyl of the Boc group (~156.0 ppm).
Experimental Protocols
Caption: General workflow for the spectral analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR and mass spectral data for this compound. While experimentally obtained and assigned spectra are not widely available, the predictions outlined herein, based on fundamental principles and data from analogous structures, offer a robust framework for researchers working with this important amino acid derivative. The provided data and workflows should aid in the successful identification and characterization of this compound in various research and development settings.
References
- Chem-Impex. Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride. [Link]
- PubChem. Boc-Dap-OH. [Link]
- P3 BioSystems. H-Dap(Boc)-OMe HCI. [Link]
- Bapeks. This compound.HCl. [Link]
Sources
A Technical Guide to H-D-Dap(Boc)-Ome: A Versatile Building Block for Advanced Peptide Synthesis
This guide provides an in-depth technical overview of H-D-Dap(Boc)-Ome, a non-proteinogenic amino acid derivative crucial for the development of novel peptides in research and drug discovery. We will explore its chemical properties, commercial availability, and the strategic considerations for its incorporation into peptide sequences, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of this compound in Peptide Design
The rational design of synthetic peptides with enhanced therapeutic properties often necessitates the incorporation of unnatural amino acids. This compound, or Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate, offers a unique combination of structural features that address common challenges in peptide drug development, such as poor metabolic stability and lack of specific functionalities.
The incorporation of a D-amino acid, such as D-diaminopropionic acid (D-Dap), is a well-established strategy to confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1] This enhanced proteolytic stability translates to a longer in vivo half-life, a critical attribute for a successful therapeutic peptide. Furthermore, the diaminopropionic acid scaffold introduces a versatile side chain with a primary amine, which can be leveraged for various post-synthesis modifications.
Commercial Availability and Specifications
This compound and its hydrochloride salt are readily available from several reputable commercial suppliers. The choice of supplier may depend on the required purity, scale, and available documentation.
| Supplier | Product Name | CAS Number | Molecular Formula | Additional Notes |
| Sigma-Aldrich | This compound | 363191-25-7 | C₉H₁₈N₂O₄ | Available as the free base.[2] |
| H-Dap(Boc)-OMe hydrochloride | - | C₉H₁₉ClN₂O₄ | AldrichCPR product line. | |
| P3 BioSystems | H-Dap(Boc)-OMe HCl | 114559-25-0 | C₉H₁₉ClN₂O₄ | Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride is also available.[3] |
| ChemPep | This compound•HCl | 363191-25-7 (net) | C₉H₁₈N₂O₄•HCl | Also offers the L-enantiomer.[4] |
| CookeChem | This compound | 363191-25-7 | C₉H₁₈N₂O₄ | Purity specified as 97%.[5] |
| Bapeks | This compound.HCl | 363191-25-7 (net) | C₉H₁₉ClN₂O₄ | Purity specified as >98%.[] |
The Rationale Behind the Chemistry: An Application Scientist's Perspective
The selection of this compound as a building block is a deliberate choice driven by the specific goals of the peptide synthesis project. Let's break down the causality behind these experimental choices.
The D-Configuration: A Shield Against Proteolysis
As previously mentioned, the D-configuration of the alpha-carbon provides steric hindrance that prevents recognition by most endogenous proteases. This is a fundamental and highly effective strategy for increasing the metabolic stability of a peptide therapeutic.[1]
Boc Protection: A Robust and Classic Strategy
The tert-butyloxycarbonyl (Boc) protecting group for the side-chain amine is a cornerstone of classic solid-phase peptide synthesis (SPPS). While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread popularity due to its milder deprotection conditions, the Boc strategy remains highly relevant and advantageous in specific scenarios.[][8]
-
Orthogonality: The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the α-amino protecting group in Boc-SPPS is also Boc, but removed with a milder acid treatment. The final cleavage from the resin and removal of side-chain protecting groups often requires a stronger acid like hydrofluoric acid (HF).[8] This graduated acid lability forms the basis of the Boc/Bzl protection scheme.[9]
-
Aggregation Prevention: For hydrophobic peptides prone to aggregation during synthesis, the Boc strategy can be advantageous. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher purity of the crude product.[5]
The choice of Boc protection for the side chain of D-Dap in this compound implies that the researcher is likely employing a Boc-SPPS strategy for the entire peptide synthesis.
The Methyl Ester: Facilitating Solution-Phase Chemistry and Initial Coupling
The presence of a methyl ester at the C-terminus makes this compound particularly suitable for the initial coupling to a resin in SPPS or for use in solution-phase peptide synthesis. The methyl ester can be saponified to the free carboxylic acid prior to activation and coupling.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
This protocol outlines a generalized, self-validating procedure for the incorporation of this compound into a peptide chain using manual Boc-SPPS.
Materials and Reagents
-
This compound or its hydrochloride salt
-
Merrifield resin (for a C-terminal carboxylic acid) or MBHA/BHA resin (for a C-terminal amide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.[10]
-
Kaiser test kit (for monitoring coupling completion)
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the chosen resin in DCM for at least 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Coupling (if this compound is not the C-terminal residue):
-
Follow standard Boc-SPPS protocols for coupling the first Boc-protected amino acid to the resin.
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 x 2 minutes).[10]
-
Wash the resin with DMF (3x).
-
-
Activation and Coupling of this compound:
-
Note: The methyl ester of this compound must first be saponified to the free carboxylic acid before coupling. A detailed protocol for this saponification is beyond the scope of this guide but is a standard organic chemistry procedure. The resulting Boc-D-Dap-OH would then be used in the following steps.
-
Activation: In a separate vessel, dissolve Boc-D-Dap-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[11]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.[11]
-
-
Monitoring for Completion (Self-Validation):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates that the coupling reaction is complete.[10]
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated to ensure the reaction goes to completion.
-
-
Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
-
Chain Elongation:
-
Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the D-Dap residue) are removed simultaneously.
-
For peptides synthesized using the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole is typically used.[12]
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The strategic selection of this compound.
Caption: Boc-SPPS workflow for incorporating this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. The strategic choice of its D-configuration, Boc-protected side chain, and methyl ester functionality provides researchers with a powerful tool to overcome common challenges in peptide drug development. By understanding the rationale behind its use and adhering to robust and self-validating synthetic protocols, scientists can effectively incorporate this non-proteinogenic amino acid to create novel and impactful peptide-based therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem, 11(9), 1266-72. [Link]
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. [Link]
- ResearchGate. (2025). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors | Request PDF.
- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI.
- Bapeks. (n.d.). This compound.HCl.
- Bapeks. (n.d.). This compound.HCl.
- BOC-Amino Acids. (n.d.).
- Eldrup, A. B., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 10(4), 876-81. [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 65-80. [Link]
- Reddy, K. R., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 8(2), 863-870. [Link]
- ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound.HCl [bapeks.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Advanced Coupling Strategies for D-2,3-Diaminopropionic Acid Derivatives in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Utility of D-Dap Incorporation
The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a critical building block for introducing unique structural and functional motifs into synthetic peptides. Its side-chain primary amine serves as a versatile handle for post-synthesis modifications, including peptide cyclization, branching, or the conjugation of reporter molecules and drug payloads.[1] The stereochemistry of the incorporated residue is paramount; the use of D-isomers, such as H-D-Dap(Boc)-Ome, can profoundly influence peptide conformation and biological activity, often enhancing proteolytic stability.[2]
However, the successful incorporation of D-Dap derivatives via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The primary challenge lies in mitigating the risk of epimerization at the α-carbon during the carboxyl group activation and coupling steps.[3] The D-amino acid can racemize to its L-counterpart, leading to diastereomeric impurities that are often difficult to separate from the target peptide.[4] This guide provides a detailed analysis of coupling reagent selection and optimization to ensure the efficient and stereochemically faithful incorporation of Nα-protected D-Dap(Boc)-OH into peptide sequences.
Part 1: Mechanistic Insights into Coupling D-Amino Acids
The success of any coupling reaction hinges on a delicate balance: achieving rapid amide bond formation while suppressing side reactions. When coupling chiral amino acids, particularly those prone to racemization like D-Dap, understanding the underlying mechanisms is crucial.
The Primary Culprit: Oxazolone-Mediated Racemization
The most significant pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[4] This process is initiated by the activation of the Nα-protected amino acid's carboxyl group. The activated intermediate can then undergo an intramolecular cyclization, where the carbonyl oxygen of the Nα-protecting group attacks the activated carboxyl carbon. This cyclization forms a planar, achiral oxazolone ring. Subsequent deprotonation and reprotonation at the α-carbon can occur from either face of the planar ring, leading to a loss of stereochemical integrity.[3]
Certain amino acids are more susceptible to this side reaction, and the choice of coupling reagent, base, and reaction conditions can either promote or suppress this pathway.[3][5]
Caption: Oxazolone formation pathway leading to racemization.
Potential for β-Elimination
While less common for Dap compared to phosphorylated serine, the presence of an electron-withdrawing group on the β-carbon (the Boc-protected amine) can theoretically increase the acidity of the α-proton, making it susceptible to β-elimination under strongly basic conditions.[6] This side reaction is generally minimal with modern coupling protocols but underscores the importance of carefully controlling base equivalents and reaction times.
Part 2: A Comparative Analysis of Modern Coupling Reagents
The choice of coupling reagent is the single most critical factor in controlling coupling efficiency and preserving stereochemical purity.[7] Reagents are broadly classified into uronium/aminium salts, phosphonium salts, and carbodiimides, each with distinct advantages and ideal use cases.
| Reagent Class | Reagent Name | Mechanism & Characteristics | Racemization Risk | Key Advantages & Considerations |
| Uronium/Aminium | HATU | Forms a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen in the triazole ring acts as a neighboring group participant, accelerating the reaction.[8] | Low | The gold standard for difficult and sterically hindered couplings. Very fast reaction times. Its cost may be a consideration for large-scale synthesis.[8] |
| HCTU | Forms a 6-Cl-OBt ester, which is more reactive than the OBt ester formed by HBTU.[9] | Low | A good compromise in terms of reactivity and cost between HATU and HBTU.[9] | |
| COMU | Forms a highly reactive OxymaPure® active ester. Structurally a uronium salt, which contributes to its high reactivity.[9] | Very Low | Excellent coupling efficiency, often superior to HBTU/HATU. Byproducts are non-explosive and generally more soluble. Performs well with only 1 equivalent of base.[9] | |
| Carbodiimide | DIC / Oxyma | Diisopropylcarbodiimide (DIC) activates the carboxyl group, which then reacts with Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) to form an active ester.[8] | Very Low | Oxyma is an excellent, non-explosive alternative to HOBt, providing comparable or better suppression of racemization.[8][10] Cost-effective, and the diisopropylurea byproduct is soluble in DMF/DCM.[8] |
| DIC / HOBt | The classic carbodiimide method. 1-Hydroxybenzotriazole (HOBt) acts as an additive to form an OBt active ester, which suppresses racemization and prevents dehydration side reactions.[5][8] | Low to Moderate | Widely used and cost-effective. HOBt has been reclassified as a class 1c explosive, leading to shipping restrictions and prompting the switch to alternatives like Oxyma.[8] | |
| Phosphonium | PyBOP | Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate. Forms an OBt active ester. | Low | Very effective reagent that avoids the potential for N-terminal guanidinylation, a side reaction sometimes observed with excess uronium/aminium reagents.[11][12] The byproduct, HMPA (from the original BOP reagent), is carcinogenic, leading to the development of the safer PyBOP version.[12] |
Part 3: Validated Experimental Protocols
The following protocols are designed for the incorporation of Nα-Fmoc-D-Dap(Boc)-OH , the standard building block for this application in Fmoc-SPPS. Equivalents are based on the initial loading of the resin.
SPPS Workflow Overview
Caption: General workflow for one cycle of amino acid coupling in SPPS.[7]
Protocol 1: High-Efficiency Coupling with HATU
This method is recommended for sterically hindered sequences or when rapid, highly efficient coupling is paramount.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.
-
Drain, and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.[13]
-
-
Coupling of Nα-Fmoc-D-Dap(Boc)-OH:
-
In a separate vessel, dissolve Nα-Fmoc-D-Dap(Boc)-OH (3 eq.) and HATU (2.85 eq.) in DMF.[13]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and agitate for 1-2 minutes to pre-activate.[13]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm reaction completion.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next cycle.[13]
-
Protocol 2: Low-Racemization Coupling with DIC/Oxyma
This is the preferred method for ensuring maximal stereochemical integrity of the D-Dap(Boc) residue.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling of Nα-Fmoc-D-Dap(Boc)-OH:
-
In a separate vessel, dissolve Nα-Fmoc-D-Dap(Boc)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add the amino acid/Oxyma solution to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
-
Monitoring and Washing:
Part 4: Troubleshooting and Best Practices
-
Incomplete Coupling (Positive Kaiser Test): If the initial coupling is incomplete, a "double coupling" can be performed by repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.[13] For persistently difficult couplings, switching from DIC/Oxyma to the more potent HATU is recommended.[7]
-
Choice of Base: While DIPEA is standard, for amino acids that are exceptionally prone to racemization, using a more sterically hindered base like 2,4,6-collidine can sometimes offer better results by minimizing α-proton abstraction.[15]
-
Reagent Quality: Always use high-purity, anhydrous grade DMF and fresh coupling reagents. Water can hydrolyze activated esters and terminate the reaction.
-
Monitoring: The qualitative Kaiser test is an indispensable tool for monitoring the presence of free primary amines on the resin, ensuring each coupling step is driven to completion before proceeding.[1]
Conclusion
The successful incorporation of D-Dap(Boc) derivatives into synthetic peptides is readily achievable with a rational approach to coupling reagent selection. For routine synthesis where preserving chirality is the highest priority, the DIC/Oxyma method offers a robust, cost-effective, and low-racemization strategy.[8][10] For challenging sequences, sterically hindered couplings, or when maximizing speed is essential, aminium salt reagents like HATU and COMU provide superior reactivity and efficiency.[7][9] By understanding the mechanistic risks and applying these validated protocols, researchers can confidently utilize D-Dap building blocks to create novel and potent peptide-based therapeutics and research tools.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
- Benchchem. (n.d.). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.
- Benchchem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Benchchem. (n.d.). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- El-Faham, A., & Albericio, F. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(9), 1475-1483.
- Isidro-Llobet, A., et al. (2017). Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Journal of Peptide Science, 23(4), 272-281.
- Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Benchchem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2348-2358.
- Perich, J. W., & Reynolds, E. C. (1991). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide and Protein Research, 37(6), 572-575.
- Jadhav, P. D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Benchchem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
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- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.uniurb.it [people.uniurb.it]
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- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Facile Deprotection of H-D-Dap(Boc)-OMe using Trifluoroacetic Acid
Abstract
This application note provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from H-D-Dap(Boc)-OMe (methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate) using trifluoroacetic acid (TFA). The Boc group is a vital amine protecting group in peptide synthesis and organic chemistry due to its stability and ease of removal under acidic conditions.[1] This document details the underlying chemical mechanism, offers step-by-step protocols for solution-phase deprotection, discusses critical parameters, and outlines safety precautions necessary for handling TFA. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The selective protection and deprotection of functional groups are fundamental operations in multi-step organic synthesis. For amines, the tert-butyloxycarbonyl (Boc) group is a preferred choice, offering robust protection that is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2] this compound is a valuable building block, featuring a protected β-amino group and a methyl-esterified carboxyl group. The selective deprotection of the β-amino group is a critical step for subsequent functionalization, such as peptide chain elongation or the introduction of other moieties.
TFA is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies the isolation of the deprotected product.[3] Understanding the mechanism and optimizing the reaction conditions are crucial for achieving high yields and purity of the desired product, H-D-Dap-OMe, as its trifluoroacetate salt.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction that proceeds through a well-established multi-step mechanism.[4]
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3] This initial step activates the protecting group for subsequent cleavage.
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4] This is often observed as effervescence in the reaction mixture.
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA present in the reaction medium to form the corresponding trifluoroacetate salt.[4]
It is crucial to perform this reaction in a well-ventilated fume hood and in an open or vented vessel, as the evolution of CO2 can cause a dangerous pressure buildup in a sealed system.[3][4]
Caption: Mechanism of TFA-mediated Boc deprotection.
Potential Side Reactions and Mitigation
The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation generated in Step 2.[5][6] While H-D-Dap-OMe itself lacks highly susceptible side chains like tryptophan or methionine, the use of scavengers is good practice, especially in complex syntheses.
Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product or other sensitive functional groups.[7]
| Scavenger | Target Residues / Use Case | Notes |
| Triisopropylsilane (TIS) | General, Tryptophan | A very common and effective scavenger.[3] |
| Water (H₂O) | General | Often used in combination with TIS. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3][5] |
| Thioanisole | General, Cysteine, Methionine | Effective but can be difficult to remove due to its low volatility. |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | Particularly effective for sulfur-containing residues.[5] |
For the deprotection of this compound, a simple scavenger system like TIS and water is generally sufficient.
Experimental Protocol: Solution-Phase Deprotection
This protocol describes a standard procedure for the TFA-mediated deprotection of this compound in dichloromethane (DCM).
Materials and Reagents
-
This compound·HCl (or free base)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS), optional scavenger
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Step-by-Step Procedure
Caption: Experimental workflow for solution-phase Boc deprotection.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[3]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to control any initial exotherm and minimize potential side reactions.[3]
-
Reagent Addition: Slowly add trifluoroacetic acid to the stirred solution. A common condition is to use a 25-50% solution of TFA in DCM (v/v).[8][9] If using a scavenger, such as TIS, it can be added prior to the TFA (e.g., 2.5% v/v).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.[3]
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] The deprotected product will be more polar and should have a lower Rf value on TLC compared to the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11] To aid in the removal of residual TFA, the resulting oil can be co-evaporated with a solvent like toluene or DCM several times.[12]
-
Isolation: The crude product, which is the trifluoroacetate salt, can often be solidified by precipitation. Add the concentrated residue dropwise to a flask of cold, stirred diethyl ether (typically 10 times the volume of the residue).[5]
-
Purification: Collect the precipitated solid by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any remaining soluble impurities. Dry the product under high vacuum. The resulting H-D-Dap-OMe·TFA salt is often used directly in the next synthetic step without further purification.
Neutralization to Free Amine (Optional)
If the free amine is required, the TFA salt can be neutralized.
-
Dissolve the crude TFA salt in a suitable solvent like DCM or ethyl acetate.
-
Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the aqueous layer is basic.[11][13]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, H-D-Dap-OMe.
Caution: Be aware that the methyl ester is susceptible to hydrolysis under strongly basic conditions. A mild inorganic base like NaHCO₃ or a solid-phase base scavenger (e.g., Amberlyst A-21 resin) is recommended.[13][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time.[3]- Low reaction temperature. | - Increase the concentration of TFA or extend the reaction time.[3]- Allow the reaction to proceed at room temperature. |
| Side Product Formation | - Alkylation by tert-butyl cation.[3] | - Add an appropriate scavenger (e.g., TIS, water) to the reaction mixture.[5] |
| Product is an Oil/Gummy Solid | - Residual TFA or scavengers.- Product has low crystallinity. | - Co-evaporate with toluene or DCM to remove residual TFA.[12]- Ensure thorough washing with cold diethyl ether. |
| Low Yield | - Product is partially soluble in the precipitation solvent (ether).- Mechanical loss during workup. | - Ensure the diethyl ether is sufficiently cold.- Perform workup and filtration steps carefully. |
Safety and Handling of Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (butyl rubber or Viton are recommended for extended handling).[15]
-
Ventilation: All work with TFA must be conducted in a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] When diluting, always add acid to the solvent slowly. Never add solvent to the acid.[15]
-
Storage: Store TFA in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives. Keep it away from incompatible materials such as bases, oxidizing agents, and metals.[17]
-
Spill & Exposure: In case of a spill, evacuate the area and absorb the spill with an inert material like sand or vermiculite.[18] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[19]
Conclusion
The TFA-mediated deprotection of this compound is a reliable and efficient method for unmasking the β-amino group for further synthetic transformations. By understanding the reaction mechanism, employing appropriate scavengers to prevent side reactions, and adhering to the detailed protocol and safety guidelines, researchers can consistently achieve high yields of the desired deprotected product. Careful monitoring and proper workup techniques are essential for isolating the product in high purity, ready for its use in the synthesis of complex peptides and other molecular architectures.
References
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Sun, H., & Li, G. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synthetic Communications, 34(16), 2933-2938.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Examples.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Scribd. (n.d.). TFA Deprotection.
- Isidro-Llobet, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1736-1743.
- ResearchGate. (2012). How can I remove TFA in a product?
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
- O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1186-1192.
- Dogo-Isonagie, C., et al. (2015). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 56(34), 4975-4978.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?
- Bapeks. (n.d.). This compound.HCl.
- Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(110), 90765-90770.
- ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?
- Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids.
- Majewska, M. R. (2017). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy.
- Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
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- 19. amherst.edu [amherst.edu]
Application Notes and Protocols for the Use of H-D-Dap(Boc)-OMe in the Synthesis of Constrained Peptides
Introduction: The Quest for Conformational Rigidity in Peptide Therapeutics
Peptides have emerged as a significant class of therapeutics, prized for their high specificity and low off-target toxicity. However, their clinical utility is often hampered by two major drawbacks: high conformational flexibility, which can lead to reduced receptor affinity, and susceptibility to proteolytic degradation, resulting in a short in vivo half-life.[1][2] Constraining a peptide's structure by introducing cyclic elements is a powerful strategy to overcome these limitations.[3][4] Cyclization can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and providing a steric shield against enzymatic cleavage.[5]
One elegant and effective method for inducing such constraints is through the formation of a lactam bridge between the side chain of a diaminopropionic acid (Dap) residue and the C-terminus or another side chain of the peptide. This guide provides a comprehensive overview and detailed protocols for the use of H-D-Dap(Boc)-OMe , a versatile building block for the synthesis of such constrained peptides. The incorporation of a D-amino acid, in this case, D-Dap, offers an additional layer of stability, as proteases primarily recognize and cleave peptide bonds involving L-amino acids.[6][7]
This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry. It aims to provide not just a set of instructions, but a deeper understanding of the principles and practical considerations involved in utilizing this compound for the creation of novel, constrained peptide therapeutics.
The Strategic Advantage of this compound
This compound, or Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride, is a non-canonical amino acid derivative that serves as a cornerstone for introducing a key cyclization point into a peptide sequence.[8] Its utility stems from the orthogonal protection strategy it embodies:
-
The α-amino group: This is free, allowing for its direct participation in standard peptide bond formation during solid-phase peptide synthesis (SPPS).
-
The β-amino group: This is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile.[9] This allows for the selective deprotection of the side chain at a later stage to enable cyclization.
-
The D-configuration: The D-stereochemistry at the α-carbon enhances the resulting peptide's resistance to enzymatic degradation by proteases.[10]
The methyl ester on the C-terminus is typically cleaved during the synthesis or work-up, or the building block can be used in its carboxylic acid form, H-D-Dap(Boc)-OH, for direct incorporation into SPPS. This guide will focus on the use of the corresponding acid for direct solid-phase synthesis.
Experimental Workflows and Protocols
The synthesis of a constrained peptide using H-D-Dap(Boc)-OH typically follows a multi-step process. The general workflow is outlined below, followed by detailed protocols for each key stage.
Caption: General workflow for the synthesis of a constrained peptide using a Dap residue.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Incorporation of Boc-D-Dap(Fmoc)-OH
This protocol outlines the synthesis of a linear peptide on a solid support, incorporating the Dap building block. We will use a Boc-SPPS strategy, with an orthogonal Fmoc protecting group on the Dap side chain to allow for selective deprotection later.
Rationale: The Boc/Bzl protection strategy utilizes an acid-labile Boc group for the temporary Nα-protection and more acid-stable benzyl-based groups for semi-permanent side-chain protection.[9] The Fmoc group on the Dap side chain is base-labile, providing the necessary orthogonality for selective deprotection without cleaving other protecting groups or the peptide from the resin.[11]
Materials:
-
Appropriate resin (e.g., MBHA resin for a C-terminal amide)
-
Boc-protected amino acids
-
Boc-D-Dap(Fmoc)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.[12]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., with HBTU/DIEA).
-
Chain Elongation (Iterative Cycles): a. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.[12] b. Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual acid.[13] c. Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).[9] d. Washing: Wash the resin with DCM (3x) to remove excess base. e. Coupling: Couple the next Boc-protected amino acid (3-4 equivalents) using a suitable activating agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.[12] f. Monitoring: Perform a Kaiser test to ensure complete coupling (a negative result indicated by yellow beads). If the test is positive (blue beads), recouple.[12] g. Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Incorporation of Boc-D-Dap(Fmoc)-OH: At the desired position in the sequence, use Boc-D-Dap(Fmoc)-OH in the coupling step (step 3e).
-
Completion of the Linear Sequence: Continue the iterative cycles of deprotection and coupling until the full linear peptide sequence is assembled.
Protocol 2: On-Resin Side-Chain Lactamization
This protocol describes the formation of a lactam bridge between the deprotected side chain of the D-Dap residue and the C-terminal carboxylic acid.
Rationale: On-resin cyclization is often preferred as the resin matrix promotes pseudo-dilution, which favors intramolecular cyclization over intermolecular oligomerization.[5] The choice of coupling reagents is critical to ensure efficient cyclization with minimal racemization.
Materials:
-
Peptide-resin from Protocol 1
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Coupling reagents (e.g., PyBOP, HATU)
-
DIEA
Procedure:
-
Selective Fmoc Deprotection: a. Wash the fully assembled peptide-resin with DMF (3x). b. Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. c. Treat with a fresh solution of 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[11] d. Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.[11]
-
Lactam Bridge Formation (Cyclization): a. Swell the resin in DMF. b. In a separate vessel, pre-activate the C-terminal carboxylic acid of the peptide still attached to the resin. This is achieved by adding coupling reagents such as PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF. c. Add the activated solution to the resin. d. Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS. e. Once the cyclization is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x).
Caption: Key steps in on-resin lactam bridge formation.
Protocol 3: Final Cleavage, Deprotection, and Purification
This protocol details the final steps to release the constrained peptide from the solid support and remove all remaining side-chain protecting groups.
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage from the resin and removal of most common side-chain protecting groups used in Boc-SPPS. Scavengers are crucial in the cleavage cocktail to trap reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like tryptophan and methionine.[14]
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
Procedure:
-
Preparation: Dry the cyclized peptide-resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection: a. Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). b. Stir the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate into a centrifuge tube. d. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: a. Add the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form. b. Incubate at -20°C for 30 minutes to maximize precipitation. c. Centrifuge the mixture to pellet the peptide. Decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[11]
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. c. Use a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN). A typical gradient is 5% to 65% B over 30 minutes.[11] d. Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized constrained peptide.
| Analytical Technique | Purpose | Expected Outcome for a Constrained Peptide |
| Analytical RP-HPLC | To assess the purity of the final product.[15] | A single major peak, indicating high purity (>95%). |
| Mass Spectrometry (LC-MS) | To confirm the molecular weight of the peptide.[15] | The observed molecular weight should match the calculated molecular weight of the cyclized peptide. A loss of 18 Da (the mass of water) compared to the linear precursor is expected due to the lactamization. |
| NMR Spectroscopy | To provide detailed structural information.[15] | Can confirm the presence of specific residues and provide insights into the three-dimensional conformation of the constrained peptide. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling during SPPS | Steric hindrance, poor resin swelling. | Use a more powerful coupling reagent like HATU. Perform a double coupling. Ensure adequate resin swelling before starting the synthesis.[14] |
| Low Yield of Cyclized Product | Intermolecular side reactions (dimerization), inefficient coupling. | Perform cyclization at a lower concentration (if in solution) or ensure proper on-resin conditions. Use highly efficient coupling reagents like PyBOP or HATU for the cyclization step. |
| Side Product Formation during Cleavage | Alkylation of sensitive residues by carbocations. | Ensure the use of an appropriate scavenger cocktail (e.g., containing TIS, water, thioanisole) during TFA cleavage.[14] |
| Racemization during Cyclization | Activation of the C-terminal carboxyl group can lead to epimerization. | Use coupling reagents known to suppress racemization, such as HATU. Perform the cyclization at a lower temperature if possible. |
Conclusion
This compound and its corresponding acid are invaluable tools for the synthesis of constrained peptides. By providing a strategic handle for lactamization, this building block enables the creation of peptides with enhanced stability and potentially greater biological activity. The protocols and principles outlined in this guide offer a robust framework for researchers to successfully incorporate this versatile amino acid derivative into their peptide drug discovery programs. A thorough understanding of the underlying chemistry of SPPS, orthogonal protection strategies, and cyclization reactions is paramount to achieving high yields and purity of the target constrained peptides.
References
- Benchchem. Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of D-Amino Acids in Modern Peptide Chemistry: Focus on Fmoc-D-Isoleucine.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- LifeTein. Should My Peptides Have D-Amino Acids?.
- Benchchem. The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Benchchem. D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
- PubMed. Cyclization strategies in peptide derived drug design.
- ChemPep. This compound•HCl.
- ResearchGate. Cyclization Strategies in Peptide Derived Drug Design.
- PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid (.
- Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis..
- Benchchem. Common side reactions with Boc-Dap-OH and how to prevent them..
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- 7. lifetein.com [lifetein.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
H-D-Dap(Boc)-Ome for Site-Specific Peptide Modification: An In-Depth Technical Guide
Introduction: The Strategic Advantage of Diaminopropionic Acid in Peptide Synthesis
In the landscape of advanced peptide therapeutics and chemical biology, the precise introduction of functional modifications is paramount. Site-specific modification allows for the enhancement of peptide stability, the modulation of biological activity, and the conjugation of payloads such as imaging agents or cytotoxic drugs.[1] Among the repertoire of non-canonical amino acids utilized for such purposes, 2,3-diaminopropionic acid (Dap) has emerged as a uniquely versatile building block. Its defining feature is the presence of a primary amine on the β-carbon of its side chain, which serves as a reactive handle for a multitude of chemical elaborations.[2]
This technical guide provides a comprehensive overview of the applications and methodologies surrounding H-D-Dap(Boc)-Ome, a derivative of D-diaminopropionic acid. We will delve into the strategic considerations for its incorporation into peptide sequences and subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
The core utility of Dap lies in the principle of orthogonal protection . By employing protecting groups on the α-amino and β-amino groups that can be removed under different chemical conditions, one can selectively unmask the side-chain amine for modification while the peptide backbone remains protected and anchored to a solid support.[3] This guide will focus on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain protection of Dap.
Understanding the Building Block: this compound
This compound, or methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate, is a D-enantiomer of diaminopropionic acid with three key features:
-
A free α-amino group: This makes it suitable for direct use in solution-phase peptide coupling or for N-terminal modification prior to its use in solid-phase peptide synthesis (SPPS).
-
A Boc-protected β-amino group: The Boc group is stable under the basic conditions used for Fmoc removal in standard SPPS but can be selectively cleaved with mild acid, such as trifluoroacetic acid (TFA), on the solid support.[4]
-
A methyl ester-protected C-terminus: This protection strategy is common for amino acids intended for solution-phase synthesis. For use in SPPS, this methyl ester can be hydrolyzed to the free carboxylic acid or the entire molecule can be esterified to a resin.[5][6]
The choice of the D-enantiomer is often a strategic decision in peptide design to increase resistance to enzymatic degradation.[7]
Strategic Pathways for Incorporating D-Dap(Boc) into Peptides
There are three primary strategies for utilizing this compound in peptide synthesis, each with its own set of advantages and applications.
Pathway 1: Direct Use in Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, this compound can be directly coupled to an N-terminally protected amino acid or peptide fragment. This approach is valuable for the synthesis of short peptides or for fragment condensation strategies to build larger proteins.[8]
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol outlines the coupling of an N-protected amino acid (e.g., Boc-L-Ala-OH) to this compound.
Materials:
-
This compound·HCl
-
Boc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of this compound·HCl: Dissolve this compound·HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15 minutes.
-
Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C. Add DIC (1.1 equivalents) and stir for 20 minutes at 0 °C.
-
Coupling: Add the activated Boc-L-Ala-OH solution to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture to remove diisopropylurea. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel chromatography.
Pathway 2: Esterification to a Resin for Solid-Phase Peptide Synthesis
A common application of this compound is its use as the C-terminal residue in SPPS. This requires the initial esterification of the amino acid to a suitable resin, such as a 2-chlorotrityl chloride resin, which is compatible with the acid-labile Boc protecting group.[9][10]
Experimental Protocol: Loading this compound onto 2-Chlorotrityl Chloride Resin
Materials:
-
This compound·HCl
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 equivalent) in anhydrous DCM for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve this compound·HCl (1.5 equivalents) in anhydrous DCM and add DIPEA (3.0 equivalents). Stir for 10 minutes.
-
Esterification: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally with DCM. Dry the resin under vacuum. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of the resin and analyzing the amino acid content.
Pathway 3: Conversion to an Nα-Protected Derivative for SPPS
For incorporation at an internal position within the peptide sequence, this compound must first be converted to an Nα-protected amino acid suitable for SPPS. This involves hydrolysis of the methyl ester followed by protection of the α-amino group.[5][11]
Experimental Protocol: Synthesis of Fmoc-D-Dap(Boc)-OH from this compound
Materials:
-
This compound·HCl
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane / Water
Procedure:
-
Methyl Ester Hydrolysis: Dissolve this compound·HCl (1.0 equivalent) in a mixture of THF and water (2:1). Cool to 0 °C and add LiOH (1.2 equivalents) dissolved in water. Stir at 0 °C and monitor the reaction by TLC. Upon completion, acidify the solution to pH 3-4 with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield H-D-Dap(Boc)-OH.
-
Nα-Fmoc Protection: Dissolve the crude H-D-Dap(Boc)-OH in a mixture of dioxane and 10% aqueous NaHCO₃. Add Fmoc-OSu (1.1 equivalents) and stir at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting Fmoc-D-Dap(Boc)-OH by column chromatography.
On-Resin Site-Specific Modification of the Dap Side Chain
The true power of incorporating a Dap residue is realized during on-resin modification. Once the peptide chain is assembled, and the Dap residue is in place with its β-amino group protected by Boc, a selective deprotection step unmasks a primary amine for further chemistry.
Selective Boc Deprotection on Resin
The Boc group on the Dap side chain can be selectively removed using a solution of TFA in DCM, while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (if using an Fmoc-SPPS strategy with tBu-based protection) remain largely intact.
Experimental Protocol: On-Resin Boc Deprotection of the Dap Side Chain
Materials:
-
Peptide-resin containing a Dap(Boc) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature. Repeat this step once.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DCM (2 x 5 minutes) to neutralize the trifluoroacetate salt of the β-amino group.
-
Final Washing: Wash the resin with DCM and then with DMF to prepare for the subsequent modification step.
Applications of the Deprotected Dap Side Chain
The newly exposed β-amino group is a versatile nucleophile that can undergo a variety of chemoselective reactions.
1. Peptide Labeling and Conjugation:
The Dap side chain is an excellent site for the attachment of various molecules, including:
-
Fluorophores: For imaging and binding studies.
-
Biotin: For affinity purification and detection.[12][13][14]
-
Polyethylene glycol (PEG): To improve solubility and pharmacokinetic properties.
-
Drug molecules: To create targeted peptide-drug conjugates.[1][7][13][15][16][17]
Table 1: Quantitative Data for Dap Side-Chain Modification
| Modification Type | Reagent | Coupling Efficiency | Reference |
| Biotinylation | Biotin-NHS ester | >95% | [12] |
| Fluorescent Labeling | Carboxyfluorescein | >90% | [] |
| Drug Conjugation (Doxorubicin) | Doxorubicin-glutarate | ~85% | [13] |
Experimental Protocol: On-Resin Biotinylation of the Dap Side Chain
Materials:
-
Peptide-resin with a deprotected Dap side chain
-
Biotin-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Start with the peptide-resin after on-resin Boc deprotection and neutralization.
-
Coupling: Dissolve Biotin-NHS ester (3.0 equivalents) and DIPEA (3.0 equivalents) in DMF. Add this solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM. The peptide is now ready for cleavage and purification.
2. Synthesis of Branched and Dendrimeric Peptides:
The Dap side chain can serve as a branch point for the synthesis of multi-antigenic peptides (MAPs) or peptide dendrimers. This is achieved by coupling an additional peptide chain to the β-amino group.[2][10][19][20]
3. On-Resin Peptide Cyclization:
The Dap side chain can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu) that has been selectively deprotected. This is a powerful strategy for creating constrained peptides with enhanced stability and receptor affinity.[21][22]
Experimental Protocol: On-Resin Side-Chain to C-Terminus Cyclization
Materials:
-
Peptide-resin with a deprotected Dap side chain and a free C-terminal carboxylic acid (e.g., synthesized on a 2-chlorotrityl resin)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Start with the peptide-resin after on-resin Boc deprotection and neutralization.
-
Cyclization: Dissolve HATU (3.0 equivalents) and DIPEA (6.0 equivalents) in DMF. Add this solution to the resin and agitate at room temperature for 4-12 hours.
-
Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.
Cleavage and Purification of Dap-Modified Peptides
The final step in the synthesis is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the type of resin used and the protecting groups on the other amino acid residues. For peptides containing Dap, standard cleavage protocols are generally effective.
Table 2: Common Cleavage Cocktails for SPPS
| Cleavage Cocktail | Composition | Application |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | General purpose, good for Arg(Pbf), Trp(Boc) |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Good for peptides with Trp, Met, Cys |
| Mild Cleavage | TFA/TIS/Water (95:2.5:2.5) | For peptides without sensitive residues |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Following cleavage, the crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final modified peptide should be confirmed by analytical HPLC and mass spectrometry.
Conclusion
This compound and its derivatives are powerful tools for the site-specific modification of peptides. The ability to introduce a reactive handle at a specific position in a peptide sequence opens up a vast chemical space for creating novel peptide conjugates with improved therapeutic and diagnostic properties. By understanding the underlying chemistry and following robust experimental protocols, researchers can effectively leverage the unique properties of diaminopropionic acid to advance their research and development goals.
References
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 2022. URL
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 2005. URL
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). Benchchem. URL
- Evolution of branched peptides as novel biomaterials.
- Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of Peptide Research, 1998. URL
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. Journal of the American Chemical Society, 2023. URL
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 2006. URL
- Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Immunology, 2025. URL
- 2-Chlorotrityl chloride resin. Tetrahedron Letters, 1989. URL
- Drug Conjugation Induced Modulation of Structural and Membrane Interaction Features of Cationic Cell-Permeable Peptides. Molecules, 2020. URL
- Biotinylated Peptides for Immunoassays and Drug Discovery.
- 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 1991. URL
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 2019. URL
- Peptide biotinylation with amine-reactive esters: Differential side chain reactivity. Peptide Research, 1993. URL
- Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
- Boc Solid Phase Peptide Synthesis. ChemPep. URL
- Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 2007. URL
- [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin. Pharmaceuticals, 2022. URL
- Peptide Dendrimer-Based Antibacterial Agents: Synthesis and Applications. ACS Infectious Diseases, 2021. URL
- Peptide Biotinyl
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
- Heat-Assisted Extraction and Bioactivity Evaluation of a Dinactin-Associated Compound from Streptomyces UP Strains. MDPI, 2023. URL
- Peptide Resin Loading Protocols. Sigma-Aldrich. URL
- Synthesis of Peptides by Solution Methods.
- Solid Phase Peptide Peptide Synthesis. Gyros Protein Technologies. URL
- Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Tre
- Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 2000. URL
- Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity. International Journal of Pharmaceutics, 2025. URL
- Fmoc-Dap(Boc)-OH. RayBiotech. URL
- Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Tre
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design of Antimicrobially Active Small Amphiphilic Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.ysu.am [lib.ysu.am]
- 7. Doxorubicin Conjugates [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. peptide.com [peptide.com]
- 16. Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment [jscimedcentral.com]
- 19. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing H-D-Dap(Boc)-Ome
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of synthetic peptides incorporating the non-standard amino acid H-D-Dap(Boc)-Ome (Nβ-tert-butyloxycarbonyl-D-α,β-diaminopropionic acid methyl ester). The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group on the side chain of the diaminopropionic acid residue introduces specific challenges to the purification process, including increased hydrophobicity, potential for aggregation, and co-elution with closely related impurities. This document outlines a systematic approach to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method development, addressing these challenges to achieve high purity of the target peptide. It is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis and purification.
Introduction: The Challenge of Purifying this compound Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development, enabling the creation of complex peptide sequences.[1][2] Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide alongside deletion sequences, truncated peptides, and byproducts from protecting groups.[3][4] Consequently, robust purification is essential to isolate the desired peptide with the high purity required for downstream applications.[5]
The incorporation of this compound presents a unique set of purification hurdles. The tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity of the peptide.[6] This heightened hydrophobicity can lead to:
-
Strong Retention: The peptide may bind very strongly to the non-polar stationary phase of a reversed-phase column, necessitating higher concentrations of organic solvent for elution.[6]
-
Peptide Aggregation: The hydrophobic nature of the Boc group can promote intermolecular aggregation, which often results in broad, tailing peaks during HPLC, leading to poor resolution and recovery.[6][7]
-
Co-elution of Impurities: Synthesis-related impurities with similar hydrophobic profiles to the target peptide can be challenging to separate, complicating the achievement of high purity.[6]
This guide provides a systematic approach to developing and optimizing an RP-HPLC protocol to overcome these challenges, ensuring the successful purification of peptides containing this compound. The standard method for peptide purification is RP-HPLC, which separates peptides and impurities based on their hydrophobicity.[8]
Foundational Principles of Purification
The primary technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This method separates molecules based on their hydrophobicity using a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[8] A gradient of increasing organic solvent in the mobile phase is employed to elute the bound peptides, with more hydrophobic species eluting at higher organic concentrations.[8] For peptide purification, trifluoroacetic acid (TFA) is commonly used as an ion-pairing reagent in the mobile phase to improve peak shape and resolution.[]
The workflow for purification and analysis is a multi-step process, as illustrated below.
Figure 1: General workflow for peptide synthesis, purification, and analysis.
Materials and Reagents
-
Crude Peptide: Peptide containing this compound, cleaved from resin and precipitated.
-
Solvents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), sequencing grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade (for initial solubilization if needed)
-
-
HPLC System:
-
Preparative HPLC system with gradient capability and a UV detector.
-
Analytical HPLC system for purity analysis.
-
-
HPLC Columns:
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
Detailed Experimental Protocol
This protocol is a starting point and should be optimized based on the specific properties of the peptide being purified.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Rationale: TFA acts as an ion-pairing agent, masking residual silanol groups on the silica-based column and providing counter-ions for charged residues on the peptide, which results in sharper peaks and better resolution.[7] Using 0.1% TFA is a standard practice for peptide purification.[12]
Crude Peptide Sample Preparation
-
Initial Solubilization: Dissolve the crude peptide in a minimal volume of a suitable solvent.[6] Begin with Mobile Phase A. If solubility is poor, which is common for hydrophobic peptides, use a small amount of DMSO to dissolve the peptide first, then dilute with Mobile Phase A to a final concentration of 5-10 mg/mL for preparative runs.[10][13]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[14]
Rationale: Proper solubilization is critical for preventing peptide precipitation on the column, which can cause blockages and poor chromatographic performance. Hydrophobic peptides often require a small amount of a strong organic solvent like DMSO for initial dissolution.[13]
Analytical HPLC Method Development (Scouting Run)
Before proceeding to preparative purification, it is crucial to develop an analytical method to determine the retention time of the target peptide and the separation profile of the impurities.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the peptide backbone).[14]
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (re-equilibration)
-
45-50 min: 5% B
-
Rationale: A broad "scouting" gradient is used to quickly determine the approximate acetonitrile concentration at which the peptide of interest elutes.[6] This information is then used to design a more focused, shallower gradient for preparative purification, which will improve resolution.[11][15]
Preparative HPLC Purification
-
Column: C18, 10 µm particle size, appropriate dimensions for the amount of peptide.
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm.
-
Optimized Gradient: Based on the analytical scouting run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B in the scouting run:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient of 1% B per minute)
-
45-50 min: 95% B (column wash)
-
50-60 min: 95% to 20% B (re-equilibration)
-
Rationale: A shallower gradient increases the separation between the target peptide and closely eluting impurities, leading to higher purity of the collected fractions.[11][16]
-
Injection and Fraction Collection: Inject the prepared sample and collect fractions corresponding to the main peak. Collect fractions across the entire peak, including the rising and falling edges, for individual analysis.
Post-Purification Analysis
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF.[17][18] HPLC confirms the purity of the sample, while MS confirms the identity of the main component.[18]
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the pure peptide as a dry powder.
Optimization and Troubleshooting
The purification of peptides containing this compound can be challenging. The following table outlines common problems and solutions.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic Boc group promotes aggregation.[7] 2. Secondary Interactions: Interactions with residual silanols on the column.[7] 3. Column Overload. | 1. Elevate Temperature: Run the purification at 30-40°C to disrupt aggregates.[14][19] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present.[14] 3. Reduce Sample Load: Inject a smaller volume or a more dilute sample.[14] |
| Peptide Elutes Very Late or Not at All | High Hydrophobicity: The peptide is too strongly retained on the C18 column due to the Boc group.[6] | 1. Use a Less Hydrophobic Column: Switch to a C8 or C4 column.[10] 2. Use a Stronger Organic Solvent: Add isopropanol (IPA) to Mobile Phase B (e.g., ACN/IPA mixture).[10] |
| Co-elution of Impurities | Similar Hydrophobicity: Impurities (e.g., deletion sequences) have similar retention times to the target peptide. | 1. Shallow Gradient: Use a very shallow gradient (e.g., 0.5% B per minute or less) around the elution point of the target peptide.[11] 2. Change Selectivity: Try a different stationary phase (e.g., phenyl) or a different mobile phase pH (if the peptide is stable).[16] |
| Partial Cleavage of Boc Group | Acidic Conditions: The Boc group is acid-labile and can be partially cleaved by TFA, especially with prolonged exposure.[14] | 1. Prompt Processing: Immediately neutralize or lyophilize collected fractions. 2. Use a Milder Acid: Consider using formic acid (FA) if compatible with the separation, although this may compromise peak shape.[7] |
Data Presentation and Expected Results
The following table provides a representative summary of HPLC parameters and expected results for the purification of a hypothetical peptide containing this compound.
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm | Standard choice for peptides; larger scale for purification.[11][14] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard ion-pairing agent for peptides.[] |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | Acetonitrile is a common organic modifier.[12] |
| Flow Rate | 1.0 mL/min | 20 mL/min | Scaled appropriately for the column diameter. |
| Gradient | 5-95% B over 30 min | 25-55% B over 30 min (Optimized) | Broad gradient for scouting, shallow gradient for purification.[11][16] |
| Detection | 220 nm | 220 nm | Detects the peptide backbone.[14] |
| Expected Retention | Highly dependent on sequence | Highly dependent on sequence | The Boc group will increase retention time compared to the unprotected peptide. |
| Expected Purity | >95% (after pooling) | >95% (after pooling) | Goal of the purification process. |
Visualization of the Optimization Strategy
The process of optimizing the HPLC gradient is a critical step for achieving high purity.
Figure 2: A logical workflow for HPLC gradient optimization.
Conclusion
The purification of peptides containing the this compound modification requires a methodical approach to RP-HPLC that addresses the challenges posed by the hydrophobic Boc group. By starting with a broad analytical scouting run to determine the peptide's retention behavior, a focused and shallow preparative gradient can be designed to achieve high-resolution separation from synthesis-related impurities. Optimization of parameters such as column temperature and mobile phase composition, along with careful sample preparation, are key to overcoming issues like peptide aggregation and poor peak shape. The protocol and troubleshooting guide provided herein serve as a robust framework for researchers to successfully purify these challenging peptides to a high degree of purity, ensuring the quality and reliability of materials for subsequent research and development activities.
References
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- GenScript. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Paradigm Peptides. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
Sources
- 1. bachem.com [bachem.com]
- 2. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [nestgrp.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 18. peptideregenesis.com [peptideregenesis.com]
- 19. waters.com [waters.com]
Application Note: NMR Characterization of Peptides Containing H-D-Dap(Boc)-Ome
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Modified Amino Acids in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery. These modifications are instrumental in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The non-canonical amino acid, H-D-Dap(Boc)-Ome (methyl ester of D-2,3-diaminopropionic acid with a tert-butoxycarbonyl protecting group on the β-amino group), is a versatile building block. Its unique structure allows for the creation of branched or cyclic peptides, and the Boc protecting group offers a strategic advantage in complex synthetic routes due to its stability and specific cleavage conditions.[1][2]
Accurate and comprehensive characterization of peptides containing this compound is critical to ensure sequence fidelity, conformational integrity, and ultimately, biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive technique for the atomic-level structural elucidation of these modified peptides in solution.[3][4] This application note provides a detailed guide to the NMR characterization of peptides incorporating this compound, outlining proven protocols and the causal logic behind experimental choices.
Core Principles of NMR for Peptide Characterization
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For peptides, NMR is a powerful tool to:
-
Confirm Primary Structure: Verify the amino acid sequence and the successful incorporation of the this compound residue.
-
Elucidate Secondary and Tertiary Structure: Determine the peptide's three-dimensional conformation in solution through the analysis of through-bond and through-space correlations.[4][5]
-
Analyze Conformational Dynamics: Study the flexibility and motion of the peptide backbone and side chains.
The characterization process relies on a suite of 1D and 2D NMR experiments, each providing a unique piece of the structural puzzle.
Characteristic NMR Signatures of the this compound Residue
The unambiguous identification of the this compound residue within a peptide's NMR spectrum is the first step in its characterization. This is achieved by recognizing the distinctive signals originating from its unique structural components, particularly the Boc protecting group.
¹H NMR Spectroscopy
The most prominent feature of a Boc-protected amine in a ¹H NMR spectrum is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.[5] This signal typically appears in the upfield region of the spectrum, providing a clear diagnostic marker for the presence of the Boc group.
¹³C NMR Spectroscopy
The Boc group also presents a characteristic set of signals in the ¹³C NMR spectrum. These signals are crucial for confirming the integrity of the protecting group and for resolving potential ambiguities from the ¹H spectrum.
| Group | Typical ¹³C Chemical Shift (δ) in ppm | Causality |
| tert-butyl Methyl Carbons (3x CH₃) | ~28 ppm | These methyl carbons are in a shielded environment, resulting in a characteristic upfield chemical shift. |
| tert-butyl Quaternary Carbon (C(CH₃)₃) | ~80 ppm | The quaternary carbon, bonded to three methyl groups and an oxygen atom, appears in a distinct region of the spectrum. |
| Carbamate Carbonyl Carbon (C=O) | ~153-156 ppm | The carbonyl carbon of the carbamate functional group is deshielded and resonates in the typical carbonyl region of the spectrum. |
Note: Chemical shifts are approximate and can be influenced by the solvent and the local electronic environment within the peptide.
Experimental Protocols for NMR Characterization
The successful NMR analysis of a peptide is contingent upon meticulous sample preparation and the judicious selection and execution of a series of NMR experiments.
Part 1: Sample Preparation
Proper sample preparation is a critical prerequisite for acquiring high-quality NMR data.
Protocol 1: Peptide Sample Preparation for NMR Analysis
-
Purity Confirmation: Ensure the peptide sample is of high purity (>95%), as determined by RP-HPLC, to minimize spectral interference from impurities.[6]
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. For observing exchangeable amide protons, which are crucial for sequential assignment, a mixture of 90% H₂O and 10% D₂O is recommended. The D₂O provides the lock signal for the spectrometer.
-
Concentration Optimization: Prepare the sample at a concentration of 1-5 mM. This range typically provides a good signal-to-noise ratio without inducing aggregation.
-
pH Adjustment: Adjust the pH of the sample to a range of 4-6. This helps to slow the exchange of amide protons with the solvent, making them observable in the NMR spectra.
-
Internal Standard: While not always necessary with modern spectrometers, an internal standard like DSS or TSP can be added for precise chemical shift referencing.
Part 2: NMR Data Acquisition
A combination of 1D and 2D NMR experiments is required for a comprehensive characterization of the peptide. The following workflow is recommended for small to medium-sized synthetic peptides.
Diagram 1: Experimental Workflow for Peptide NMR Characterization
Caption: General workflow for NMR sample preparation and data acquisition.
Protocol 2: 1D NMR Spectroscopy
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to get an overview of the sample, including the presence of the characteristic Boc group signal and the dispersion of amide and alpha-proton signals.
-
¹³C NMR: Obtain a ¹³C NMR spectrum (typically proton-decoupled) to identify the carbon resonances, including the three key signals from the Boc group.
Protocol 3: 2D NMR Spectroscopy for Structural Elucidation
2D NMR experiments are essential for assigning all the proton and carbon signals and for determining the peptide's 3D structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for identifying adjacent protons in amino acid side chains and along the peptide backbone (e.g., Hα-Hβ).
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is invaluable for identifying all the protons belonging to a single amino acid residue, from the amide proton to the side-chain protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. NOESY is the primary source of distance restraints used for calculating the 3D structure of the peptide. ROESY is often used for medium-sized molecules where the NOE effect might be close to zero.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. It provides a highly resolved 2D map that aids in the assignment of both proton and carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies long-range correlations (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for assigning quaternary carbons and for linking different spin systems together.
Data Analysis and Structural Interpretation
The analysis of the acquired NMR data is a systematic process that involves several steps, culminating in the determination of the peptide's structure.
Diagram 2: Logical Flow of NMR Data Analysis
Caption: The logical progression from raw 2D NMR data to a validated 3D structure.
-
Spin System Identification: Using the TOCSY and COSY spectra, identify groups of correlated protons that belong to individual amino acid residues.
-
Residue Type Identification: Based on the characteristic patterns of chemical shifts and connectivities in the TOCSY spectrum, assign each spin system to a specific type of amino acid (e.g., Alanine, Valine, or the unique pattern of this compound).
-
Sequential Assignment: This is the core process of linking the identified amino acid spin systems in the correct order. This is achieved by "walking" along the peptide backbone using the NOESY spectrum to find correlations between the amide proton of one residue and the alpha or beta protons of the preceding residue.
-
NOE Restraint Generation: Convert the intensities of the NOESY cross-peaks into distance restraints (e.g., strong, medium, weak corresponding to ~1.8-2.7 Å, ~1.8-3.3 Å, and ~1.8-5.0 Å, respectively).
-
Structure Calculation: Use the generated distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using tools like Ramachandran plots to ensure that the backbone dihedral angles are in sterically allowed regions.[5]
Conclusion
The NMR characterization of peptides containing modified amino acids like this compound is a multi-faceted process that provides unparalleled insight into their structure and conformation. By following a systematic approach of meticulous sample preparation, acquisition of a comprehensive set of 1D and 2D NMR spectra, and a logical workflow for data analysis, researchers can confidently verify the identity and elucidate the three-dimensional structure of these important molecules. This detailed structural information is invaluable for understanding their biological activity and for guiding the rational design of next-generation peptide therapeutics.
References
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-34.
- Wüthrich, K. (1990). Protein structure determination in solution by NMR spectroscopy. Journal of Biological Chemistry, 265(36), 22059-22062.
- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid.
- Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- PubChem. (n.d.). Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate.
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- Krishna, N. R. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-160.
- U.S. Pharmacopeia. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics.
- Das, S. (2012). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. IISc Thesis.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue by liquid phase synthesis. Der Pharma Chemica, 3(3), 174-188.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
H-D-Dap(Boc)-Ome reaction monitoring with Kaiser test
Application Note & Protocol
Topic: Monitoring the Deprotection of H-D-Dap(Boc)-OMe in Solid-Phase Synthesis Using the Kaiser Test
Audience: Researchers, scientists, and drug development professionals.
Abstract
In solid-phase peptide synthesis (SPPS), the iterative process of amino acid coupling and deprotection requires stringent monitoring to ensure high-yield, high-purity final products. The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines, making it an indispensable tool for confirming the completion of deprotection steps. This application note provides a detailed guide for utilizing the Kaiser test to monitor the removal of the tert-butyloxycarbonyl (Boc) protecting group from the side-chain amine of this compound (Nβ-Boc-D-2,3-diaminopropionic acid methyl ester) attached to a solid support. We present the underlying chemical principles, a robust step-by-step protocol, data interpretation guidelines, and critical troubleshooting advice to ensure reliable and accurate reaction monitoring.
Introduction: The Critical Role of Reaction Monitoring in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the efficient assembly of complex sequences. The methodology relies on a cyclical process where an N-terminally protected amino acid is coupled to a growing peptide chain anchored to an insoluble resin. Following coupling, the N-terminal protecting group (commonly Fmoc or Boc) is removed, liberating a free amine for the next coupling cycle.
The success of SPPS hinges on achieving near-quantitative yields at each deprotection and coupling step. An incomplete deprotection reaction results in the truncation of the peptide chain, leading to a complex mixture of deletion sequences that are often difficult to separate from the target peptide. Therefore, a rapid, reliable, and sensitive method to monitor the status of the terminal amine is paramount. The Kaiser test, first described by Emil Kaiser in 1970, serves this purpose perfectly by providing a clear visual confirmation of the presence (successful deprotection) or absence (incomplete deprotection or successful coupling) of primary amines.[1]
This guide focuses on a specific, yet illustrative, application: monitoring the deprotection of the side-chain Boc group from D-diaminopropionic acid (Dap), a non-standard amino acid often used to introduce branching or for post-synthesis modifications.
The Chemistry of the Kaiser Test
The Kaiser test is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with a primary amine.[2][3] The reaction is a complex sequence that, at elevated temperatures, results in the formation of an intensely colored blue-purple chromophore known as Ruhemann's purple.[2][4]
The key steps of the mechanism are:
-
Oxidative Deamination: Ninhydrin, a potent oxidizing agent, reacts with the primary amine of the amino acid. This leads to oxidative deamination, releasing the amine as ammonia (NH3), along with carbon dioxide and an aldehyde.[3]
-
Formation of Reduced Ninhydrin: In this process, the ninhydrin molecule is reduced to hydrindantin.
-
Condensation and Chromophore Formation: The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form the final diketohydrindylidene-diketohydrindamine complex (Ruhemann's purple).[3] This molecule possesses a highly conjugated system, which is responsible for its strong absorption of light at ~570 nm and its characteristic deep blue color.[4]
It is crucial to note that the Kaiser test is unreliable for N-terminal secondary amines, such as proline, which yield a less intense yellow-to-orange iminium salt.[2][5][6]
Application Spotlight: Monitoring this compound Deprotection
This compound is a derivative of D-diaminopropionic acid where the side-chain (beta) primary amine is protected by a Boc group. In a typical synthesis workflow, the alpha-amine would be protected with an orthogonal group like Fmoc. The Kaiser test is employed to confirm the quantitative removal of the acid-labile Boc group, exposing the primary side-chain amine for subsequent chemical modification or branching.
-
Before Deprotection (Boc group intact): The resin-bound peptide has no free primary amine. A Kaiser test performed at this stage will be negative (the solution remains yellow/colorless).
-
After Successful Deprotection: The Boc group is cleaved (e.g., using trifluoroacetic acid, TFA), exposing the primary amine on the Dap side chain. A Kaiser test will now be positive , yielding an intense blue color on the resin beads and in the solution.[1]
This clear colorimetric change provides an unambiguous signal to the researcher to either proceed with the next step or to repeat the deprotection if the result is negative or ambiguous.
Detailed Experimental Protocol
This protocol is designed for the qualitative monitoring of primary amines on a solid support. All reagents should be handled in a fume hood with appropriate personal protective equipment.
Reagent Preparation
Freshly prepared reagents are crucial for the reliability of the test.[7] The following three solutions should be prepared.
| Reagent | Component | Preparation Instructions | Storage |
| Solution A | KCN in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water to create a stock solution. 2. Dilute 1.0 mL of the KCN stock solution with 49 mL of pyridine.[8][9] | Store in an amber bottle at 4°C. Stable for ~2 weeks. |
| Solution B | Ninhydrin | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8][9] | Store in an amber bottle at 4°C. Stable for ~1 month. |
| Solution C | Phenol | Dissolve 40 g of phenol in 20 mL of n-butanol.[8] | Store in an amber bottle at room temperature. |
Note: Some protocols use different solvent systems, such as ethanol instead of n-butanol.[1][10] The n-butanol system described here is highly reliable.
Test Execution Workflow
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approx. 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small glass test tube (e.g., 75x12 mm). Wash the beads thoroughly to remove any residual solvents or reagents from the previous step. This is a critical step to avoid false positives.[7]
-
Wash 3 times with Dimethylformamide (DMF).
-
Wash 3 times with Ethanol or Isopropanol (IPA).
-
Briefly dry the beads under a stream of nitrogen or in a vacuum desiccator.
-
-
Reagent Addition: To the test tube containing the washed resin beads, add:
-
2-3 drops of Solution A (KCN in Pyridine)
-
2-3 drops of Solution B (Ninhydrin)
-
2-3 drops of Solution C (Phenol)[8]
-
-
Heating: Place the test tube in a preheated heating block or a boiling water bath at 100-110°C for 5 minutes.[8][11]
-
Observation: Remove the test tube and observe the color of the beads and the solution against a white background.
Interpreting the Results
| Observation | Interpretation | Recommended Action |
| Intense blue color on beads and in solution | Positive Result: Free primary amines are present. Deprotection is complete. | Proceed to the next step in the synthesis (e.g., coupling, modification). |
| Beads are colorless/white, solution is yellow | Negative Result: No free primary amines detected. Deprotection is incomplete. | Repeat the deprotection step. Ensure deprotection reagents are fresh and reaction time is sufficient. |
| Beads are blue, but solution is light blue/yellow | Incomplete/Slow Deprotection: Deprotection has started but is not complete. The reaction may be sterically hindered. | Extend the deprotection reaction time or repeat the deprotection step. |
| Beads are colorless, but solution is blue | Nearly Complete: Most amines are deprotected. May indicate leaching of small, unprotected peptides or reagent contamination. | Re-wash beads and re-test. If persistent, consider extending the deprotection or proceeding with caution. |
Workflow Visualization
The following diagram illustrates the decision-making process based on the Kaiser test outcome during the deprotection of this compound.
Caption: Workflow for Boc deprotection monitoring using the Kaiser test.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Solution(s) |
| False Positive (Blue color when none is expected) | 1. Inadequate Washing: Residual primary amines from a previous step (e.g., unreacted coupling reagents like DIPEA) are present.[7] 2. Reagent Contamination: Pyridine in Solution A can degrade over time, or reagents may be contaminated. 3. Protecting Group Lability: The Fmoc group can be partially cleaved by the pyridine and heat of the Kaiser test, exposing the alpha-amine.[10] | 1. Ensure meticulous washing of the resin beads with DMF and IPA before the test.[7] 2. Prepare fresh Kaiser test solutions, especially Solution A.[7] 3. Avoid excessive heating; adhere strictly to the 5-minute incubation time.[7] |
| False Negative (Yellow color when blue is expected) | 1. Steric Hindrance: The deprotected amine is in a sterically crowded environment on the resin, making it inaccessible to the ninhydrin reagent. 2. Ineffective Deprotection: The deprotection reagent (e.g., TFA) has degraded or the reaction time was insufficient. | 1. Even with a negative test, if steric hindrance is suspected, consider proceeding to the next step or performing a recoupling.[7] 2. Use fresh deprotection reagents and ensure adequate reaction time and agitation. |
| Ambiguous/Faint Color | 1. Slow Reaction: The deprotection is slow and has not gone to completion. 2. Amino Acid Specificity: Some N-terminal amino acids (e.g., Asp, Ser) can give a less intense color.[10] | 1. Extend the deprotection reaction time and re-test. 2. Be aware of the expected color intensity for the specific sequence being tested. Run positive and negative controls for comparison. |
Conclusion
The Kaiser test is a rapid, sensitive, and indispensable qualitative tool for in-process control during solid-phase peptide synthesis. When applied to the deprotection of protected amino acids like this compound, it provides a clear and reliable visual indicator of reaction completion. By adhering to a robust protocol, using fresh reagents, and understanding the potential pitfalls, researchers can effectively troubleshoot their synthesis, prevent the accumulation of deletion impurities, and significantly improve the yield and purity of the final peptide product.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Temple University Libraries. (2018). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES.
- AAPPTec Peptides. (1997). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Drochioiu, G., et al. (2013). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. ResearchGate.
- Taylor & Francis Online. (n.d.). Ninhydrin – Knowledge and References.
- Missouri S&T. (n.d.). Mechanism of the ninhydrin reaction.
- Moodle@Units. (n.d.). solid phase peptide.
- BYJU'S. (n.d.). Ninhydrin test.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. peptide.com [peptide.com]
- 6. chem.mst.edu [chem.mst.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for In situ Neutralization in Boc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Chemistry
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and small protein synthesis.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group strategy, one of the original and most robust methods, relies on a graded acid lability approach for the sequential assembly of amino acids on a solid support.[4][5] A critical step in each cycle of Boc-SPPS is the neutralization of the protonated N-terminal amine following the acidic removal of the Boc group.[6][7] The traditional method involves separate deprotection, washing, neutralization, and washing steps. However, the in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps, offering significant advantages in terms of speed, efficiency, and the synthesis of challenging peptide sequences.[8][9][10] This application note provides a detailed technical guide to the theory and practice of in situ neutralization for Boc-based SPPS.
The Rationale and Mechanism of In Situ Neutralization
In standard Boc-SPPS, the Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), leaving the terminal amino group as a trifluoroacetate salt (R-NH₃⁺TFA⁻).[6][7] This salt is not nucleophilic and must be neutralized to the free amine (R-NH₂) before it can attack the activated carboxyl group of the incoming amino acid. The conventional protocol involves treating the resin with a hindered organic base like diisopropylethylamine (DIEA) followed by extensive washing to remove the excess base and its salt.[6]
The core principle of in situ neutralization is to bypass the separate neutralization and washing steps. Instead, the activated Boc-amino acid and a hindered base are added simultaneously to the peptide-resin immediately after the TFA-mediated deprotection and subsequent washes.[8][11] The neutralization of the N-terminal amine and the coupling reaction thus occur concurrently in the same reaction vessel.
This approach is particularly beneficial for preventing the aggregation of the growing peptide chain, a common problem in SPPS, especially with hydrophobic sequences.[12] Peptide aggregation is believed to occur primarily when the peptide chain is in its neutral, free amine state. By minimizing the time the peptide exists in this state, in situ neutralization can significantly improve coupling efficiency and lead to higher purity of the final product.[13][14]
Chemical Mechanism of In Situ Neutralization Coupling
The process can be visualized as a concerted event where the hindered base deprotonates the N-terminal ammonium salt, immediately liberating the nucleophilic free amine to react with the pre-activated amino acid.
Figure 1: Conceptual workflow of in situ neutralization in Boc-SPPS.
Advantages and Considerations of the In Situ Neutralization Protocol
Advantages:
-
Increased Speed and Efficiency: By eliminating separate neutralization and washing steps, the overall cycle time is significantly reduced, allowing for a more rapid synthesis of long peptides.[8][15]
-
Improved Synthesis of "Difficult" Sequences: This method is particularly effective for sequences prone to aggregation, as it minimizes the time the peptide chain exists in its aggregation-prone neutral state.[8][11][12]
-
Higher Purity and Yield: Improved coupling efficiency directly translates to a lower incidence of deletion sequences, resulting in a purer crude product and higher overall yield.[14]
-
Reduced Solvent Consumption: Fewer washing steps lead to a decrease in the total volume of solvent used per cycle.
Considerations and Potential Side Reactions:
-
Racemization: While generally low, the presence of base during the coupling reaction can increase the risk of racemization, particularly for sensitive amino acids. The use of hindered bases like DIEA and appropriate activation methods (e.g., HBTU/HOBt) helps to minimize this risk.[8]
-
Chain Termination by Excess Activator: Some coupling reagents, like HBTU, can react with the newly deprotected N-terminus to form a guanidinium group, leading to chain termination. Using the correct stoichiometry of reagents is crucial to avoid this.[8][11]
-
Pyroglutamate Formation: N-terminal glutamine (Gln) can cyclize to form pyroglutamate, especially in the presence of base. Minimizing the time the N-terminal Gln is exposed can help mitigate this side reaction.[8]
Detailed Experimental Protocol: Manual In Situ Neutralization for Boc-SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials and Reagents:
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)[7]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
Washing solvents: DCM, Isopropanol (IPA)
Protocol Steps for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[16]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA.
-
Wash with Isopropanol (2 x 1 min) to shrink the resin and help remove trapped acid.[7]
-
Wash again with DCM (3 x 1 min).
-
-
In Situ Neutralization and Coupling:
-
Activation Mixture Preparation (perform immediately before use): In a separate vial, dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and HBTU/HOBt (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents).
-
Coupling Reaction: Immediately add the activation mixture to the washed peptide-resin.
-
Agitate the reaction mixture for 10-60 minutes. The reaction progress can be monitored using a qualitative test like the Kaiser (ninhydrin) test.[16] A negative Kaiser test (beads remain yellow) indicates complete coupling.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
The resin is now ready for the next deprotection cycle.
-
Figure 2: Step-by-step workflow for a single in situ neutralization cycle in Boc-SPPS.
Summary of Key Parameters
| Parameter | Reagent/Condition | Typical Concentration/Time | Rationale |
| Deprotection | TFA in DCM | 50% (v/v) | Effective removal of the acid-labile Boc group.[14] |
| Deprotection Time | 20-30 minutes | Ensures complete deprotection without significant side reactions.[16] | |
| Neutralization Base | Diisopropylethylamine (DIEA) | 6-8 equivalents | A sterically hindered base that deprotonates the N-terminus without acting as a nucleophile.[6] |
| Amino Acid | Boc-AA-OH | 3-4 equivalents | A sufficient excess to drive the coupling reaction to completion. |
| Activation Reagent | HBTU/HOBt | 3-4 equivalents | Promotes rapid formation of the active ester for efficient coupling and minimizes racemization.[13] |
| Coupling Time | - | 10-60 minutes | Sequence-dependent; monitor with Kaiser test for completion.[8] |
| Solvents | DCM, DMF, IPA | High Purity/Anhydrous | Maintain a non-reactive environment and ensure good resin swelling and reagent solubility. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time or reagent excess.- Peptide aggregation.[16] | - Extend coupling time or perform a second coupling (recouple).- Ensure efficient mixing and proper solvent choice. |
| Deletion Sequences in Final Product | - Incomplete deprotection.- Incomplete coupling. | - Verify the freshness and concentration of the TFA solution.- Optimize coupling conditions as described above. |
| Racemization | - Over-activation of the amino acid.- Prolonged exposure to base. | - Use HOBt as an additive to suppress racemization.- Minimize the time between adding the activation mixture and the completion of the reaction. |
| Chain Termination | - Reaction with excess HBTU.[11] | - Ensure accurate stoichiometry of reagents. Avoid a large excess of the coupling reagent. |
Conclusion
The in situ neutralization protocol for Boc-based SPPS represents a significant refinement of the original Merrifield method. By combining the neutralization and coupling steps, this approach accelerates the synthesis cycle, reduces solvent waste, and, most importantly, provides a robust strategy for the successful assembly of "difficult" peptides that are prone to aggregation.[12][15] For researchers in peptide chemistry and drug development, mastering this technique is a valuable asset for the efficient and high-fidelity synthesis of a wide range of peptide targets.
References
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- Muir, T. W., & Kent, S. B. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
- Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS.
- Mitchell, A. R. (2008). Invited Review: Bruce Merrifield and solid-phase peptide synthesis: A historical assessment. Peptide Science, 90(3), 175-84.
- Giraud, M., Cavelier, F., & Martinez, J. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84.
- Applied Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84.
- Chem-Station. (2014, February 2). Merrifield Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis.
- Chemistry LibreTexts. (2015, July 19). 26.7: Merrifield Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). In Situ neutralization in Boc-chemistry solid phase peptide synthesis.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- frontiers in Bioengineering and Biotechnology. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Reinstadler, D., & Wieser, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3-28.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing H-D-Dap(Boc)-Ome
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, target affinity, and bioavailability compared to their linear counterparts.[1][2] A key strategy in their synthesis involves the incorporation of specialized amino acid derivatives that facilitate macrocyclization. This guide provides a comprehensive overview and detailed protocols for the use of H-D-Dap(Boc)-Ome (Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride), a versatile building block for creating side-chain cyclized peptides. We will explore the strategic advantages of incorporating a D-amino acid to induce favorable conformations for cyclization and detail a complete workflow from solid-phase synthesis of the linear precursor to final purification and characterization of the cyclic product.[3][4][5][6]
Introduction: The Power of Cyclization and the Role of this compound
The conformational flexibility of linear peptides often leads to reduced receptor binding affinity and susceptibility to proteolytic degradation. Cyclization constrains the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing its stability and efficacy.[2][3][7] Various strategies exist for peptide macrocyclization, including head-to-tail, side-chain-to-side-chain, and terminus-to-side-chain lactam bridge formation.[7][8][9][10]
The synthesis of side-chain cyclized peptides necessitates the use of amino acids with orthogonally protected reactive side chains. This compound is an exemplary building block for this purpose. Its structure features:
-
A free α-amino group for standard peptide chain elongation.
-
A Boc-protected β-amino group on the side chain, which is stable to the conditions used for Fmoc removal but can be selectively deprotected using acid.
-
A D-configuration, which can induce the formation of β-turns, pre-organizing the linear peptide for efficient cyclization.[3][5][6]
-
A methyl ester at the C-terminus, which would be hydrolyzed during the final cleavage step if not incorporated as the C-terminal residue itself.
This application note will focus on a side-chain-to-C-terminus cyclization strategy, a robust method for producing structurally diverse cyclic peptides.
Strategic Overview: The Synthetic Workflow
Our approach involves the assembly of a linear peptide on a solid support using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][11][12] this compound will be incorporated at a strategic position within the peptide sequence. The synthesis culminates in an on-resin cyclization, followed by cleavage from the resin and purification.
Figure 1: Overall workflow for the synthesis of a cyclic peptide using this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the assembly of a model pentapeptide (Ac-Tyr-Lys-D-Dap(Boc)-Gly-Phe) on a Rink Amide resin. The C-terminal of this peptide will be an amide, and the cyclization will occur between the side chain of D-Dap and the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH)
-
This compound·HCl
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Acetic anhydride
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with a 15-minute agitation.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If positive (beads are blue), repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence: Fmoc-Gly-OH, this compound·HCl, Fmoc-Lys(Boc)-OH, and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.
-
| Reagent | Equivalents (eq.) | Purpose |
| Fmoc-Amino Acid | 3 | Building block for peptide chain |
| This compound·HCl | 3 | D-amino acid building block for cyclization |
| HBTU/HOBt | 2.9 / 3 | Activating agents for carboxyl group to facilitate amide bond formation |
| DIEA | 6 | Base for activation and neutralization |
| 20% Piperidine/DMF | - | Reagent for removal of the Fmoc protecting group |
| Acetic Anhydride | 10 | Capping agent for the N-terminus |
Table 1: Reagent equivalents for the SPPS protocol.
Protocol 2: On-Resin Cyclization
This critical step involves the deprotection of the D-Dap side chain and its subsequent reaction with the C-terminal amide to form the lactam bridge.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
Procedure:
-
Selective Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 30% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Neutralize the resin with 10% DIEA in DMF (3 x 5 minutes).
-
Wash again with DMF (5x).
-
-
Lactam Bridge Formation:
-
Swell the deprotected resin in DMF.
-
In a separate vessel, dissolve PyBOP (3 eq.) in DMF.
-
Add the PyBOP solution to the resin, followed by DIEA (6 eq.).
-
Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Once complete, wash the resin with DMF (5x) and DCM (5x).
-
Figure 2: Chemical scheme of the on-resin cyclization process.
Protocol 3: Cleavage, Deprotection, and Purification
The final steps involve releasing the cyclic peptide from the solid support and removing the remaining side-chain protecting groups.
Materials:
-
Cyclized peptide on resin
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy powder.
-
Purification:
-
Dissolve the lyophilized powder in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect fractions containing the desired product and confirm their identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Characterization and Quality Control
The identity and purity of the final cyclic peptide should be confirmed using a combination of analytical techniques.[13]
| Technique | Purpose | Expected Outcome |
| RP-HPLC | To assess the purity of the final product.[2] | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the cyclic peptide.[14][15] | The observed mass should match the calculated theoretical mass of the cyclic peptide. |
| Tandem MS (MS/MS) | To confirm the amino acid sequence and the presence of the cyclic structure.[15][16] | Fragmentation pattern consistent with the cyclic structure, which is often more complex than linear peptides. |
Table 2: Analytical techniques for the characterization of the cyclic peptide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | Steric hindrance; inefficient activation; short reaction time. | Increase cyclization time; use a different, more potent coupling reagent (e.g., HATU); perform cyclization at a slightly elevated temperature (e.g., 40°C). |
| Dimerization/Oligomerization | High concentration of reactive species on the resin. | Ensure pseudo-dilution by using a resin with a lower loading capacity. |
| Racemization | Prolonged activation times or use of certain coupling reagents. | Minimize pre-activation time; consider using coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure. |
| Low Cleavage Yield | Incomplete removal of protecting groups; peptide precipitation on the resin. | Increase cleavage time; ensure a sufficient volume of cleavage cocktail is used; use appropriate scavengers (like TIS) to prevent side reactions. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of cyclic peptides. The orthogonal protection of its side-chain amino group allows for a controlled and efficient on-resin cyclization, while the inherent D-configuration can be strategically employed to promote conformations favorable for ring closure. The protocols detailed in this guide provide a robust framework for researchers in drug discovery and peptide chemistry to successfully synthesize and purify novel cyclic peptides for a wide range of applications.
References
- Vertex AI Search. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Cudic, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Vertex AI Search. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Chemistry LibreTexts. (2024). Peptide Synthesis.
- BenchChem. (2025). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- Li, P., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2154.
- Wikipedia. (n.d.). Peptide synthesis.
- Cheng, C., & Tucholski, T. M. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 MP 583.
- Li, B., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1136-1142.
- Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of Peptide Science, 9(8), 471-501.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- Protein Metrics Support. (2024). Cyclic Peptide Analysis.
- YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions.
- ResearchGate. (2025). Modeling of peptides containing D-amino acids: Implications on cyclization.
- Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 22(19), 2213–2221.
- Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics.
- MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
Sources
- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 8. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 9. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. BJOC - Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis [beilstein-journals.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. books.rsc.org [books.rsc.org]
- 15. shimadzu.com [shimadzu.com]
- 16. support.proteinmetrics.com [support.proteinmetrics.com]
Application Notes and Protocols for H-D-Dap(Boc)-Ome in Drug Discovery Research
Introduction: The Strategic Role of H-D-Dap(Boc)-Ome in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced potency, stability, and target specificity is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics, surmounting the inherent limitations of their natural counterparts.[1] A key strategy in the design of effective peptidomimetics is the incorporation of non-proteinogenic amino acids, which can confer unique structural and functional properties.[2]
This technical guide focuses on This compound , or Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate , a versatile building block for the synthesis of innovative peptidomimetics. Its structure, featuring a D-configured alpha-carbon, a side-chain amine protected by a tert-butyloxycarbonyl (Boc) group, and a methyl ester at the C-terminus, offers a unique combination of features for drug design.
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides, as they are not readily recognized by endogenous proteases that typically degrade L-amino acid-based peptides.[3][4][5] The Boc-protected side-chain amine provides a latent reactive handle for further functionalization, allowing for the creation of branched, cyclic, or conjugated peptide structures.[6] This guide will provide a comprehensive overview of the applications of this compound in drug discovery research, complete with detailed protocols for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound and its Hydrochloride Salt
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes key data for the free base and its more commonly supplied hydrochloride salt.
| Property | This compound | This compound•HCl | References |
| Molecular Formula | C9H18N2O4 | C9H19ClN2O4 | [7][8] |
| Molecular Weight | 218.25 g/mol | 254.71 g/mol | [7][8][9] |
| CAS Number | 363191-25-7 | 363191-25-7 | [8][9] |
| Appearance | Colorless to light yellow liquid | Solid | [7][8] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | Room temperature | [7][8] |
Core Applications in Drug Discovery: Crafting Superior Peptidomimetics
The unique structural attributes of this compound make it a valuable asset in the medicinal chemist's toolkit for designing peptidomimetics with improved therapeutic profiles.
Enhancing Metabolic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as the D-diaminopropionic acid backbone of this compound, renders the resulting peptide significantly more resistant to enzymatic cleavage.[3][4][10] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[10]
Modulating Conformation and Receptor Binding
The stereochemistry of amino acid residues plays a crucial role in defining the three-dimensional structure of a peptide, which in turn governs its interaction with biological targets. The introduction of a D-amino acid can induce specific conformational constraints, leading to a more rigid and defined structure.[4] This can result in enhanced binding affinity and selectivity for the target receptor.
Enabling Site-Specific Functionalization
The Boc-protected β-amino group on the side chain of this compound serves as a versatile point for chemical modification.[6] After the main peptide chain has been assembled, the Boc group can be selectively removed to unmask the amine, which can then be used for:
-
Cyclization: Forming a cyclic peptide by creating a bond between the side-chain amine and the C-terminus or another side chain. Cyclic peptides often exhibit enhanced stability and receptor affinity.
-
Branching: Synthesizing branched peptides by growing a second peptide chain from the side-chain amine.
-
Conjugation: Attaching various moieties such as fluorescent labels, imaging agents, or drug payloads to create targeted therapeutics or diagnostic tools.
The following diagram illustrates the general workflow for incorporating this compound into a peptide and subsequent side-chain functionalization.
Experimental Protocols: A Guide to Synthesis
Protocol 1: Incorporation of this compound into a Peptide Chain via Boc-SPPS
This protocol outlines the manual Boc-SPPS process for coupling this compound to a growing peptide chain on a solid support. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the preceding amino acid has a free N-terminal amine.
Materials and Reagents:
-
This compound•HCl
-
Peptide synthesis resin with the N-terminally deprotected peptide chain (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Kaiser test kit (for monitoring coupling completion)
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the resin-bound peptide has a free N-terminal amine.
-
Swell the resin in DCM for 30 minutes in a reaction vessel.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound•HCl (3 equivalents relative to resin loading) in DMF.
-
Add DIEA (3.1 equivalents) to neutralize the hydrochloride salt and the free α-amino group.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and allow the mixture to pre-activate for 2-5 minutes. If using DIC, add HOBt (3 equivalents) before adding DIC (3 equivalents).
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swollen resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings due to steric hindrance, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to assess the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the α-amino group of the newly added residue (if the synthesis is to be continued) or for side-chain modification and/or final cleavage.
-
Protocol 2: On-Resin Deprotection of the Boc Side-Chain
This protocol describes the selective removal of the Boc protecting group from the side chain of the incorporated Dap residue, enabling subsequent functionalization. This step should be performed after the full peptide sequence is assembled.
Materials and Reagents:
-
Peptide-resin containing the Boc-protected Dap residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS))
Step-by-Step Methodology:
-
Resin Preparation:
-
Wash the peptide-resin with DCM (5 times) to prepare for the acidic deprotection.
-
-
Boc Deprotection:
-
Prepare a deprotection cocktail of 25-50% TFA in DCM.[13] It is advisable to add a scavenger such as TIS (2.5% v/v) to prevent side reactions.
-
Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the protonated side-chain amine.
-
Wash the resin with DCM (3 times). The resin now has a free side-chain amine ready for functionalization.
-
The following diagram provides a visual representation of the key chemical transformations in the incorporation and side-chain deprotection of this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of peptidomimetics in drug discovery. Its incorporation can significantly enhance the metabolic stability and modulate the conformational properties of peptides, leading to improved therapeutic candidates. The presence of a Boc-protected side-chain amine offers a gateway to a wide array of chemical modifications, enabling the creation of complex and highly functionalized molecules.
The protocols provided in this guide, while adapted from standard procedures, offer a solid foundation for researchers to begin exploring the potential of this compound in their own research. As the field of peptide therapeutics continues to evolve, the strategic use of such non-proteinogenic amino acids will undoubtedly play an increasingly important role in the development of next-generation medicines.
References
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- GenScript. (n.d.). Peptide Modifications.
- Gogoi, K., et al. (2019). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 14(3), e0213728.
- Peptide Institute, Inc. (n.d.). Peptide Analogs for Drug Discovery.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- National Center for Biotechnology Information. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- National Center for Biotechnology Information. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.
- National Center for Biotechnology Information. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.
- ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI.
- ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to....
- CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]
- 9. chempep.com [chempep.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of H-D-Dap(Boc)-Ome for the Synthesis of Branched Peptides
Abstract
Branched peptides, which feature multiple peptide chains attached to a central core, offer significant advantages over their linear counterparts, including enhanced proteolytic stability, unique binding properties, and increased therapeutic potential.[1] The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a cornerstone for creating these complex architectures due to its bifunctional side chain.[2] This guide provides a comprehensive overview of H-D-Dap(Boc)-Ome (methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate), a versatile building block for introducing branch points. We will explore the foundational principles of orthogonal protection, detail its application in both solid-phase and solution-phase strategies, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.
The Principle: Orthogonal Protection in Complex Peptide Synthesis
The synthesis of branched peptides is fundamentally reliant on the concept of orthogonal protecting groups. This principle involves the use of multiple classes of protecting groups within a single molecule, each of which can be removed under distinct chemical conditions without affecting the others.[3][4] This selective control is paramount for directing the site of peptide chain elongation. The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches, which are differentiated by the lability of their protecting groups.[3]
-
Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc).[5]
-
Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by groups like benzyl (Bzl), which require a very strong acid (e.g., HF) for removal.[3]
For branched peptide synthesis, a three-dimensional orthogonal strategy is often required. A temporary Nα-protecting group (like Fmoc) is used for linear chain elongation, a semi-permanent group (like Boc) protects the branching point on the side chain, and permanent side-chain protecting groups are used elsewhere. The Boc group on the Dap side chain can be selectively removed with moderate acid, leaving the peptide on the resin and other acid-labile groups intact, thus exposing a new amine for the synthesis of the second peptide chain.[6]
This compound: A Key Building Block
This compound is a derivative of D-2,3-diaminopropionic acid strategically protected for use in peptide synthesis. Its structure features a free α-amino group for immediate coupling, a Boc-protected β-amino group to serve as a latent branching point, and a methyl ester protecting the C-terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonym | methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | [7] |
| Molecular Formula | C₉H₁₈N₂O₄ | [8] |
| Molecular Weight | 218.25 g/mol | [7] |
| CAS Number | 363191-25-7 | [7][8] |
| Appearance | Colorless or white to yellow liquid or solid | [7] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [7] |
Note: This compound is often supplied as a hydrochloride salt (C₉H₁₉ClN₂O₄, MW: 254.71), which should be accounted for in molar calculations.[8]
The primary utility of this reagent is in solution-phase synthesis , where a pre-synthesized peptide fragment with an activated C-terminus can be coupled to the free α-amino group of this compound. Subsequently, the C-terminal methyl ester can be saponified, and the side-chain Boc group can be removed to allow for further modifications. For solid-phase synthesis , the analogous building block Fmoc-D-Dap(Boc)-OH is typically used to incorporate the branching unit into the growing peptide chain.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis (SPPS) of a Model Branched Peptide using Fmoc-D-Dap(Boc)-OH
This protocol describes the synthesis of a model branched peptide on a Rink Amide resin, yielding a C-terminally amidated final product. The core principle involves incorporating the Dap residue, completing the primary chain, selectively deprotecting the Dap side chain, and synthesizing the branch.
Workflow Overview
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh)[9]
-
Fmoc-protected amino acids (including Fmoc-D-Dap(Boc)-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Scavengers: Triisopropylsilane (TIS), H₂O
-
SPPS reaction vessel (manual or automated synthesizer)
Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain the solvent.[9]
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 10 minutes, drain, and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
-
Coupling of Subsequent Amino Acids (and Fmoc-D-Dap(Boc)-OH):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion (e.g., Kaiser test). If incomplete, a second coupling may be required.[10]
-
Wash the resin with DMF (5x) and DCM (3x).
-
Repeat steps 2 and 3 for each amino acid in the primary peptide chain, incorporating Fmoc-D-Dap(Boc)-OH at the desired branching position.
-
-
Selective On-Resin Boc Deprotection:
-
After completing the primary chain, ensure the final N-terminal amino acid is Fmoc-protected.
-
Wash the peptide-resin thoroughly with DCM (5x).
-
Treat the resin with a solution of 25% TFA in DCM (v/v) for 5 minutes. Drain.[6]
-
Treat again with 25% TFA in DCM for 25 minutes.
-
Drain and wash the resin thoroughly with DCM (5x) to remove residual acid, followed by DMF (5x).[6] This exposes the β-amino group of the Dap residue.
-
-
Synthesis of the Branched Chain:
-
Starting with the newly exposed amine on the Dap side chain, repeat the coupling cycles (Step 3) and deprotection cycles (Step 2) to build the secondary peptide chain.
-
-
Final Cleavage and Global Deprotection:
-
After completing the synthesis, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (5x), DCM (5x), and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.[6]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Solution-Phase Coupling of a Peptide Fragment to this compound
This protocol is suitable for a convergent strategy where a peptide fragment is synthesized separately and then attached to the branching unit in solution.
Materials:
-
Purified N-terminally protected peptide fragment (with a free C-terminal carboxylic acid)
-
This compound (or its HCl salt)
-
Coupling Reagent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[11][12]
-
Base: DIPEA or Triethylamine (Et₃N)
-
Solvent: Anhydrous DCM or DMF
Procedure:
-
Reactant Solubilization:
-
Dissolve the N-protected peptide fragment (1 eq.) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. If using the HCl salt, add 1 eq. of a tertiary base like DIPEA to neutralize it.
-
-
Carboxyl Group Activation:
-
To the solution of the peptide fragment, add TBTU (1.1 eq.) and DIPEA (2.2 eq.).
-
Stir the mixture at 0°C for 20-30 minutes to activate the C-terminus.
-
-
Coupling Reaction:
-
Add the activated peptide solution to the this compound solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor progress via TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting branched peptide derivative using flash chromatography.
-
Characterization and Purification
The final step for any synthesis is to verify the identity and purity of the product.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for both analyzing the purity of the crude peptide and for purifying it.[13] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[13][14] Fractions containing the desired product are collected based on UV absorbance (210-220 nm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the final branched peptide, ensuring the correct product was formed.[14]
Table 2: Typical RP-HPLC Gradient for Peptide Purification
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 (Analytical) or 10.0 (Prep) |
| 5 | 95 | 5 | " |
| 35 | 35 | 65 | " |
| 40 | 5 | 95 | " |
| 45 | 5 | 95 | " |
| 50 | 95 | 5 | " |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance at the coupling site; Poor resin swelling; Degraded coupling reagents. | Use a more powerful coupling reagent like HATU or HBTU; Consider a double coupling protocol; Ensure resin is fully swollen before starting.[10] |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase TFA concentration to 50% or extend the deprotection time; Perform two sequential treatments.[6] |
| Side Product Formation | Tert-butylation of sensitive residues (Trp, Met) during cleavage. | Ensure adequate scavengers (e.g., TIS, water, EDT) are used in the final cleavage cocktail.[10] |
| Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Use fresh piperidine solution; Confirm completion of each step with a qualitative test (e.g., Kaiser test for primary amines). |
Conclusion
This compound and its Fmoc-protected analogue are powerful and indispensable tools for the rational design and synthesis of branched peptides. By leveraging a robust orthogonal protection strategy, researchers can precisely control the assembly of complex, multi-chain peptide architectures. The protocols detailed herein provide a validated framework for incorporating these building blocks, enabling the development of novel peptide-based therapeutics, biomaterials, and research probes with enhanced stability and functionality.
References
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
- Góngora-Benítez, M., et al. (2024). Novel Biomaterials: The Evolution of Branched Peptides. International Journal of Molecular Sciences, 25(5), 2813.
- Reymond, J.-L., & Darbre, T. (2005). Synthetic Diversity and Catalytic Mechanism of Peptide Dendrimers. CHIMIA International Journal for Chemistry, 59(3), 95-99.
- Delort, E., et al. (2006). Synthesis and activity of histidine-containing catalytic peptide dendrimers. The Journal of Organic Chemistry, 71(14), 5206-5222.
- Reymond, J.-L., & Darbre, T. (2006). Peptide Dendrimers as Artificial Enzymes, Receptors, and Drug-Delivery Agents. Accounts of Chemical Research, 39(10), 697-705.
- Delort, E., et al. (2006). Synthesis and Activity of Histidine-Containing Catalytic Peptide Dendrimers. The Journal of Organic Chemistry, 71(14), 5206–5222.
- Reymond, J.-L., & Darbre, T. (2006). Peptide Dendrimers as Artificial Enzymes, Receptors, and Drug-Delivery Agents. Accounts of Chemical Research, 39(10), 697-705.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. In Peptide Synthesis Protocols (pp. 19-37). Humana Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link] (Semantic Scholar link provided for abstract: [Link])
- Despax, S., et al. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Pharmaceutics, 13(8), 1169.
- Gopi, H., et al. (2019). Method for solution-phase peptide synthesis. Google Patents, WO2019217116A1.
- Varkey, J. T., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Amino Acids, 40(2), 567-574.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- Nampalli, S., & Kumar, A. (2001). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 66(4), 1234–1239.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 243-263). Humana Press.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56.
- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
Sources
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 363191-25-7 [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Diketopiperazine (DKP) Formation with H-D-Dap(Boc)-OMe
Welcome to the technical support guide for utilizing H-D-Dap(Boc)-OMe in your research. As Senior Application Scientists, we understand the challenges researchers face. This guide is designed to provide in-depth, field-proven insights to help you prevent the common and often frustrating side reaction of diketopiperazine (DKP) formation. Our goal is to explain not just the "how" but the "why" behind these experimental strategies, ensuring the integrity and success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding DKP formation.
Q1: What is diketopiperazine (DKP) and why is it a problem when working with this compound?
A1: Diketopiperazine (DKP) is a cyclic dipeptide. In the context of this compound, it is a highly stable, six-membered ring that forms via an intramolecular cyclization reaction.[1] The structure of this compound possesses a free N-terminal amine and a C-terminal methyl ester in close proximity, making it exceptionally prone to this side reaction. This is problematic for two primary reasons:
-
Yield Reduction: The formation of DKP is an irreversible off-pathway reaction that consumes your starting material, significantly reducing the yield of your desired linear peptide.
-
Purification Complexity: The DKP byproduct has a different polarity and structure from your target molecule, which can complicate purification steps, especially if its chromatographic behavior is similar to that of your product or other impurities.
Q2: What is the chemical mechanism of DKP formation from this compound?
A2: The mechanism is an intramolecular nucleophilic attack. The lone pair of electrons on the primary N-terminal amine attacks the electrophilic carbonyl carbon of the C-terminal methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the stable six-membered DKP ring. This reaction is base-catalyzed; the free amine itself acts as the base, and its nucleophilicity is the driving factor.[2][3]
Caption: Mechanism of DKP formation from this compound.
Q3: What are the primary experimental factors that trigger this cyclization?
A3: Several factors significantly accelerate DKP formation:
-
Presence of a Free Amine: The reaction cannot occur if the N-terminal amine is protonated (i.e., in its salt form, such as an HCl or TFA salt). The free amine is the nucleophile that initiates the cyclization.
-
Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including DKP formation.[4][5]
-
Extended Reaction/Storage Time: The longer the free amine is present in solution, the more time it has to cyclize.
-
Basic Conditions: The presence of an external base (e.g., triethylamine, DIPEA) used for neutralization will generate the free amine, initiating the process. Standard basic conditions for Fmoc deprotection in SPPS are also known catalysts for DKP formation.[2][4]
-
Solvent Choice: The reaction rate can be influenced by the solvent. Studies have shown that solvents with lower dielectric constants (i.e., less polar) can accelerate DKP formation by reducing the enthalpic barrier to cyclization.[6][7]
Q4: How can I detect DKP formation in my reaction mixture?
A4: The most effective method for detection is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
LC: You will typically see a new, often major, peak in your chromatogram corresponding to the DKP byproduct.
-
MS: The mass of the DKP will be the mass of this compound (218.25 g/mol ) minus the mass of methanol (CH₄O, 32.04 g/mol ), resulting in an expected mass of 186.21 g/mol . You would look for the corresponding [M+H]⁺ ion at m/z 187.22.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during synthesis.
Issue 1: My reaction yield is extremely low, and LC-MS analysis shows a dominant peak with a mass of ~187 m/z.
-
Probable Cause: You are experiencing significant, near-quantitative conversion of your this compound to its DKP form before it has a chance to participate in the desired coupling reaction. This almost certainly occurs because the N-terminal amine was neutralized and left in its free, nucleophilic state for too long before the coupling partner was introduced.
-
Analysis and Confirmation:
-
Confirm the mass of the byproduct corresponds to the DKP ([M+H]⁺ ≈ 187.22).
-
If you have a sample of your this compound salt, dissolve it in your reaction solvent, add the base you used for neutralization, and monitor the reaction by HPLC or LC-MS over 30-60 minutes at room temperature. You will likely observe the rapid disappearance of the starting material and the appearance of the DKP peak.
-
-
Core Solution: In Situ Neutralization and Coupling The guiding principle is to never isolate or store the free amine form of this compound . The free amine should be generated in situ in the presence of the acylating agent (your coupling partner). This creates a kinetic competition where the desired intermolecular coupling is favored over the undesired intramolecular cyclization. This "entrapment" of the reactive amine is a well-established strategy for preventing DKP formation.[8][9]
Caption: Comparison of high-risk vs. recommended experimental workflows.
Issue 2: My coupling reaction yields are inconsistent, sometimes high and sometimes very low, under what I believe are the same conditions.
-
Probable Cause: This inconsistency often points to subtle variations in factors that control the rate of DKP formation, namely temperature and time. A slight delay between neutralizing the amine and adding the coupling partner, or a reaction run at room temperature on a warm day versus in a cold room, can be the difference between success and failure.
-
Analysis and Confirmation:
-
Keep a detailed log of your experimental setup. Note the time between base addition and coupling agent addition.
-
Note the ambient temperature. A reaction that takes 1 hour at 20°C may have significantly more DKP formation than one that takes 1 hour at 0°C.
-
-
Solution: Implement Strict Protocol Controls To ensure reproducibility, you must rigorously control the reaction parameters. The table below summarizes the impact of key variables and the recommended best practices.
| Parameter | High-Risk Condition | Recommended Best Practice | Rationale |
| Temperature | Room Temp. (~25°C) or higher | 0 °C to -15 °C | Lowers the kinetic rate of DKP formation, giving the desired intermolecular reaction a greater chance to occur. |
| Neutralization | Pre-neutralization and storage | In situ neutralization | Minimizes the lifetime of the reactive free amine, preventing cyclization.[8][9] |
| Time (Free Amine) | > 5 minutes | < 1 minute | The free amine should be coupled immediately upon formation. |
| Base | Excess strong, non-hindered base | Stoichiometric (1.0 eq.) hindered base (e.g., DIPEA) | A hindered base is less likely to cause side reactions, and using a stoichiometric amount ensures no large excess of base is present to catalyze decomposition. |
Section 3: Detailed Experimental Protocols
Protocol 1: Recommended Method for Coupling this compound HCl to an N-Protected Amino Acid
This protocol is designed to maximize the yield of the desired linear dipeptide by minimizing the formation of the DKP byproduct.
Materials:
-
This compound·HCl (1.0 eq.)
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.05 eq.)
-
HATU (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.).
-
Dissolution: Dissolve these solids in anhydrous DCM or DMF.
-
Addition of Amine Salt: Add the this compound·HCl salt (1.0 eq.) to the solution. Stir for 2-3 minutes to ensure it is fully suspended. Crucially, the amine is still protonated and non-nucleophilic at this stage.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5-10 minutes to ensure the temperature has equilibrated.
-
In Situ Neutralization and Coupling Initiation: Slowly add the DIPEA (2.5 eq.) dropwise to the cooled, stirring suspension. The first equivalent will neutralize the HCl salt, the second will activate the carboxylic acid, and the slight excess drives the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by LC-MS, checking for the consumption of the starting materials and the formation of the desired product mass.
-
Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification protocol.
Protocol 2: QC Method for Detecting DKP by LC-MS
Instrumentation:
-
LC: C18 Reverse-Phase Column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
Procedure:
-
Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., 50:50 Water:Acetonitrile).
-
Inject onto the LC-MS system.
-
Monitor for the expected masses:
-
Desired Product: [M_product + H]⁺
-
DKP Byproduct: [M+H]⁺ at m/z 187.22
-
Unreacted this compound: [M+H]⁺ at m/z 219.13
-
References
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[10][11]
- Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.[4]
- Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B.[6][7]
- Kinetics of diketopiperazine form
- Technical Support Center: Diketopiperazine (DKP) Synthesis. BenchChem.[2]
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
- DKP formation mechanism.
- Influence of Solvents upon Diketopiperazine Form
- Boc-Protected Amino Groups. Organic Chemistry Portal.[17]
- BOC-Amino Acids. BOC Sciences.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: H-D-Dap(Boc)-Ome Solubility
Welcome to the technical support center for H-D-Dap(Boc)-Ome. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in two of the most frequently used solvents in peptide synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMF. What are the initial steps I should take?
A1: Initially, ensure your DMF is of high purity and anhydrous. Water content can significantly impact the solubility of protected amino acids. Gentle warming (to around 30-40°C) and sonication can also facilitate dissolution. It is also crucial to confirm if you are working with the hydrochloride salt (this compound·HCl) or the free base, as their solubilities differ. Salts of amino acid esters are generally more soluble in organic solvents than their free base counterparts[1].
Q2: Why is my this compound dissolving in DMF but then crashing out of solution?
A2: This phenomenon, known as precipitation, can occur for several reasons. The solution might be supersaturated, and a change in temperature or the introduction of a nucleation site (like a dust particle) can trigger precipitation. Also, ensure the compound is stable in your solvent over time. While less common for this specific derivative, some protected amino acids can undergo slow degradation or side reactions in certain solvents, leading to less soluble byproducts.
Q3: Is DCM a suitable solvent for this compound? I'm observing very poor solubility.
A3: Dichloromethane (DCM) is a less polar solvent compared to DMF. While the Boc group and methyl ester add some nonpolar character, the presence of the free amine (or its hydrochloride salt) imparts significant polarity. Consequently, this compound generally exhibits lower solubility in DCM than in DMF. For applications requiring DCM, you might need to use a solvent mixture or explore alternative solvents.
Q4: Can the quality of this compound affect its solubility?
A4: Absolutely. Impurities from the synthesis of this compound can significantly hinder solubility. These could include residual starting materials, byproducts, or inorganic salts. If you suspect a quality issue, it is advisable to re-purify the compound or obtain a new batch from a reputable supplier.
Q5: I have the hydrochloride salt of this compound. Do I need to convert it to the free base before my coupling reaction?
A5: Not necessarily. In peptide coupling reactions, a tertiary amine base like Diisopropylethylamine (DIEA) is typically added. This base will neutralize the hydrochloride salt in situ, forming the free amine required for the reaction. Attempting to dissolve the salt and then neutralizing it may lead to premature precipitation of the free base, which can be less soluble than the salt form.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution in DMF
This guide provides a systematic approach to address solubility challenges with this compound in DMF.
Caption: Troubleshooting workflow for this compound solubility in DMF.
Issue 2: Limited Solubility in DCM
This guide outlines strategies for working with this compound in the less polar solvent, DCM.
Caption: Strategies for using this compound in DCM.
Data Presentation
| Solvent | Polarity Index | Expected Solubility of this compound | Rationale |
| DCM | 3.1 | Low to Moderate | Less polar solvent. The free amine/HCl salt imparts polarity, limiting solubility. |
| THF | 4.0 | Moderate | Intermediate polarity, may offer a balance for the polar and non-polar moieties. |
| DMF | 6.4 | High | Polar aprotic solvent, effective at solvating the polar groups of the molecule. |
| DMSO | 7.2 | High | Highly polar aprotic solvent, often used for compounds with poor solubility. |
Experimental Protocols
Protocol 1: Qualitative Solubility Test
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMF, DCM, THF, Acetonitrile, DMSO)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 100 µL of the test solvent.
-
Vortex the vial for 30 seconds. Observe for dissolution.
-
If not fully dissolved, sonicate for 2 minutes. Observe again.
-
If still not dissolved, add another 100 µL of solvent and repeat steps 3 and 4.
-
Continue adding solvent in 100 µL increments up to a total volume of 1 mL.
-
Record the approximate volume of solvent required to achieve complete dissolution.
Protocol 2: Small-Scale Test Coupling Reaction
Objective: To verify the reactivity of this compound that has presented solubility challenges, ensuring it is suitable for larger-scale synthesis.
Materials:
-
This compound (as a solution or suspension in DMF)
-
A simple, resin-bound amino acid (e.g., H-Gly-Resin)
-
Coupling reagent (e.g., HATU)
-
Tertiary amine base (e.g., DIEA)
-
DMF (peptide synthesis grade)
-
Ninhydrin test kit
Procedure:
-
Swell a small amount of H-Gly-Resin (e.g., 25 mg) in DMF in a small reaction vessel.
-
In a separate vial, attempt to dissolve this compound (3 equivalents to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) to the this compound solution/suspension.
-
Add the base (e.g., DIEA, 6 equivalents) and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.
-
Interpretation:
-
Yellow/Colorless beads: Indicates a successful coupling reaction, suggesting any initial solubility issues did not impede reactivity.
-
Blue/Purple beads: Indicates an incomplete reaction, which could be due to poor solubility preventing efficient coupling or an issue with the reagent's quality.
-
References
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
Sources
Technical Support Center: Optimizing Coupling Efficiency of H-D-Dap(Boc)-Ome
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the coupling of H-D-Dap(Boc)-Ome in peptide synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.
Part 1: Core Challenge Analysis: Why this compound Requires Special Attention
This compound, or methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate, is a chiral building block used to introduce D-diaminopropionic acid into a peptide sequence. Its utility is significant, but its structure presents a distinct challenge: steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine physically obstructs the alpha-amino group, which is the site of peptide bond formation. This steric bulk can slow down the reaction kinetics and lead to incomplete coupling, resulting in deletion sequences and lower yields of the target peptide. Understanding this fundamental obstacle is the first step toward optimizing its use.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after coupling this compound. What's the most likely cause?
A1: A positive Kaiser test indicates the presence of unreacted primary amines on your resin, meaning the coupling reaction was incomplete. The primary culprit is the steric hindrance from the side-chain Boc group slowing the reaction. Other contributing factors include:
-
Insufficient Reagent Excess: Not using a sufficient molar excess of the amino acid and coupling reagents.
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to overcome the energy barrier created by the steric hindrance.
-
Peptide Aggregation: The growing peptide chain on the resin may have aggregated, making the terminal amine inaccessible.
-
Short Coupling Time: The reaction may not have been allowed to proceed for a sufficient duration.
Q2: Which coupling reagents are most effective for a sterically hindered residue like this?
A2: For challenging couplings, high-potency uronium/aminium salt-based reagents are strongly recommended over standard carbodiimides like DIC. The goal is to form the activated ester species rapidly and efficiently.
| Coupling Reagent | Class | Key Advantages & Mechanistic Insight | Recommended Use Case |
| HATU | Iminium Salt | Forms a highly reactive HOAt ester. The presence of the nitrogen in the triazole ring of HOAt accelerates the reaction and minimizes racemization.[1] It is considered one of the most effective coupling reagents available. | First choice for this compound, especially in difficult sequences or when coupling to another hindered residue. |
| HBTU | Iminium Salt | Similar to HATU but forms an HOBt ester, which is slightly less reactive than the HOAt ester. It is a robust and widely used reagent. | A reliable and more economical alternative to HATU, suitable for many standard couplings of this compound. |
| DIC/Oxyma | Carbodiimide | DIC activates the carboxylic acid, and OxymaPure® (an HOBt alternative) acts as an additive to form an active ester and suppress racemization.[2] This combination is less potent than HATU/HBTU. | Recommended only for less demanding coupling steps or when cost is a major constraint. Prone to lower yields with this specific residue. |
Q3: What are the common side reactions with Dap derivatives and how can I avoid them?
A3: While the primary challenge is coupling efficiency, side reactions can occur:
-
Lactam Formation: Intramolecular cyclization involving the side-chain amino group can occur, particularly under basic conditions. Ensuring the side-chain Boc group remains intact throughout the synthesis is crucial for prevention.[2]
-
Tert-butylation: During the final acidic cleavage (e.g., with TFA), the tert-butyl cation released from the Boc group can modify sensitive residues like Tryptophan or Methionine. This is prevented by using a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) during cleavage.[2]
Part 3: Troubleshooting Guides & Optimized Protocols
Guide 1: Systematic Troubleshooting of Low Coupling Efficiency
This workflow provides a logical path to diagnose and solve low coupling yields when incorporating this compound.
Caption: Logical workflow for troubleshooting incomplete coupling.
Guide 2: Preventing Racemization During Activation
Racemization is a risk during the activation of any amino acid. The D-configuration of this compound is critical for its function in the final peptide, and preserving this stereochemistry is paramount.
Mechanism of Racemization: The primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.
Prevention Strategy: The key is to ensure that the rate of coupling of the activated ester to the resin-bound amine is significantly faster than the rate of oxazolone formation and subsequent racemization.
Caption: Racemization risk vs. desired rapid coupling pathway.
Protocol Adjustments to Minimize Racemization:
-
Use Hindered Base: Always use N,N-Diisopropylethylamine (DIPEA) instead of a less hindered base like triethylamine (TEA). Its bulkiness minimizes side reactions like alpha-proton abstraction.
-
Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 2-5 minutes is sufficient for HATU.
-
Use HOAt/Oxyma-based Reagents: Reagents like HATU and additives like OxymaPure® are specifically designed to suppress racemization compared to older formulations.[1]
Optimized Experimental Protocol: HATU-Mediated Coupling
This protocol is designed to maximize the coupling efficiency of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous, peptide-synthesis-grade DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Activation: Add the DIPEA to the activation solution. Allow the mixture to pre-activate for 2 minutes at room temperature. Do not exceed 5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and immediately add the activation solution. Agitate the mixture using nitrogen bubbling or orbital shaking for a minimum of 2 hours at room temperature.
-
Reaction Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test.
-
Negative Result (yellow beads): The coupling is complete. Proceed to wash the resin thoroughly with DMF to remove all excess reagents.
-
Positive Result (blue/purple beads): The coupling is incomplete. Add an additional 0.5 equivalents of HATU and 1 equivalent of DIPEA directly to the reaction vessel and allow it to react for another 2 hours (this is a simplified "in-situ" second coupling).
-
-
Final Wash: Once coupling is complete, wash the resin extensively with DMF (5x) and DCM (3x) before proceeding to the next synthesis cycle.
References
- H-Dap(Boc)-OMe HCI Supplier Page. P3 BioSystems. [Link]
- This compound.
- Overview of Custom Peptide Synthesis. GenScript. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of H-D-Dap(Boc)-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in peptide synthesis and medicinal chemistry: the incomplete deprotection of the side-chain Boc group on H-D-Dap(Boc)-OMe (methyl (R)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate). Here, we move beyond simple protocols to explore the underlying causes of incomplete cleavage and provide validated solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of the this compound side chain?
Incomplete removal of the Boc group from the diaminopropionic acid (Dap) side chain often stems from a few key factors:
-
Insufficient Acid Strength or Concentration: The standard conditions for Boc deprotection, typically using trifluoroacetic acid (TFA), may not be robust enough for this specific substrate. The rate of Boc cleavage is highly dependent on the acid concentration.[1]
-
Inadequate Reaction Time: While many deprotections are swift, some substrates require longer exposure to acidic conditions for complete removal.[2][3] It is crucial to monitor the reaction over time to determine the optimal duration.[3]
-
Steric Hindrance: The molecular environment around the Boc-protected amine can physically block the approach of the acid, slowing the reaction.[1][2][3]
-
Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity.[2] Always use fresh, high-quality reagents.
-
Poor Solubility: If the this compound derivative has poor solubility in the reaction solvent, the acid cannot efficiently access the Boc group.[1]
Q2: How can I reliably monitor the progress of the deprotection reaction?
Effective monitoring is critical to determine the reaction endpoint and avoid unnecessary exposure to harsh acids, which can lead to side reactions.
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method.[1][4] The deprotected product, being more polar, will have a lower Rf value than the starting material. Staining with ninhydrin can visualize the newly formed primary amine.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring the reaction, providing accurate data on the consumption of the starting material and the formation of the desired product by confirming its mass.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group (around 1.4 ppm).[2]
Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction is alkylation by the tert-butyl cation (tBu⁺) generated during Boc cleavage.[3] This reactive electrophile can be attacked by nucleophilic residues.[3]
To mitigate this, scavengers are added to the reaction mixture to trap the t-butyl cations.[3][5]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Anisole[6] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS)[6] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[6] |
| Tyrosine (Tyr) | Phenol, Anisole[6] |
A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][5][6] For molecules with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[6]
Q4: Are there milder alternatives to TFA for deprotecting the Boc group?
Yes, for substrates sensitive to strong acids, several milder methods can be effective:
-
4M HCl in Dioxane or Ethyl Acetate: A common and effective alternative to TFA.[3][6][7]
-
Aqueous Phosphoric Acid: An environmentally friendly option that offers good selectivity.[3][6][7][8]
-
Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) can facilitate selective Boc deprotection under mild conditions.[6]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without an acid catalyst, though this may require high temperatures.[6][9]
Troubleshooting Guide
This section provides a systematic workflow for diagnosing and resolving incomplete Boc deprotection of the this compound side chain.
Problem: LC-MS or TLC analysis shows significant remaining starting material after the standard deprotection protocol.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in Solution
This protocol provides a standard starting point for the deprotection of the this compound side chain in solution.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Toluene
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M).
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection solution of 20-50% TFA in DCM (v/v). If your molecule contains sensitive residues, add appropriate scavengers (e.g., 2.5% TIS and 2.5% water).[6]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 1-2 hours, monitoring progress by TLC or LC-MS at 30-minute intervals.[6]
-
Work-up:
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Co-evaporation with toluene can help remove residual TFA.[3][6]
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4] The crude product is often obtained as the TFA salt if the basic wash is omitted.[6]
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is an alternative for substrates that may be sensitive to TFA.
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Co-solvent if needed (e.g., methanol, DCM)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary.
-
Acid Addition: Add the solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]
Analytical Methods
Protocol 3: Reaction Monitoring by HPLC
This protocol outlines a standard method for monitoring the reaction progress and assessing final product purity using reverse-phase HPLC.[4]
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
Procedure:
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by neutralizing with a base), dilute with the initial mobile phase, and inject into the HPLC.[4]
-
Final Product Analysis: Dissolve a small amount of the final, worked-up product in the initial mobile phase (approx. 1 mg/mL) for purity analysis.[4]
-
Expected Results: The Boc-protected starting material is significantly less polar than the deprotected amine and will therefore have a longer retention time on a reverse-phase column.[4]
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues. Benchchem.
- Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences.
- Common side reactions with Boc-Dap-OH and how to prevent them. Benchchem.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- How to confirm BOC deprotection by TFA ?.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
- How should I deprotect Boc-amino group without breaking ester bond?.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Amino Acid Deriv
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection / Deprotection. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-D-Dap(Boc)-Ome in Peptide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing H-D-Dap(Boc)-Ome in peptide synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental workflows. The guidance herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.
Introduction to this compound
This compound, or Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate, is a valuable building block for introducing a D-configured diaminopropionic acid residue with a protected side-chain amine into a peptide sequence. The Boc-protected β-amino group offers a site for post-synthetic modifications, such as labeling or cyclization, making it a versatile tool in drug discovery and peptide chemistry. However, its unique structure also presents specific challenges. This guide will focus on the three primary side reactions: β-Lactam Formation , Piperidide Adduct Formation , and Racemization .
While your starting material is the methyl ester, it's important to note that for standard solid-phase peptide synthesis (SPPS), the corresponding carboxylic acid (e.g., Fmoc-D-Dap(Boc)-OH or Boc-D-Dap(Boc)-OH) is typically used. The side reactions discussed below are primarily relevant to the D-Dap(Boc) residue after it has been incorporated into the growing peptide chain.
Part 1: Troubleshooting & FAQs
This section is designed to provide direct answers and solutions to problems you may encounter.
I. β-Lactam Formation (Intramolecular Cyclization)
Q1: My mass spectrometry results show a mass loss of 18 Da (H₂O) from my target peptide, and the impurity is resistant to Edman degradation. What could be the cause?
A1: This is a classic sign of intramolecular cyclization of the D-Dap residue to form a stable four-membered β-lactam ring. This occurs when the deprotected α-amino group of the D-Dap residue attacks the activated carboxyl group of the preceding amino acid during the subsequent coupling step, leading to chain termination. While less common than with its higher homologs (which form 5- and 6-membered rings), β-lactam formation can still occur under certain conditions.[1]
Q2: What conditions promote β-lactam formation, and how can I prevent it?
A2: β-Lactam formation is more likely to occur if the coupling reaction is slow or incomplete, allowing the intramolecular reaction to compete with the desired intermolecular coupling.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation to Minimize β-Lactam Formation | Rationale |
| Coupling Reagents | Use highly efficient coupling reagents like HATU or HBTU. | These reagents promote rapid peptide bond formation, outcompeting the slower intramolecular cyclization.[2] |
| Reaction Time | Avoid unnecessarily long coupling times. | Prolonged exposure to coupling reagents can increase the likelihood of side reactions. |
| Steric Hindrance | If the subsequent amino acid is sterically hindered, consider a double coupling. | This ensures the intermolecular reaction goes to completion, minimizing the opportunity for intramolecular cyclization.[2] |
II. Piperidide Adduct Formation
Q1: I'm using an orthogonal protection strategy with Fmoc-D-Dap(Boc)-OH. After Fmoc deprotection with piperidine, I'm observing a significant side product with a mass increase of +83 Da. What is this impurity?
A2: This is a well-documented side reaction where piperidine, used for Fmoc deprotection, acts as a nucleophile and attacks the Boc-protected side chain of the D-Dap residue. This results in the formation of a stable piperidide adduct and the loss of the Boc group. This side reaction is particularly problematic during on-resin cyclization attempts.[3]
Q2: How can I avoid piperidide adduct formation during Fmoc deprotection?
A2: The most effective way to prevent this is to replace piperidine with a non-nucleophilic base for Fmoc removal.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation to Prevent Piperidide Adduct | Rationale |
| Deprotection Reagent | Replace 20% piperidine in DMF with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. | DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group via an elimination mechanism without attacking the side chain.[2] |
| Reaction Time | Keep DBU treatment times to a minimum (e.g., 2 x 5-10 minutes). | While effective, prolonged exposure to DBU can potentially lead to other side reactions. |
III. Racemization
Q1: My final peptide shows a diastereomeric impurity by chiral HPLC. How can I determine if my D-Dap residue is the source of racemization?
A1: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant risk, especially for D-amino acids. The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step of coupling. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[4] D-Dap has been shown to be susceptible to racemization, particularly during acidic hydrolysis but also during synthesis.[5][6]
Q2: What are the best practices to minimize racemization of the D-Dap residue during peptide synthesis?
A2: Minimizing racemization requires careful control over the coupling conditions.
Troubleshooting & Prevention Strategies:
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Coupling Reagents | Use carbodiimide-based methods with additives, such as DIC/OxymaPure. | These combinations are known to suppress oxazolone formation and therefore reduce racemization compared to some uronium/aminium reagents.[7][8] |
| Base | Use a sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM. | Less hindered bases are more likely to abstract the α-proton, leading to racemization.[8][9] |
| Temperature | Perform coupling reactions at room temperature or below. Avoid elevated temperatures. | Higher temperatures accelerate the rate of racemization.[10] |
| Pre-activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. | Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the risk of racemization.[8] |
Part 2: Mechanistic Insights & Visual Guides
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting.
Mechanism of Piperidide Adduct Formation
The formation of the piperidide adduct is a significant concern when using an orthogonal Fmoc/Boc protection scheme for D-Dap. The nucleophilic piperidine attacks the carbonyl of the Boc group on the side chain, leading to the formation of a stable amide with the Dap side chain and the release of tert-butanol and CO₂.
Caption: Mechanism of Piperidide Adduct Formation on the D-Dap(Boc) side chain.
Mechanism of Racemization via Oxazolone Formation
During the coupling step, the carboxylic acid of the incoming D-Dap derivative is activated. This activated intermediate can cyclize to form an oxazolone. A base present in the reaction mixture can then abstract the proton at the chiral center, leading to a planar, achiral intermediate. Reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.
Caption: Racemization pathway of D-Dap via oxazolone formation during coupling.
Part 3: Experimental Protocols
The following protocols are designed to minimize the side reactions discussed above.
Protocol 1: Fmoc-SPPS Incorporating Fmoc-D-Dap(Boc)-OH with Minimized Piperidide Formation
This protocol utilizes DBU for Fmoc deprotection to avoid the formation of the piperidide adduct.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2% (v/v) DBU in DMF
-
Fmoc-D-Dap(Boc)-OH
-
Coupling reagents (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 2% DBU/DMF solution to the resin. c. Agitate for 5-10 minutes. d. Drain the solution. e. Repeat steps 2b-2d one more time. f. Wash the resin thoroughly with DMF (5 x resin volume).[2]
-
Coupling of Fmoc-D-Dap(Boc)-OH: a. In a separate vessel, dissolve Fmoc-D-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate for 1-2 hours at room temperature. e. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat the cycle for subsequent amino acids.
Protocol 2: Coupling of D-Dap Derivative with Minimized Racemization
This protocol uses a coupling cocktail known to reduce the risk of racemization.
Materials:
-
Deprotected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N(α)-protected-D-Dap(Boc)-OH (e.g., Fmoc-D-Dap(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine and is well-swollen in DMF.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the protected D-Dap derivative (3 eq.) and OxymaPure (3 eq.) in DMF. b. Add DIC (3 eq.) to the solution. c. Immediately add the activated amino acid solution to the peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: a. Perform a Kaiser test to confirm complete coupling. b. Wash the resin thoroughly with DMF and DCM.
References
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 743-754.
- Kjær, A., & Olesen Larsen, P. (1959). Paper-chromatographic separation of α,β-diaminopropionic acid and its DNP-derivatives. Acta Chemica Scandinavica, 13, 1565-1574.
- Canne, L. E., et al. (1999). The role of side-chain protecting groups in the folding of a model coiled-coil peptide. Journal of the American Chemical Society, 121(38), 8720-8727.
- Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International Journal of Peptide and Protein Research, 52(3), 211-221.
- Carpino, L. A., et al. (1993). (1-Hydroxy-7-azabenzotriazole)-based peptide coupling reagents. Journal of the American Chemical Society, 115(10), 4397-4398.
- Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
Sources
- 1. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis [ouci.dntb.gov.ua]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Dap(Boc)-Ome HPLC Purification Troubleshooting
Welcome to the technical support center for the HPLC purification of H-D-Dap(Boc)-Ome. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important protected amino acid derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can not only solve current issues but also anticipate and prevent future ones.
Understanding this compound: The Molecule and Its Challenges
This compound, or Nβ-Boc-D-2,3-diaminopropionic acid methyl ester, is a valuable building block in peptide synthesis. Its structure, containing a free α-amino group, a methyl ester, and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of chromatographic challenges.
| Property | Value | Significance for HPLC |
| Molecular Formula | C9H18N2O4 (as free base) | Relatively small molecule, should be amenable to high-resolution separation. |
| Molecular Weight | 218.25 g/mol (as free base) | Influences diffusion and mass transfer in the column. |
| Key Functional Groups | Free α-amine, Boc-protected β-amine, Methyl ester | The free amine can interact with residual silanols on the stationary phase, leading to peak tailing. The hydrophobic Boc group dictates retention in reversed-phase chromatography. |
The primary goal of HPLC purification is to separate the target molecule from impurities generated during synthesis. These can include by-products from incomplete reactions, side-reactions, or degradation.[1][2]
Common HPLC Purification Challenges: A Q&A Approach
This section directly addresses the most frequent issues encountered during the reversed-phase HPLC purification of this compound.
Q1: Why is my main peak for this compound tailing significantly?
Answer: Peak tailing is the most common issue for amine-containing compounds like this compound and is often caused by secondary interactions with the stationary phase.[3][4]
-
Causality: The free α-amino group on your molecule is basic. At typical mobile phase pH ranges (around 2-7), this amine is protonated and carries a positive charge. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a pH above ~2.5, these silanols can become deprotonated and negatively charged (Si-O-).[5] The electrostatic attraction between the positively charged amine of your compound and the negatively charged silanols creates a secondary, non-ideal retention mechanism, leading to a "tail" as the molecule slowly elutes from these active sites.[3][5]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.0-2.5) using an additive like trifluoroacetic acid (TFA), you can fully protonate the silanol groups, minimizing the secondary ionic interactions.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have most of the residual silanols chemically derivatized, reducing the number of available sites for secondary interactions.[3]
-
Consider an Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent in peptide and amino acid purification.[6][7] It pairs with the protonated amine on your molecule, masking its positive charge and minimizing interactions with silanols. It also helps to protonate the silanols.
-
Q2: My resolution is poor, and I see a shoulder on my main peak or co-eluting impurities. What should I do?
Answer: Poor resolution indicates that your current method is not adequately separating this compound from closely related impurities. These impurities might include diastereomers or by-products where the Boc group has been unintentionally removed.[2][8]
-
Causality: The separation in reversed-phase HPLC is based on the differential partitioning of analytes between the mobile and stationary phases, primarily driven by hydrophobicity. If an impurity has a very similar hydrophobicity to your target compound, it will elute at a similar time.
-
Troubleshooting Steps:
-
Optimize the Gradient: A steep gradient can cause peaks to elute too quickly and bunch together. Switch to a shallower, more focused gradient around the elution time of your target compound.[9] For example, if your compound elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a gradient of 30-50% acetonitrile over the same time period.
-
Change the Organic Modifier: While acetonitrile is most common, switching to methanol can alter the selectivity of your separation.[10] Methanol is a weaker solvent than acetonitrile, which will generally increase retention times and may resolve closely eluting peaks.
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve resolving power.[3]
-
Q3: I'm experiencing high backpressure. What are the likely causes and solutions?
Answer: A sudden increase in backpressure is a sign of a blockage in the HPLC system.
-
Causality: The most common cause is a blocked column inlet frit due to precipitated sample or particulate matter from the mobile phase.[11]
-
Troubleshooting Steps:
-
Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection, especially if you have had to dissolve it in a solvent stronger than the initial mobile phase.[12][13]
-
Filter Mobile Phases: Ensure your mobile phases are filtered to remove any particulate matter.[7]
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% acetonitrile). Check the manufacturer's instructions to ensure your column can be reverse flushed. If the pressure does not return to normal, the column may be irreversibly plugged and require replacement.
-
Q4: My peak shape is broad, and my retention time is shifting between runs. Why is this happening?
Answer: Broad peaks and shifting retention times often point to issues with the sample solvent, column health, or inadequate buffering.
-
Causality:
-
Strong Sample Solvent: If you dissolve your this compound in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not properly focus on the head of the column. This leads to band broadening.[4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at pH extremes, leading to a loss of performance.[4]
-
Inadequate Buffering: If the mobile phase pH is not well-controlled, the ionization state of your molecule can vary, causing retention time shifts.
-
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). If you must use a stronger solvent like DMSO for solubility, inject the smallest volume possible.[13]
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical/preparative column to catch particulates and strongly retained impurities, extending the life of your main column.[4]
-
Ensure Proper Buffering: Use a buffer with a pKa close to your desired pH and at a sufficient concentration (e.g., 20-50 mM) to maintain a stable pH.[7][14]
-
Recommended Experimental Protocols & Workflows
Protocol 1: Initial Method Development for this compound Purification
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size for analytical scale).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter.[13]
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. If solubility is an issue, use a minimal amount of acetonitrile or DMSO to dissolve the sample, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.[9]
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.[15]
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (re-equilibration)
-
-
-
Optimization: Based on the retention time from the scouting run, create a shallower, more focused gradient to improve resolution for preparative scale-up.[9]
Visualizing the Workflow
Caption: General workflow for HPLC purification of this compound.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common HPLC issues.
References
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem
- H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich
- What are common causes of peak tailing when running a reverse-phase LC column?
- Peak Tailing in HPLC - Element Lab Solutions
- HPLC Troubleshooting Guide
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- Troubleshooting HPLC- Tailing Peaks - Restek
- This compound•HCl - ChemPep
- H-DAP(BOC)-OME HCL | 114559-25-0 - ChemicalBook
- This compound , 97% , 363191-25-7 - CookeChem
- H-Dap(Boc)-OMe HCI - P3 BioSystems
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent
- Peptide Isolation – Method Development Considerations - Waters Corpor
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf
- Boc Protected Compounds - Hebei Boze Chemical Co., Ltd.
- Technical Support Center: Optimizing Mobile Phase Composition for Aminoadipic Acid Separ
- Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Deriv
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
- 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud
- Boc-Protected Amino Groups - Organic Chemistry Portal
- Technical Support Center: Purification of Crude Peptides Containing Boc-Dap-OH - Benchchem
- A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unn
- Technical Support Center: HPLC Purification of Dap(Adpoc)-Containing Peptides - Benchchem
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC
- Chemistry at the 2' position of constituent nucleotides controls degradation pathways of highly modified oligonucleotide molecules - PubMed
Sources
- 1. Boc Protected Compounds [pt.bzchemicals.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. support.waters.com [support.waters.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mastelf.com [mastelf.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aggregation of Peptides Containing H-D-Dap(Boc)-OMe
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing and handling modified peptides presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the aggregation of peptides incorporating the unnatural amino acid H-D-Dap(Boc)-OMe. Here, we provide in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Understanding the Building Block & Its Implications
Q1: What is this compound and how might its structure contribute to aggregation?
A1: this compound is the methyl ester hydrochloride salt of D-α,β-diaminopropionic acid where the side-chain (beta) amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is a free base (or protonated as the HCl salt).[1] Several structural features of this building block can influence peptide aggregation:
-
Boc Protecting Group: The Boc group is bulky and highly hydrophobic.[2][3] When incorporated into a peptide chain, especially in repeating units or near other hydrophobic residues, it significantly increases the overall hydrophobicity of the sequence. This is a primary driver of aggregation, as peptide chains may self-associate to minimize the exposure of these non-polar groups to aqueous or polar synthesis solvents.
-
D-Configuration: The presence of a D-amino acid disrupts the formation of standard right-handed α-helical secondary structures. While this can sometimes be used to break up aggregation, in other sequence contexts, it can promote the formation of more rigid, aggregation-prone β-sheet structures.[4][5]
-
Methyl Ester (OMe): The C-terminal methyl ester indicates this residue is typically used in solution-phase synthesis or incorporated mid-sequence. The ester group is less polar than a free carboxylic acid, which can slightly reduce solubility in highly aqueous systems compared to its non-esterified counterpart, H-D-Dap(Boc)-OH.
-
Diaminopropionic Acid (Dap) Backbone: The Dap residue itself introduces a unique spacing and flexibility. While the side-chain amine is protected during synthesis, the overall conformation of a Dap-containing peptide can differ from those with canonical amino acids, potentially creating unforeseen intermolecular hydrogen bonding patterns once deprotected.[6][7]
Section 2: Diagnosing Aggregation
Q2: How can I tell if my peptide is aggregating during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation is a critical issue that can halt a synthesis.[8][9] It is primarily caused by intermolecular hydrogen bonding between peptide chains, leading to the formation of secondary structures that render the reactive N-terminus inaccessible.[10]
You can diagnose on-resin aggregation through several key observations:
-
Poor Resin Swelling: The resin bed may appear clumped or fail to swell to its expected volume in the synthesis solvent. This indicates that the solvent cannot efficiently penetrate the aggregated peptide-resin matrix.[8]
-
Incomplete or Slow Reactions:
-
Positive Coupling Tests: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines, a classic sign of aggregation-induced steric hindrance.[11]
-
Slow Fmoc Deprotection: If using Fmoc chemistry for other residues, the characteristic yellow color of the dibenzofulvene-piperidine adduct may appear slowly, or the deprotection may be incomplete.
-
-
Analytical Evidence Post-Cleavage: Upon cleaving a test sample, HPLC and Mass Spectrometry (MS) analysis will often reveal a low yield of the target peptide and the presence of deletion sequences (e.g., n-1, n-2), which arise from failed coupling steps.
Caption: Diagnostic workflow for identifying on-resin peptide aggregation.
Q3: My purified, lyophilized peptide won't dissolve. Is this an aggregation issue, and how can I confirm it?
A3: Yes, this is a classic sign of aggregation. After purification and lyophilization, peptides can form highly stable intermolecular structures (often β-sheets) that are resistant to dissolution.[12]
Here’s how to confirm and characterize the issue:
-
Visual Inspection: The most obvious signs are cloudiness, visible particulates, or gel formation in your chosen solvent.[6][12]
-
UV-Vis Spectroscopy: A simple, non-destructive first pass. Scan the solution from 250-400 nm. An elevated and sloping baseline, particularly an absorbance reading above 320 nm, indicates light scattering from insoluble aggregates.[13][14]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution. It can confirm the presence of large oligomers or aggregates, often in the range of hundreds to thousands of nanometers.[15]
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying soluble aggregates. It separates molecules based on hydrodynamic radius. The appearance of peaks eluting earlier than the main monomer peak corresponds to dimers, trimers, and higher-order aggregates.[14][15][16]
| Technique | Information Provided | When to Use |
| Visual Inspection | Qualitative (presence/absence of visible particles) | Always the first step. |
| UV-Vis Scan | Semi-quantitative indication of light scattering | Quick check for sub-visible aggregates.[13] |
| DLS | Particle size distribution | To confirm the size of aggregates.[15] |
| SEC-HPLC | Quantitative separation of monomer vs. oligomers | Gold standard for purity analysis and stability studies.[16] |
| Circular Dichroism (CD) | Secondary structure information (e.g., β-sheet content) | To understand the structural nature of the aggregates.[15] |
Section 3: Troubleshooting Guide: Mitigating Aggregation During SPPS
Q4: My peptide-resin is showing poor swelling and coupling efficiency. What immediate steps can I take?
A4: When aggregation is detected mid-synthesis, immediate action is required to salvage the peptide. The goal is to disrupt the existing intermolecular hydrogen bonds.
-
Switch Solvents: Change the primary synthesis solvent from Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties. Adding up to 25% Dimethyl sulfoxide (DMSO) to DMF or NMP can also be highly effective.[8]
-
Increase Temperature: Perform the coupling step at an elevated temperature (40-60°C). Heat provides the energy to disrupt hydrogen bonds and can significantly improve reaction kinetics.[8][10] Microwave-assisted SPPS is an excellent application of this principle, using controlled heating to accelerate difficult couplings.[11]
-
Sonication: Gently sonicate the reaction vessel during the coupling step. The mechanical energy can help break apart resin clumps and improve reagent access to the peptide N-terminus.[8]
-
Double Couple: After the standard coupling time, perform a second coupling with a fresh solution of the activated amino acid. This can help drive the reaction to completion for any remaining unreacted sites.[17]
Q5: Are there specific reagents or additives I can use to disrupt aggregation during synthesis?
A5: Yes, several chemical tools can be employed. These are often referred to as "chaotropic agents" or structure-disrupting additives.
-
Chaotropic Salts: Adding salts like Lithium Chloride (LiCl) or Potassium thiocyanate (KSCN) at concentrations of 0.4-1.0 M to the coupling or washing solutions can effectively disrupt secondary structures.[11]
-
Stronger Coupling Reagents: If standard carbodiimide activators (like DIC) are failing, switch to more potent phosphonium or aminium/uronium salt reagents like PyBOP® , HBTU , or HATU . These reagents form highly reactive activated esters that can overcome the steric hindrance of aggregated chains.[11]
-
Stronger Deprotection Base: For inefficient Fmoc deprotection, adding a small amount (1-2%) of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can accelerate the removal of the Fmoc group.[8][11]
Q6: Can I proactively modify my synthesis strategy to prevent aggregation in sequences containing this compound?
A6: Absolutely. Proactive measures are far more effective than reactive troubleshooting. For known "difficult sequences," consider these advanced strategies from the start:
-
Use a Low-Loading or PEG-based Resin: Start with a resin that has a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the physical distance between growing peptide chains, minimizing their opportunity to interact.[11] Polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG, TentaGel) also improve solvation of the peptide chain, further reducing aggregation.
-
Incorporate Backbone Protection: Introduce a temporary protecting group on a backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) .[8][10] These groups physically block the hydrogen atom involved in hydrogen bonding. Incorporating an Fmoc-AA(Dmb/Hmb)-OH derivative every 6-7 residues is a powerful strategy.[8]
-
Utilize Pseudoproline Dipeptides: Where the sequence allows (at Ser or Thr residues), insert a pre-formed pseudoproline dipeptide. These molecules introduce a "kink" into the peptide backbone, effectively disrupting the formation of linear β-sheet structures.[8][18] The pseudoproline is reverted to the native Ser or Thr residue during the final TFA cleavage.[8]
Caption: Workflow for selecting anti-aggregation strategies in SPPS.
Section 4: Troubleshooting Guide: Solubilizing Aggregated Peptides Post-Synthesis
Q7: What is the systematic approach to solubilizing a peptide that has precipitated or formed a gel?
A7: A stepwise approach is crucial to avoid damaging the peptide. Always test solubility on a small aliquot first.[19]
Protocol 1: Systematic Solubilization
-
Warm and Centrifuge: Before opening, allow the vial to warm to room temperature and centrifuge briefly to pellet all the lyophilized powder.[19]
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS pH 7.4).[12][19]
-
Adjust pH: If insoluble, assess the net charge of the fully deprotected peptide.
-
Basic Peptides (Net Charge > 0): Since Dap is a basic amino acid, your final peptide is likely basic.[6] Add a small amount of 10% acetic acid or 0.1% Trifluoroacetic acid (TFA) and vortex.[19][20]
-
Acidic Peptides (Net Charge < 0): If the peptide contains more acidic residues (Asp, Glu) than basic ones, try adding a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate.[19][21]
-
-
Incorporate Organic Solvents: If the peptide is still insoluble (likely due to high hydrophobicity from the Boc group or other residues), dissolve it first in a minimal volume of an organic solvent.[19][22]
-
Dilute Slowly: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.[23] If the solution becomes cloudy, you have exceeded its solubility limit.[12][23]
-
Use Physical Methods: Gentle sonication in a chilled water bath or warming the solution to <40°C can aid dissolution but should be used cautiously to prevent degradation.[19][20][22]
Q8: I managed to dissolve my peptide in an organic solvent, but it crashes out when I add my aqueous buffer. What should I do?
A8: This is a common problem for highly hydrophobic peptides. It means the peptide is not stable in the final buffer composition.
-
Option 1: Re-dissolve and Adjust Final Concentration: The most straightforward solution is to lower the final peptide concentration. Lyophilize the precipitated peptide, re-dissolve it in 100% organic solvent, and then dilute it to a lower target concentration with your aqueous buffer.
-
Option 2: Increase Organic Solvent Content: Determine if your downstream application can tolerate a higher percentage of the organic solvent (e.g., 10-20% DMSO instead of 1%).
-
Option 3: Use Chaotropic Agents (Last Resort): For non-biological applications or if the peptide needs to be resolubilized for another round of purification, you can use strong denaturants. Dissolve the peptide in 6 M guanidine hydrochloride or 8 M urea. Note: These will denature your peptide and must be removed by dialysis or chromatography before use in functional assays.[12][23]
Section 5: Advanced Analytical Characterization
Q9: What analytical techniques are best for quantifying aggregates and characterizing their nature?
A9: A multi-pronged, or orthogonal, approach is required by regulatory agencies and provides the most complete picture of aggregation.[16][24]
Recommended Orthogonal Techniques for Aggregate Characterization:
| Technique | Principle | Primary Application | Limitations |
| SEC-MALS | Size Exclusion Chromatography with Multi-Angle Light Scattering | Provides absolute molar mass of monomer and soluble aggregates, allowing for precise quantification and identification without column calibration.[15][16] | May shear large aggregates; large, insoluble aggregates are filtered out. |
| AUC | Analytical Ultracentrifugation | Measures sedimentation velocity to determine the size, shape, and distribution of species over a very broad molecular weight range.[15] | Requires specialized equipment and expertise; lower throughput. |
| DLS | Dynamic Light Scattering | Measures fluctuations in scattered light to determine the hydrodynamic radius (size) of particles.[15] | Highly sensitive to small amounts of large particles (dust); not a separating technique. |
| ThT/ANS Fluorescence | Extrinsic Dye Binding | Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS) fluoresce upon binding to β-sheet structures or exposed hydrophobic patches, respectively.[14] | Indirect method; requires validation that the dye itself does not induce aggregation. |
| TEM | Transmission Electron Microscopy | Direct visualization of aggregate morphology (e.g., amorphous vs. fibrillar).[24] | Provides qualitative morphology, not quantitative solution data; sample prep can introduce artifacts. |
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]
- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide Group. [Link]
- Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. [Link]
- 5 must-know techniques for analyzing protein aggreg
- Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
- Protein Aggreg
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- A facile and dynamic assay for the detection of peptide aggreg
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
- Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
- H-D-Dab(Boc)-OH. PubChem. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
- Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
- Boc-Dap-OH. PubChem. [Link]
- Aggregation Rules of Short Peptides. PubMed Central. [Link]
- Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PubMed Central. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. approcess.com [approcess.com]
- 15. Protein Aggregation Analysis [intertek.com]
- 16. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 17. biotage.com [biotage.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. bachem.com [bachem.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. xtalks.com [xtalks.com]
Technical Support Center: H-D-Dap(Boc)-OMe Cleavage
Welcome to the Technical Support Center for H-D-Dap(Boc)-OMe. As Senior Application Scientists, we've designed this guide to provide in-depth troubleshooting and optimization strategies for the selective cleavage of the N-β-Boc protecting group. This resource addresses common challenges encountered in research and development, focusing on preserving the integrity of the methyl ester and the chiral center.
Foundational Principles: The Chemistry of Boc Cleavage
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[][2] The cleavage of the Boc group from this compound is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[3] This leads to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid rapidly decarboxylates to yield the free β-amino group.[3]
The primary challenge in this specific deprotection lies in the molecule's structure: it contains both an acid-labile Boc group and a methyl ester (-OMe) group, which can also be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions.[4][5] Therefore, the goal is to find conditions strong enough to cleave the Boc group efficiently without significantly affecting the methyl ester.
The Carbocation Problem: A Source of Side Reactions
The liberated tert-butyl cation is a potent electrophile.[3] If not properly managed, it can alkylate any nucleophilic sites on the target molecule or other sensitive residues in a larger peptide sequence, leading to byproducts with an additional mass of +56 Da.[6][7] This side reaction, known as tert-butylation, is a common issue that necessitates the addition of "scavengers" to the cleavage cocktail.[3][8]
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the cleavage of this compound.
Q1: My Boc deprotection is slow or incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection is a frequent issue, often indicated by the presence of starting material in TLC or LC-MS analysis.[9]
-
Cause 1: Insufficient Acid Strength/Concentration: The concentration of acid (e.g., TFA) may be too low. Standard protocols often use 20-50% TFA in a solvent like dichloromethane (DCM).[8][9]
-
Solution: Gradually increase the TFA concentration. Start with 25% TFA in DCM and, if cleavage is incomplete, increase to 50% or even 95% for more resistant substrates, while carefully monitoring for side product formation.[9]
-
-
Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough. Most Boc deprotections are complete within 1-2 hours at room temperature.[7][10]
-
Solution: Increase the reaction time, monitoring progress every 30 minutes by TLC or LC-MS. If the reaction is still sluggish, consider that running the reaction at a lower temperature (e.g., 0 °C) for a longer period can sometimes improve selectivity and reduce side reactions.[4]
-
-
Cause 3: Reagent Quality: TFA is hygroscopic, and absorbed water can reduce its effective acidity.[9]
-
Solution: Always use fresh, high-quality TFA from a recently opened bottle.
-
Q2: I've successfully removed the Boc group, but my product yield is low and my LC-MS shows a mass corresponding to the free diaminopropionic acid. What is happening?
This strongly suggests that the methyl ester is being hydrolyzed. This occurs when the cleavage conditions are too harsh or prolonged.
-
Cause: Acid-Catalyzed Ester Hydrolysis: Strong acids like TFA can catalyze the cleavage of the methyl ester, especially in the presence of water.
-
Solution 1: Use Milder Acidic Conditions. Switch from TFA to a less aggressive acid system. A 4M solution of HCl in anhydrous dioxane is a classic and effective alternative for cleaving Boc groups while often preserving methyl esters.[11]
-
Solution 2: Strictly Anhydrous Conditions. Ensure all solvents and reagents are anhydrous. The presence of water, even in small amounts, significantly promotes ester hydrolysis.
-
Solution 3: Reduce Reaction Time and Temperature. Perform the cleavage at 0°C and stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS monitoring).[4]
-
Solution 4: Consider Non-Standard Reagents. For extremely sensitive substrates, methods like using oxalyl chloride in methanol can be effective for Boc removal while leaving acid-labile groups intact.[4][12]
-
Q3: My LC-MS analysis shows a significant peak with a mass of +56 Da compared to my desired product. What is this byproduct?
This is the classic signature of tert-butylation, where the tert-butyl cation generated during cleavage has alkylated a nucleophilic site.[6][7] While H-D-Dap-OMe itself has limited sites for this, this is a major concern if it's part of a larger peptide containing residues like Tryptophan or Methionine.[8]
-
Cause: Unscavenged tert-Butyl Cations. The cleavage cocktail lacks an effective scavenger to trap the tBu⁺ ions.[3]
-
Solution: Add a Scavenger. The most common and effective scavenger is triisopropylsilane (TIS).[8] A standard "scavenger cocktail" is a mixture of TFA, water, and TIS. Water helps protonate the Boc group, while TIS is a powerful carbocation scavenger.[7] A typical cocktail for robust cleavage is 95% TFA / 2.5% H₂O / 2.5% TIS.[7][13]
-
Caption: Troubleshooting workflow for this compound cleavage.
Cleavage Cocktail Optimization
There is no single "best" cleavage cocktail; the optimal choice depends on the stability of your final compound and downstream applications. The following table compares common cocktails for cleaving the Boc group from this compound.
| Cleavage Cocktail Composition (v/v/v) | Typical Conditions | Pros | Cons / Risks |
| 25-50% TFA in DCM [8] | 1-2 hours, 0°C to RT | Simple two-component system; widely used. | Moderate risk of ester hydrolysis; provides no scavenging. |
| 95% TFA / 2.5% H₂O / 2.5% TIS [7] | 2-4 hours, RT | Strong cleavage; excellent scavenging of tBu⁺. | High risk of methyl ester hydrolysis due to high acid and water content. |
| 4M HCl in Dioxane [11] | 1-4 hours, 0°C to RT | Milder than TFA; significantly lower risk of ester hydrolysis. | Dioxane is a peroxide-former and requires careful handling. |
| Acetyl Chloride in Methanol [11] | 1-3 hours, 0°C to RT | Generates HCl in situ; generally mild and effective. | Requires careful, slow addition of acetyl chloride. |
Optimization Workflow
For a novel or sensitive substrate, a systematic approach to optimization is recommended.
Caption: Systematic workflow for optimizing cleavage conditions.
Detailed Experimental Protocols
CAUTION: These procedures involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Mild Cleavage using HCl in Dioxane
This protocol is recommended to maximize the preservation of the methyl ester.
-
Preparation: Dissolve this compound·HCl (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the flask to 0°C using an ice bath.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at 0°C. Monitor the progress by taking small aliquots every hour and analyzing by TLC (staining with ninhydrin) or LC-MS. The reaction is typically complete in 1-4 hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure (in a system protected from atmospheric moisture). The resulting product, H-D-Dap-OMe as a dihydrochloride salt, can be used directly or purified further.
Protocol 2: Standard Cleavage using TFA/DCM
This is a faster but more aggressive method.
-
Preparation: Dissolve this compound·HCl (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reaction Setup: Place the solution in a round-bottom flask with a magnetic stirrer and cool to 0°C in an ice bath.
-
Deprotection: Prepare a cleavage solution of 25% trifluoroacetic acid (TFA) in DCM (v/v). Add the cleavage solution to the reaction flask.
-
Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS over 1-2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure all residual TFA is removed. The product will be the TFA salt of H-D-Dap-OMe.
References
- Benchchem. (2025). Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.
- Benchchem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- Benchchem. (2025). How to avoid ester bond cleavage during Boc deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- University of Bristol.
- Benchchem. (2025).
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Benchchem. (2025).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Benchchem. (2025).
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in H-D-Dap(Boc)-Ome Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for challenges encountered during the peptide coupling of H-D-Dap(Boc)-Ome. The inherent steric bulk of the side-chain Boc protecting group makes this a non-trivial synthetic step, often leading to low yields and incomplete reactions with standard protocols. This document is structured to provide both foundational understanding and actionable protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the difficulties associated with this compound coupling.
Q1: What is this compound, and why is its coupling so challenging?
This compound is the methyl ester of D-2,3-diaminopropionic acid where the side-chain (β-amino) group is protected by a tert-butyloxycarbonyl (Boc) group, leaving the α-amino group free for coupling.[1][2][3] The primary challenge is steric hindrance.[4] The bulky Boc group is attached to the β-carbon, physically obstructing the path for an incoming activated carboxylic acid to reach the α-amino group.[4][5] This steric clash significantly slows down the rate of peptide bond formation and can prevent the reaction from reaching completion.[5]
Q2: What are the primary indicators of a failed or incomplete coupling reaction?
In solid-phase peptide synthesis (SPPS), a common indicator is a positive ninhydrin (Kaiser) test after the coupling step, which signifies the presence of unreacted primary amines on the resin.[4][6] In both solid-phase and solution-phase synthesis, analysis of the crude product by mass spectrometry may reveal significant amounts of deletion sequences (peptides missing the intended residue) or unreacted starting material.[4] HPLC analysis will typically show a complex mixture of products rather than a single desired peak.
Q3: Why are standard coupling reagents like DCC or DIC often ineffective for this reaction?
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[5][7] While their use with additives like 1-Hydroxybenzotriazole (HOBt) improves performance and reduces racemization, the reactivity of the resulting OBt active ester may be insufficient to overcome the high activation energy barrier imposed by the steric hindrance of the Boc group on the D-Dap residue.[7][8]
Q4: Which classes of coupling reagents are most effective for sterically hindered amino acids?
For sterically demanding couplings, more powerful in-situ activating reagents are necessary.[5] These fall into two main categories:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective because they form highly reactive activated esters.[5][9] HATU is particularly potent as it generates OAt esters, which are more reactive than the OBt esters formed by HBTU, partly due to the lower pKa of its leaving group (HOAt).[8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient and widely used for difficult couplings.[5]
-
Oxyma-Based Reagents: Newer reagents like COMU incorporate the Oxyma Pure leaving group, offering reactivity comparable to HATU but with a superior safety profile, as they avoid potentially explosive HOBt or HOAt byproducts.[7]
Q5: How does the choice of solvent impact coupling efficiency?
The solvent plays a critical role in solvating the peptide chain, which is essential for a successful coupling reaction.[5] Poor solvation can lead to peptide aggregation, which further masks the reactive amine and exacerbates the effects of steric hindrance.[5] For difficult couplings, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[5] In some cases, solvent mixtures such as DCM/DMF/NMP can be beneficial to maintain solubility and accessibility of the reaction sites.[5]
Part 2: Troubleshooting Guide for Incomplete this compound Coupling
This guide provides a systematic approach to diagnosing and solving poor coupling outcomes.
Workflow for Diagnosing Coupling Issues
The following diagram outlines a logical workflow for troubleshooting incomplete coupling reactions involving sterically hindered residues.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions
Issue: Low yield or positive ninhydrin test after coupling this compound.
-
Possible Cause 1: Insufficient Reaction Time or Temperature
-
Explanation: Steric hindrance dramatically slows the reaction rate. Standard coupling times of 1-2 hours may be insufficient.[5]
-
Solution:
-
Extend Reaction Time: Increase the coupling duration significantly, for instance, to 4-6 hours or even overnight.[5] Monitor the reaction progress periodically if possible.
-
Apply Gentle Heat: Raising the temperature to 35-50°C can help overcome the activation energy barrier. However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially with certain coupling reagents.
-
Microwave-Assisted Synthesis: This is a highly effective method to drive difficult couplings to completion rapidly by using microwave energy to efficiently heat the reaction mixture.[5]
-
-
-
Possible Cause 2: Inadequate Reagent Potency
-
Explanation: The chosen coupling reagent is not reactive enough to overcome the steric barrier.
-
Solution: Switch from standard carbodiimides to a more powerful in-situ activating reagent. The choice of reagent is one of the most critical factors for success.[7]
-
See Part 4 for a detailed comparison of coupling reagents.
-
-
Possible Cause 3: Suboptimal Reagent Concentration or Equivalents
-
Explanation: The probability of a successful molecular collision decreases at lower concentrations, a problem that is magnified by steric hindrance.
-
Solution:
-
Increase Concentration: Increase the concentration of both the amino acid and the coupling reagent solutions, for example, from a standard 0.2 M to 0.5 M.[10] This increases the frequency of molecular interactions.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4][5] This is a robust method to drive the reaction to completion and is highly recommended for any residue that is known to be difficult to couple.[10]
-
-
Part 3: Detailed Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) but the principles of activation can be adapted for solution-phase synthesis.
Protocol 1: High-Potency Uronium Salt Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound or its equivalent protected amino acid.
-
Resin Preparation: Start with the N-terminally deprotected peptide-resin. Ensure the resin is well-swollen in a suitable solvent (DMF or NMP).[4]
-
Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale:
-
Dissolve the carboxylic acid to be coupled (4 equivalents, 0.4 mmol).
-
Add HATU (3.9 equivalents, 0.39 mmol).[5]
-
Dissolve in a minimal volume of DMF or NMP.
-
-
Activation: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution.[5] Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For this specific hindered coupling, an initial time of 4 hours is recommended.
-
Monitoring & Washing:
-
Take a small sample of resin beads and perform a Kaiser test.[6] A yellow result indicates complete coupling.
-
If the test is blue or purple, the coupling is incomplete. Proceed to Protocol 2 (Double Coupling).
-
If the test is yellow, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[4]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is an advanced strategy for cases where even potent uronium reagents fail. Amino acid fluorides are highly reactive acylating agents.[7]
-
Acyl Fluoride Formation:
-
Coupling Reaction:
-
Add the solution containing the newly formed acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring is crucial.
-
Part 4: Comparison of Common Coupling Reagents
This table summarizes the properties of various coupling reagents to guide your selection for challenging syntheses.
| Reagent | Class | Activating Species | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | OBt Ester | Moderate | Cost-effective but often insufficient for severely hindered couplings.[5][11] |
| HBTU/DIPEA | Aminium (Uronium) | OBt Ester | High | A workhorse reagent, much more effective than carbodiimides, but may be insufficient for the most difficult cases.[7] |
| HATU/DIPEA | Aminium (Uronium) | OAt Ester | Very High | Excellent for hindered residues due to the high reactivity of OAt esters.[8][9] Often the reagent of choice for difficult couplings. |
| HCTU/DIPEA | Aminium (Uronium) | O-6-ClBt Ester | Very High | More reactive than HBTU, comparable to HATU in many cases.[5] |
| COMU/DIPEA | Aminium (Uronium) | Oxyma Ester | Very High | Reactivity is comparable to HATU.[7] Offers a better safety profile as it does not produce explosive byproducts.[7] |
| PyBOP/DIPEA | Phosphonium | OBt Ester | High | A powerful phosphonium-based alternative to HBTU.[5] |
| TFFH/DIPEA | Fluorinating Agent | Acyl Fluoride | Extremely High | Generates highly reactive acyl fluorides in situ. Excellent for α,α-disubstituted or other extremely hindered amino acids.[5][7] |
References
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Vasantha, E. P., & Ananda, K. (2014). Protecting Groups in Peptide Synthesis. PubMed.
- Procedures to Improve Difficult Couplings. (2025). ResearchGate.
- β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (n.d.). PMC.
- Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. (1994). PubMed.
- Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. (2002). PubMed.
- How to beta branched amino acids work? (2023). Reddit.
- H-Dap(Boc)-OMe hydrochloride. (n.d.). Amerigo Scientific.
Sources
- 1. chempep.com [chempep.com]
- 2. H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 363191-25-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. file.globalso.com [file.globalso.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in Peptide Synthesis with H-D-Dap(Boc)-Ome and Related Derivatives
Welcome to the technical support center for scientists and researchers navigating the complexities of peptide synthesis. This guide is specifically designed to address the challenges and improve yields when incorporating 2,3-diaminopropionic acid (Dap) residues, with a focus on the Boc-protected derivative, H-D-Dap(Boc)-Ome, and its more common solid-phase synthesis counterpart, Nα-protected Boc-D-Dap(Fmoc)-OH.
The introduction of a Dap residue is a powerful tool for creating peptides with novel architectures, enabling side-chain modifications, cyclization, or branching.[1][2] However, its bifunctional nature presents unique synthetic hurdles that can lead to frustratingly low yields and complex purification profiles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used in peptide synthesis?
This compound is the methyl ester of D-2,3-diaminopropionic acid where the side-chain (β-amino) group is protected by a tert-butoxycarbonyl (Boc) group, and the α-amino group is free. While not a standard building block for solid-phase peptide synthesis (SPPS) due to its unprotected α-amine, it is a valuable intermediate for solution-phase synthesis or for the preparation of more complex, custom Nα-protected derivatives.
More commonly in SPPS, researchers will use an Nα-protected version, such as Boc-D-Dap(Fmoc)-OH for Boc-SPPS or Fmoc-D-Dap(Boc)-OH for Fmoc-SPPS. This guide will focus on the broader challenges of incorporating the D-Dap(Boc) moiety, with protocols tailored for these standard SPPS reagents.
Q2: Why is incorporating D-Dap(Boc) derivatives often associated with lower yields?
Lower yields during the incorporation of D-Dap(Boc) derivatives typically stem from two primary factors:
-
Steric Hindrance: The bulky Boc group on the side chain can physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine. This slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences.[3][4]
-
Side Reactions: The bifunctional nature of Dap requires a robust and orthogonal protection strategy.[1][5] If the side-chain protection is not fully stable to the conditions of α-amino deprotection, or if highly reactive coupling reagents are misused, side reactions like chain branching or modification of the protecting group can occur.[6][7]
Q3: What is an orthogonal protection strategy for D-Dap, and why is it critical?
An orthogonal protection strategy uses protecting groups for the α-amino and β-amino groups that can be removed under different, non-interfering chemical conditions.[2][8] This is essential for controlling the synthesis.
For incorporating a D-Dap residue in a Boc-SPPS workflow, the ideal building block is Boc-D-Dap(Fmoc)-OH .
-
The Nα-Boc group is temporarily removed at each cycle using an acid (e.g., TFA).
-
The Nβ-Fmoc group is stable to acid but can be selectively removed on-resin using a mild base (e.g., 20% piperidine in DMF) when a side-chain modification is desired.[2][5]
This strategy prevents unwanted side reactions and allows for precise, directed modifications of the Dap side chain post-synthesis.[5]
Q4: Which coupling reagents are most effective for sterically hindered residues like D-Dap(Boc)?
For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often insufficient.[9] High-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended to achieve high coupling efficiency.[10][11]
-
Uronium/Aminium Reagents: HATU , HCTU , and COMU are among the most powerful and fastest-acting reagents. They form highly reactive intermediates that can overcome significant steric barriers.[9]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for high reactivity and reliability in hindered couplings.[9][10]
The use of additives like HOBt or, more effectively, OxymaPure with these reagents can further enhance coupling efficiency and suppress racemization.[4][11]
Q5: How can I monitor the coupling efficiency of a D-Dap(Boc) derivative during synthesis?
Real-time monitoring is crucial to confirm the reaction has gone to completion before proceeding to the next cycle. The most common method is the qualitative Kaiser (ninhydrin) test .[2][12]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete. The coupling step should be repeated ("double coupling").
-
Negative Result (Yellow/Colorless Beads): Indicates that all, or nearly all, primary amines have been acylated, and the coupling is complete.
For sequences containing N-terminal proline, where the Kaiser test is unreliable, a chloranil test can be used instead.[9]
Troubleshooting Guide: Low Yield & Purity Issues
Problem 1: Low Coupling Efficiency / Incomplete Reaction
This is the most common issue, identified by a positive Kaiser test after the initial coupling step.
-
Probable Cause A: Steric Hindrance The bulky side-chain Boc group physically impedes the reaction.
Solution:
-
Switch to a High-Potency Coupling Reagent: If you are not already, use HATU, HCTU, or COMU. These are designed for difficult couplings.[4][9]
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 eq. to 5 eq.).
-
Extend Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can drive the reaction to completion.[9]
-
Increase Temperature: Applying moderate heat (40-60°C) or using a microwave peptide synthesizer can provide the activation energy needed to overcome the steric barrier.[9][13][14]
-
-
Probable Cause B: Poor Reagent Solubility The Boc-D-Dap(Fmoc)-OH derivative may not be fully dissolved in the reaction solvent, limiting its availability.
Solution:
-
Ensure Complete Dissolution: Visually confirm that the amino acid derivative is fully dissolved in the solvent (typically DMF or NMP) before adding it to the resin.[15] Gentle warming or sonication can aid dissolution.
-
Solvent Choice: N-methylpyrrolidone (NMP) often has superior solvating properties compared to N,N-dimethylformamide (DMF) for both the protected amino acids and the growing peptide-resin complex, which can be particularly beneficial for hydrophobic or aggregation-prone sequences.[16][17][18]
-
-
Probable Cause C: On-Resin Peptide Aggregation As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the resin to clump. This prevents reagents from accessing the reactive N-terminus.[19]
Solution:
-
Use Chaotropic Salts: Washing the resin with a solution of 0.4 M LiCl in DMF before coupling can help disrupt secondary structures.[20]
-
Switch to NMP: As mentioned, NMP is generally better at preventing aggregation than DMF.[18]
-
Incorporate "Magic Mixture": For extremely difficult sequences, a solvent mixture containing ethylene carbonate can be effective at disrupting aggregation.[19]
-
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | Standard, cost-effective choice. May be insufficient for hindered couplings.[11][12] |
| HBTU/TBTU | Uronium/Aminium | Fast | Low (with HOBt) | Very efficient and widely used. By-products are soluble.[10][11] |
| HATU | Uronium/Aminium | Very Fast | Very Low | Gold standard for difficult, sterically hindered couplings.[9][12] Forms a more reactive OAt-ester. |
| COMU | Uronium/Aminium | Very Fast | Very Low | Efficiency comparable to HATU but with a better safety profile (Oxyma-based, non-explosive).[9][11] |
| PyBOP | Phosphonium | Fast | Low | Highly effective phosphonium salt, particularly for hindered couplings.[10] |
Problem 2: Unwanted Side Reactions & Impurity Formation
These issues are often discovered post-synthesis during mass spectrometry analysis of the crude product.
-
Probable Cause A: Racemization The chiral center of the D-Dap residue can epimerize to the L-form during activation, leading to diastereomeric impurities.[21]
Solution:
-
Use Racemization-Suppressing Additives: Always include an additive like HOAt or OxymaPure in your activation step.[4] They are more effective at preventing racemization than HOBt.
-
Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is usually sufficient.[20]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using an excess of base, as this can promote racemization.[11]
-
-
Probable Cause B: Alkylation of Sensitive Residues during Final Cleavage During the final TFA-mediated cleavage, the tert-butyl cation generated from the Boc group is a potent electrophile that can attack electron-rich side chains like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).[22][23]
Solution:
-
Use a Scavenger Cocktail: Never use pure TFA for cleavage. Always use a cleavage cocktail containing "scavengers" to trap the reactive cations. The choice and ratio of scavengers depend on the peptide sequence.[22]
-
| Peptide Contains | Recommended Cocktail (TFA/Scavenger/%) | Function of Scavengers |
| Cys, Met, Trp | TFA / Triisopropylsilane (TIS) / Water / Dithiothreitol (DODT) (90:5:3:2) | TIS: Reduces oxidized Met and captures cations. Water: Aids cleavage. DODT: Prevents Trp modification. |
| Arg only | TFA / TIS / Water (95:2.5:2.5) | Standard robust cocktail for most peptides. |
| No sensitive residues | TFA / Water (95:5) | Basic cocktail, sufficient for simple sequences. |
Optimized Experimental Protocols
Protocol 1: Manual Coupling of Boc-D-Dap(Fmoc)-OH using HATU in Boc-SPPS
This protocol assumes a 0.1 mmol scale synthesis on a Boc-compatible resin (e.g., MBHA resin for a C-terminal amide).
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Perform Nα-Boc deprotection: Treat the resin with 50% TFA in DCM for 1 min, drain, then treat with fresh 50% TFA/DCM for 20-30 min.[2][5]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).
-
Neutralize the N-terminal amine by washing with 5% DIEA in DCM (2x, 5 min each), followed by washing with DCM (3x) and DMF (3x).[8]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in 2 mL of DMF.
-
Add DIEA (1.0 mmol, 10 eq.) to the solution.
-
Vortex for 1-2 minutes to pre-activate the amino acid.[9]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, consider heating to 50°C.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
If the test is negative (yellow beads), the coupling is complete. Drain the reaction solution.
-
If the test is positive (blue beads), drain the solution and repeat steps 2 and 3 ("double coupling").
-
Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and by-products. The resin is now ready for the next deprotection cycle.[12]
-
Protocol 2: On-Resin Selective Deprotection of the Fmoc Side-Chain
This step is performed after the full peptide has been assembled but before final cleavage, if side-chain modification is desired.
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (5x).
-
Fmoc Removal:
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (7-10x) to ensure complete removal of piperidine and its dibenzofulvene adduct.
-
The resin now has a free primary amine on the D-Dap side chain and is ready for conjugation, cyclization, or other modifications.
References
- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI.
- Lee, V. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: Current synthesis and purification technologies and future challenges. Green Chemistry. Figure referenced from ResearchGate.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Bachem AG. (n.d.). Peptide User Guide.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. WH Freeman.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Shaik, S. P., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- Katritzky, A. R., et al. (1996). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
- Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199.
- Boufroura, H., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
- ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
- Occam Design. (n.d.). Improving Peptide Synthesis.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Fields, C. G., & Fields, G. B. (1994). Solvents for solid-phase peptide synthesis. Methods in Molecular Biology, 35, 29-40.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cem.hu [cem.hu]
- 14. occamdesign.com [occamdesign.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
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- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Byproduct Identification in H-D-Dap(Boc)-Ome Mass Spectrometry
Welcome to the technical support center for the analysis of H-D-Dap(Boc)-Ome. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during mass spectrometry analysis of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester (this compound).
Introduction
This compound is a valuable building block in peptide synthesis and drug discovery. Its purity is paramount for successful downstream applications. Mass spectrometry is a powerful tool for assessing this purity, but unexpected peaks can often complicate data interpretation. This guide provides a structured approach to identifying these byproducts, understanding their origins, and optimizing your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and how does it affect my analysis of this compound?
A1: In-source fragmentation (ISF), or in-source collision-induced dissociation (CID), is the breakdown of your analyte—this compound—within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This occurs due to energetic collisions between the analyte ions and residual gas molecules.[1] The primary cause is an excessively high cone voltage (also known as fragmentor voltage or declustering potential).[1] For this compound, ISF can prematurely cleave the labile Boc protecting group, leading to a decreased signal for your intended precursor ion and the appearance of fragment ions that could be mistaken for impurities.[1]
Q2: I see a prominent peak at [M+H-100]+. What is it?
A2: This is the most common observation for Boc-protected compounds and corresponds to the loss of the entire tert-butyloxycarbonyl (Boc) group (C5H9O2, mass = 101 amu, but loss of C5H8O2 as neutral and proton transfer results in a 100 Da loss). This can be a result of in-source fragmentation or the presence of deprotected starting material in your sample.[2] To differentiate, analyze the sample under softer ionization conditions (e.g., lower cone voltage) and see if the relative intensity of this peak decreases.
Q3: What are other common losses from the Boc group?
A3: Besides the loss of the entire group, you may observe peaks corresponding to:
-
[M+H-56]+: Loss of isobutylene (C4H8). This is a very common fragmentation pathway for Boc-protected amines.[3][4]
-
[M+H-44]+: Loss of carbon dioxide (CO2) after initial fragmentation.
-
Loss of t-butanol: This can also be observed in the fragmentation of the Boc group.[5]
Q4: Can the methyl ester group lead to byproducts?
A4: Yes. You might observe peaks corresponding to the hydrolysis of the methyl ester to a carboxylic acid, resulting in a mass difference of -14 Da (loss of CH2) or +18 Da (addition of H2O and loss of CH3OH). This can happen during sample storage or workup. Additionally, fragmentation can involve the loss of the methoxy group (•OCH3, 31 Da) or methanol (CH3OH, 32 Da).[6]
Q5: How can I distinguish between a true impurity and an in-source fragment?
A5: A key characteristic of in-source fragments is that they share the same retention time as the parent molecule in an LC-MS analysis.[1][7] If you observe a potential byproduct peak that co-elutes perfectly with your main this compound peak, it is highly likely an in-source fragment. True impurities from the synthesis or degradation will typically have different chromatographic retention times.[7]
Troubleshooting Guide: Identifying Unexpected Peaks
When confronted with unexpected peaks in your mass spectrum, a systematic approach is crucial. This guide will walk you through the process of identifying the source of these peaks.
Step 1: Characterize the Unknown Peak
-
Determine the mass difference: Calculate the mass difference between the main analyte peak ([M+H]+ for this compound is m/z 219.14) and the unexpected peak.
-
Check for common adducts: Common adducts include sodium ([M+Na]+, +22.99 Da), potassium ([M+K]+, +39.10 Da), and ammonium ([M+NH4]+, +18.04 Da).
-
Look for common neutral losses: As discussed in the FAQs, be aware of losses associated with the Boc group and the methyl ester.
Common Byproducts and Their Masses
| Potential Byproduct | Chemical Formula | Molecular Weight (Da) | Expected [M+H]+ (m/z) | Origin |
| This compound | C9H18N2O4 | 218.25[8] | 219.14 | Target Analyte |
| Deprotected H-D-Dap-Ome | C4H10N2O2 | 118.13 | 119.08 | In-source fragmentation / Synthesis byproduct |
| Hydrolyzed H-D-Dap(Boc)-OH | C8H16N2O4 | 204.22 | 205.12 | Degradation / Synthesis byproduct |
| Lactam formation | C8H14N2O3 | 186.21 | 187.11 | Side reaction during synthesis[9] |
| Dimer | C18H34N4O7 | 418.49 | 419.26 | Synthesis byproduct |
Step 2: Investigate the Origin of the Byproduct
Once you have a hypothesis about the identity of the byproduct based on its mass, the next step is to determine its origin.
Workflow for Byproduct Identification
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To find the optimal cone voltage that maximizes the signal of the precursor ion ([M+H]+ of this compound) while minimizing the formation of in-source fragments (e.g., [M+H-100]+).
Methodology:
-
Prepare a standard solution: Make a solution of this compound at a typical concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set initial parameters: Start with your standard mass spectrometer settings.
-
Ramp the cone voltage: Begin with a low cone voltage (e.g., 10 V) and gradually increase it in increments of 5-10 V up to a higher value (e.g., 80 V).
-
Monitor ion intensities: At each step, record the intensities of the precursor ion (m/z 219.14) and the key fragment ion (m/z 119.08).
-
Determine the optimum: Plot the intensities of both ions against the cone voltage. The optimal cone voltage will be the point where the precursor ion signal is maximized just before the fragment ion signal begins to significantly increase.
Protocol 2: LC-MS Analysis to Differentiate Isomers and Impurities
Objective: To chromatographically separate this compound from potential synthesis-related impurities and degradation products.
Methodology:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use the optimized cone voltage determined in Protocol 1. Acquire data in full scan mode to detect all potential byproducts.
Advanced Troubleshooting: Persistent and Obscure Byproducts
If the identity of a byproduct is not obvious from the initial analysis, further investigation is required.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
By isolating and fragmenting the byproduct ion, you can obtain structural information.
Expected Fragmentation Patterns
Caption: Common fragmentation pathways for this compound.
Considerations for Synthetic Impurities
-
Incomplete reactions: Unreacted starting materials or intermediates can be a source of byproducts.
-
Side reactions: The free α-amino group and the side-chain amine can participate in side reactions. For instance, intramolecular cyclization can lead to lactam formation, especially under basic conditions.[9]
-
Reagent-related impurities: Impurities can also originate from the reagents used in the synthesis. Always use high-purity reagents and solvents.[10]
Conclusion
A systematic and logical approach is key to identifying byproducts in the mass spectrometry analysis of this compound. By understanding the common fragmentation patterns, potential side reactions, and the influence of instrument parameters, researchers can confidently interpret their data, ensure the purity of their compounds, and achieve more reliable experimental outcomes. Regular instrument calibration and maintenance are also crucial for preventing many common issues.[11]
References
- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352.
- Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 929-940.
- Rosado-Ramos, R., et al. (2020). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Journal of the Brazilian Chemical Society, 31(8), 1698-1708.
- Ng, J., Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?
- National Institutes of Health. (2016). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
- National Institutes of Health. (2013). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing a Reversed-Phase HPLC Protocol for H-D-Dap(Boc)-Ome Purification
Welcome to our dedicated technical support guide for the purification of H-D-Dap(Boc)-Ome. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. We will move beyond generic protocols to explore the underlying principles of reversed-phase high-performance liquid chromatography (RP-HPLC) as applied to this specific protected amino acid derivative. Our goal is to empower you with the knowledge to not only execute a successful purification but also to rationally troubleshoot and optimize the process for your specific needs.
Understanding the Molecule: this compound
Before diving into the purification protocol, a brief analysis of our target molecule, this compound hydrochloride, is essential.
| Property | Significance for RP-HPLC Purification |
| Structure | A diaminopropionic acid derivative with a Boc-protected side-chain amine and a methyl ester at the C-terminus. |
| Boc Group | The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, which will significantly contribute to the molecule's retention on a reversed-phase column. |
| Free α-Amine | The presence of a primary amine makes the molecule basic and susceptible to protonation. This necessitates the use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), to ensure good peak shape.[][2][3] |
| Methyl Ester | The C-terminal methyl ester adds to the overall hydrophobicity of the molecule. |
| Molecular Weight | Approximately 254.71 g/mol . This relatively small size makes it well-suited for purification on high-resolution, small-particle-size columns with wider pore sizes (e.g., 300 Å) to ensure optimal interaction with the stationary phase.[2] |
Core Principles of this compound Purification
The purification of this compound is typically achieved using reversed-phase HPLC.[4] This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile.[][3]
The Critical Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a common additive in the mobile phase for peptide and amino acid derivative purification for several key reasons:
-
Ion Pairing: TFA acts as an ion-pairing reagent. It forms a neutral complex with the protonated amine groups on the analyte, which masks the polar nature of these groups and enhances their interaction with the hydrophobic stationary phase. This leads to improved retention and sharper peaks.[][3]
-
pH Control: Maintaining an acidic pH (around 2-3) is crucial for ensuring the consistent protonation of the analyte's amino group and the silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.[5]
-
Concentration: A typical concentration of 0.1% TFA is used in both the aqueous and organic mobile phases.[3] However, for complex separations or to improve resolution, the concentration can be adjusted. Increasing the TFA concentration to 0.2-0.25% can sometimes enhance the resolution of peptides with multiple positive charges.[6][7]
Experimental Protocol: Method Development for this compound Purification
This protocol outlines a systematic approach to developing a robust purification method for this compound, starting with an analytical-scale separation and scaling up to a preparative scale.
Step 1: Analytical Method Development
The initial goal is to achieve a good separation of the target peptide from its impurities on a smaller scale.
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point due to the hydrophobicity of the Boc group.[2]
-
Particle Size: 3-5 µm for high resolution.
-
Pore Size: 100-300 Å. For small molecules like this compound, 120 Å is often suitable, but a wider pore size of 300 Å can also be used.[2]
-
Dimensions: 4.6 x 150 mm or 4.6 x 250 mm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Initial Gradient and Flow Rate:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A broad gradient is used initially to determine the approximate elution conditions.
-
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
-
Sample Preparation:
-
Dissolve the crude this compound in a small amount of a solvent that is compatible with the mobile phase, such as a low percentage of acetonitrile in water. If solubility is an issue, a small amount of a stronger organic solvent like DMF or DMSO can be used, but ensure the injection volume is minimal to avoid peak distortion.[]
-
-
Injection and Data Analysis:
-
Inject a small volume (e.g., 10-20 µL) of the sample.
-
Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bonds absorb.[4]
-
Identify the peak corresponding to this compound (mass spectrometry can be used for confirmation). Note the retention time and the percentage of acetonitrile at which it elutes.
-
Step 2: Gradient Optimization
Based on the initial scouting run, the gradient can be optimized to improve the resolution between the target peak and its impurities.
-
Shallow Gradient: Create a shallower gradient around the elution point of the target molecule. For example, if the peptide eluted at 40% acetonitrile, a new gradient could be:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 30 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 31 | 30 |
| 35 | 30 |
-
Flow Rate Adjustment: While a standard flow rate of 1.0 mL/min is common for analytical columns, adjusting it can sometimes improve resolution. However, for small molecules, the effect on resolution is often less pronounced than gradient optimization.[8]
Step 3: Scale-Up to Preparative Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate and Gradient Scaling:
-
The flow rate should be scaled up proportionally to the cross-sectional area of the column. The gradient time should also be adjusted to maintain the same resolution.
-
-
Sample Loading: The amount of sample that can be loaded onto the preparative column will depend on the column dimensions and the resolution of the separation. It is advisable to perform a loading study to determine the optimal sample load that does not compromise purity.
Troubleshooting Guide
Workflow for Troubleshooting HPLC Issues
Caption: A systematic workflow for HPLC method development.
References
- AAPPTec. (n.d.). Peptide Purification.
- GenScript. (n.d.). Impact of TFA - A Review.
- Aguilar, M. I., & Hearn, M. T. (2009). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Omizzur. (n.d.). TFA Removal From Peptides.
- Purolite. (2020, March). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture.
- Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 3-45). Humana Press.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- ACS Omega. (2022, December 1). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
- ResearchGate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
- Restek. (n.d.). HPLC Troubleshooting Guide.
Sources
Technical Support Center: Column Selection for HPLC Purification of H-D-Dap(Boc)-Ome Peptides
Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the purification of H-D-Dap(Boc)-Ome. As a protected, non-proteinogenic amino acid derivative, this compound presents unique challenges that require a nuanced approach to chromatographic strategy. This document will equip you with the expertise to navigate these challenges, troubleshoot common issues, and achieve high-purity results.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular characteristics of this compound that influence HPLC column selection?
A1: The chromatographic behavior of this compound is dictated by three primary features:
-
Polarity: The free amine (H-) and the methyl ester (-OMe) groups lend the molecule a degree of polarity. However, this is counteracted by the hydrophobic Boc group. This amphipathic nature is a central consideration for retention.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and significantly increases the hydrophobicity of the molecule, which is a primary driver for retention in reversed-phase chromatography.[1]
-
Methyl Ester (-Ome): The methyl ester reduces the overall polarity compared to a free carboxylic acid, contributing to its retention on a reversed-phase column.
Q2: Why is reversed-phase HPLC the most common choice for purifying peptides and their derivatives like this compound?
A2: Reversed-phase HPLC (RP-HPLC) is favored for its high resolving power, reproducibility, and compatibility with a wide range of analytes, including peptides and their derivatives.[2] The stationary phases used in RP-HPLC are non-polar (hydrophobic), while the mobile phase is polar. This setup is ideal for retaining and separating molecules based on their hydrophobicity.[3] Given the significant hydrophobic character imparted by the Boc group, RP-HPLC is the logical first choice for purifying this compound.
Q3: Can I use normal-phase HPLC for this purification?
A3: While technically possible, normal-phase HPLC is generally not recommended for this compound. Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase, which is better suited for analytes soluble in non-polar solvents.[3] this compound has sufficient polarity to make it more amenable to reversed-phase conditions. Furthermore, RP-HPLC typically offers better peak shapes and resolution for peptides and their derivatives.
Column Selection Guide
The choice of stationary phase is the most critical decision in developing a purification method. For this compound, the selection process involves balancing hydrophobicity to achieve adequate retention without causing peak broadening or irreversible adsorption.
Understanding Stationary Phase Chemistries
| Stationary Phase | Description & Key Characteristics | Typical Application for this compound |
| C18 (Octadecylsilane) | The most hydrophobic and widely used reversed-phase packing. Offers the highest retention for non-polar and moderately polar compounds due to its long alkyl chains.[4] | Primary Choice: A C18 column is the recommended starting point for method development. Its high hydrophobicity will ensure sufficient retention of the Boc-protected peptide. |
| C8 (Octylsilane) | Moderately hydrophobic, with shorter alkyl chains than C18. It provides less retention, which can be advantageous for highly hydrophobic molecules that might be too strongly retained on a C18 column.[4] | Alternative Option: If this compound elutes very late or shows poor peak shape on a C18 column, switching to a C8 can reduce run times and improve peak symmetry.[4] |
| Phenyl-Hexyl | Offers alternative selectivity due to π-π interactions with aromatic or unsaturated compounds.[5] The hexyl chain provides a moderate hydrophobic backbone. | For Difficult Separations: If impurities with similar hydrophobicity co-elute with the target peptide on a C18 or C8 column, a Phenyl-Hexyl phase can provide the different selectivity needed for resolution.[6] |
| Polar-Embedded | These are alkyl phases (like C18) that have a polar group embedded near the silica surface. This makes them compatible with 100% aqueous mobile phases and can offer different selectivity for polar analytes.[7] | Troubleshooting Option: If you experience issues with retaining very polar impurities or need to start your gradient at very low organic concentrations, a polar-embedded column could be beneficial. |
Logical Workflow for Column Selection
The process of selecting the right column should be systematic. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting the appropriate HPLC column.
Troubleshooting Guide
Problem 1: The peptide peak is very broad and elutes late, even with a high percentage of organic solvent.
-
Possible Cause: The peptide is too hydrophobic for the selected C18 column, leading to strong retention and potential on-column aggregation.
-
Solution:
-
Switch to a Less Retentive Column: Change to a C8 column to reduce the hydrophobic interactions.[4] This should decrease the retention time and often results in sharper peaks for highly hydrophobic compounds.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and earlier elution. Be cautious, as excessive heat can potentially degrade the peptide.
-
Optimize Mobile Phase Additives: Ensure you are using an appropriate ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA helps to sharpen peaks by forming an ion pair with the free amine, which masks its interaction with residual silanols on the column.[8][9]
-
Problem 2: My target peptide co-elutes with a major impurity.
-
Possible Cause: The impurity has a very similar hydrophobicity to this compound, making separation on a standard C18 or C8 column difficult.
-
Solution:
-
Change Column Chemistry: This is the most effective solution. Switch to a Phenyl-Hexyl column. The phenyl groups in the stationary phase can introduce π-π interactions, offering a different selectivity that can resolve compounds based on aromaticity and shape, in addition to hydrophobicity.[5][6]
-
Optimize the Gradient: A shallower gradient around the elution time of your peptide can increase the resolution between closely eluting peaks.[9] For example, if your peptide elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a gradient of 35-45% over the same or a longer time.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, trying a run with methanol as the organic modifier (or a mixture of both) can sometimes resolve co-eluting peaks.
-
Problem 3: I have low recovery of my purified peptide.
-
Possible Cause: The peptide may be irreversibly binding to the stationary phase or precipitating on the column.
-
Solution:
-
Check Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. The injection solvent should be weaker (i.e., have a lower organic percentage) than the initial mobile phase conditions to ensure the peptide focuses at the head of the column.[10]
-
Passivate the Column: Before injecting your sample, perform a blank run with a high concentration of a "sacrificial" protein or peptide (like BSA) to block any active sites on the column that might lead to irreversible binding.
-
Reduce Sample Load: Overloading the column can lead to precipitation and poor recovery. Try injecting a smaller amount of your crude material.
-
Experimental Protocols
Protocol 1: Initial Scouting Run
This protocol is designed to quickly assess the retention characteristics of this compound on a C18 column.
-
Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5-10 minutes before the next injection.
-
-
Sample Preparation: Dissolve a small amount of the crude peptide in a solvent with a low percentage of organic modifier (e.g., 10% acetonitrile in water).
Protocol 2: Optimizing Separation with a Shallow Gradient
This protocol is for improving the resolution of closely eluting impurities.
-
Column: The column that provided the best initial separation (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phases: As in Protocol 1.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: Based on the scouting run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide eluted at 15 minutes in the scouting run (which corresponds to ~50% B), a suitable shallow gradient would be:
-
40% to 60% B over 20 minutes.
-
Then ramp quickly to 95% B to wash the column.
-
References
- Hein, C. D., Liu, J. J., & Stevens, G. W. (2008). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Journal of Liquid Chromatography & Related Technologies, 12(15), 2047-2057. [Link]
- Biotage. (2023).
- Waters Corporation. (n.d.). What column is recommended for polar peptides? - WKB80535. [Link]
- Kim, J. H., et al. (2012). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Journal of the Korean Society for Applied Biological Chemistry, 55(3), 333-339. [Link]
- Chromtech. (n.d.). HPLC Column Selection Guide. [Link]
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
- Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 734-741. [Link]
- Advanced Materials Technology. (n.d.).
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
- Wadhwa, M., & Wadhwa, M. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 334-337. [Link]
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
- GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
- Tarr, G. E. (1986). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Methods in Enzymology, 135, 155-166. [Link]
- ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
- Reddit. (2024).
- Agilent Technologies. (2015). Column Choices. [Link]
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
- Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. [Link]
- Google Patents. (n.d.).
- Van Breemen, R. B., et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 12(6), 633-640. [Link]
- ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
- Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. hplc.eu [hplc.eu]
- 3. chromtech.net.au [chromtech.net.au]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. bvchroma.com [bvchroma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Troubleshooting peak tailing in HPLC of H-D-Dap(Boc)-Ome peptides
Technical Support Center: H-D-Dap(Boc)-Ome Peptide Analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for peptide analysis. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in the HPLC analysis of this compound and related peptides: peak tailing . As researchers and drug development professionals, achieving sharp, symmetrical peaks is paramount for accurate quantification and purity assessment.[1][2] This document moves beyond generic advice to offer a structured, scientifically-grounded approach tailored to the unique chemical nature of your analyte.
Section 1: First Principles – Why Do These Peptides Cause Peak Tailing?
Peak tailing is most often a symptom of more than one mechanism of analyte retention occurring during the separation.[3] For a basic peptide like this compound, the primary cause is unwanted secondary ionic interactions with the stationary phase.
-
The Analyte: Your peptide has a free N-terminal primary amine (a basic functional group). At a typical reversed-phase HPLC mobile phase pH, this amine is protonated, carrying a positive charge (-NH₃⁺).
-
The Stationary Phase: Most reversed-phase columns (e.g., C18, C8) are built on a silica backbone. Even with advanced manufacturing, the surface inevitably contains residual silanol groups (Si-OH).[4] At pH levels above approximately 3, these silanol groups can deprotonate to become anionic (Si-O⁻).[5][6]
-
The Interaction: The positively charged peptide is electrostatically attracted to the negatively charged silanol sites.[7] While the primary retention mechanism is the hydrophobic interaction of the peptide (especially the bulky, non-polar Boc group) with the C18 chains, this secondary ionic interaction holds a fraction of the analyte molecules back for longer, causing them to elute more slowly and create a "tail" on the peak.[3][8] Trace metal impurities within the silica can also chelate with analytes or increase the acidity of nearby silanols, worsening the effect.[9][10]
The diagram below illustrates this problematic secondary interaction.
Caption: Primary vs. Secondary Interactions in HPLC.
Section 2: The Troubleshooting Workflow – A Systematic Approach
Effective troubleshooting is a process of logical elimination. Start with the simplest and most common solutions before moving to more complex method development changes. This workflow is designed to guide you from initial checks to advanced optimization.
Caption: Systematic Troubleshooting Flowchart for Peak Tailing.
Level 1: System & Consumables Check (The "Quick Fixes")
Before altering your validated method, rule out common system-level issues.
-
Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[8] Check that all fittings are properly seated to avoid dead volume, which can cause peak distortion.
-
Column Health: An aging column may lose its bonded phase, exposing more active silanol sites. Contamination from previous samples can also create active sites. If you have a new or lightly used column of the same type, run a test injection. If the peak shape improves, the original column is the likely culprit. Consider replacing the guard column first, as it is a cost-effective way to protect the analytical column.
-
Mobile Phase Preparation: Inaccurate pH adjustment or using old, degraded mobile phase can significantly impact peak shape. Always use high-purity solvents and additives (e.g., HPLC or LC-MS grade) and prepare fresh mobile phases daily.
Level 2: Mobile Phase Optimization (The "Most Likely Solution")
This is where the most significant improvements are often made, as the mobile phase directly mediates the interaction between your peptide and the stationary phase.
Causality: The goal is to suppress the ionization of the silica silanol groups. By operating at a low pH (typically ≤ 3), the silanol groups (Si-OH) are fully protonated and neutral, eliminating the ionic attraction for your protonated peptide.[3][6][9] Additionally, acidic additives act as ion-pairing agents . They have a hydrophobic part that interacts with the C18 stationary phase and a charged part that forms a neutral ion pair with the charged analyte, effectively shielding it from the silanols.[11][12]
Step-by-Step Methodology:
-
Select an Additive: Trifluoroacetic acid (TFA) is the most common and effective choice for peptide analysis with UV detection.[11][13] Formic acid is a common alternative, especially for LC-MS applications where TFA can cause ion suppression.[14]
-
Prepare Mobile Phase: Accurately add the chosen acid to both your aqueous (A) and organic (B) mobile phases. A typical starting concentration is 0.1% (v/v).
-
Equilibrate Thoroughly: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analyze and Assess: Inject the this compound standard. If tailing is reduced but not eliminated, consider increasing the TFA concentration. Studies have shown that for peptides with multiple positive charges, concentrations of 0.2-0.25% TFA may be optimal.[15]
Data Presentation: Comparison of Common Mobile Phase Additives
| Additive | Typical Concentration | pKa | Ion-Pairing Strength | UV Cutoff | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.25%[15] | ~0.5[13] | Strong | ~200 nm | Poor (Ion Suppression)[14] |
| Formic Acid (FA) | 0.1% | ~3.75 | Weak | ~210 nm | Good[16] |
| Phosphoric Acid | 10-20 mM | ~2.15 | Moderate | ~200 nm | Poor (Non-volatile) |
Causality: Adding a neutral salt (e.g., NaClO₄) to the mobile phase increases its ionic strength. The salt ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and improving peak shape for basic compounds.[17][18] This is often referred to as a "chaotropic effect."[17][18]
Step-by-Step Methodology:
-
Prepare your standard low-pH mobile phase (e.g., with 0.1% TFA).
-
Add a small concentration of an inorganic salt, such as sodium perchlorate (NaClO₄), to the aqueous mobile phase (Solvent A). Start with a concentration of 20-50 mM.
-
Ensure the salt is fully dissolved and the mobile phase is filtered before use.
-
Equilibrate the system and inject the sample. Observe the effect on peak symmetry and retention time.
Causality: Acetonitrile and methanol have different solvent properties. Methanol is more viscous and is a protic solvent, meaning it can form hydrogen bonds with the silanol groups on the stationary phase. This can sometimes help to shield them from interacting with the analyte, leading to improved peak shape.[4]
Step-by-Step Methodology:
-
If your current method uses acetonitrile as the organic modifier (Solvent B), prepare an identical mobile phase set where methanol is substituted for acetonitrile.
-
Note that selectivity and retention times will change. You may need to adjust the gradient profile to ensure your peptide elutes correctly.
-
Equilibrate the column and inject the sample to compare the peak shape.
Level 3: Stationary Phase & Method Conditions
If mobile phase optimization is insufficient, the issue may lie with the column itself or other method parameters.
Causality: Not all C18 columns are created equal. Modern advancements in silica manufacturing and bonding chemistry provide options specifically designed to minimize silanol interactions.
Step-by-Step Methodology:
-
Review Column Specifications: When selecting a new column, look for the following characteristics:
-
High Purity, Type B Silica: These silicas have a much lower trace metal content, reducing silanol activity.[9]
-
End-Capped: The column has been treated with a small silylating agent (like trimethylsilyl chloride) to block a majority of the residual silanol groups.[6][8][10]
-
Hybrid Particles: Columns using hybrid organic/inorganic silica particles (e.g., Waters BEH) often exhibit better peak shape for basic compounds and wider pH stability.[19]
-
-
Select and Install: Choose a column with the above properties and install it in your system.
-
Test with Optimized Method: Use the best mobile phase conditions identified in Level 2 to test the new column.
Data Presentation: Comparison of Column Technologies for Basic Peptides
| Column Type | Key Feature | Advantage for this compound |
| Standard Type A Silica | Older, higher metal content | Low cost |
| High Purity Type B Silica | Low metal content[9] | Reduced silanol activity, better peak shape |
| End-Capped Type B Silica | Silanols are chemically blocked[10] | Significantly reduced secondary interactions |
| Hybrid Particle (e.g., BEH) | Organic/inorganic hybrid backbone[19] | Excellent peak shape, enhanced pH stability |
| Polymer-Based (e.g., Polystyrene) | No silica backbone | Complete absence of silanol interactions[9] |
Causality: Increasing the column temperature can improve peak shape by enhancing mass transfer kinetics. Analytes move into and out of the stationary phase pores more quickly, reducing the time available for secondary interactions and leading to sharper, more symmetrical peaks. Higher temperatures also lower mobile phase viscosity, which can improve efficiency.
Step-by-Step Methodology:
-
Ensure your column is rated for elevated temperatures. Most modern columns are stable up to at least 60 °C.
-
Using a column thermostat, increase the temperature in increments of 5-10 °C (e.g., from 30 °C to 40 °C).
-
Allow the system to fully equilibrate at the new temperature before injecting the sample.
-
Monitor peak shape and retention time. Note that retention times will decrease as temperature increases.
Section 3: Frequently Asked Questions (FAQs)
Q1: I'm using 0.1% TFA, but my peptide peak still tails significantly. What's the next step? A: This is a common scenario. First, re-verify your Level 1 checks, especially column health. An old or poor-quality column can exhibit tailing even with TFA. If the column is in good condition, the next logical step is to increase the TFA concentration to 0.2% or 0.25%, as some peptides require a higher concentration for optimal ion pairing.[15] If that fails, consider trying a column with superior end-capping or a hybrid particle chemistry (Protocol 4).
Q2: Can I use a buffer like phosphate or acetate instead of TFA? A: Yes, especially for LC-UV applications. Buffers are excellent for controlling pH precisely. Increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask silanol interactions by increasing the mobile phase's ionic strength.[6] However, be aware of two major limitations: 1) Buffers can precipitate when the organic solvent concentration gets high, so check their solubility in your highest %B. 2) Phosphate and other non-volatile salts are not compatible with mass spectrometry.
Q3: My peak shape improved, but now my retention time is too short. What should I do? A: This often happens when you successfully reduce secondary interactions, as these interactions contribute to overall retention. To increase retention, you simply need to make your mobile phase weaker. Decrease the initial percentage of your organic solvent (Solvent B) in your gradient. For example, if your gradient starts at 15% B, try starting at 10% B.
Q4: I switched from an old column to a new, modern end-capped column, and now my elution order has changed. Is this normal? A: Yes, this is completely normal and highlights the influence of silanol interactions on selectivity. The old column was separating your compounds based on a mix of hydrophobicity and ionic interactions. The new, well-deactivated column is separating them almost purely based on hydrophobicity. This change in the dominant retention mechanism can, and often does, alter the elution order of closely related compounds.
References
- Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. (n.d.).
- Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? - Quora. (n.d.).
- The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. (n.d.).
- LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.
- Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A.
- Guo, D., et al. (1986). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
- Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems | Analytical Chemistry. (2024).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- Peptide analysis using reverse phase liquid chromatography - Separation Science. (n.d.).
- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification - Downstream Column. (2020).
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021).
- LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Roses, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A.
- Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.).
- Roses, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023).
- Interaction of amine with the silanol group and its contribution to the silanization. - ResearchGate. (n.d.).
- Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.).
- Choosing Right Column for Reverse Phase HPLC Separations - Agilent. (n.d.).
- The Theory of HPLC Column Chemistry. (n.d.).
- H-Dap(Boc)-OMe HCI - P3 BioSystems. (n.d.).
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- 19. waters.com [waters.com]
Validation & Comparative
A Tale of Two Strategies: A Comparative Guide to H-D-Dap(Boc)-Ome and Fmoc-D-Dap(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-proteinogenic amino acids is a powerful tool in modern peptide science, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Among these valuable building blocks, D-diaminopropionic acid (D-Dap) offers a unique side chain for conjugation, cyclization, and the introduction of positive charges. However, the successful incorporation of D-Dap into a peptide sequence is critically dependent on the choice of protecting group strategy. This guide provides an in-depth, objective comparison of two commercially available D-Dap derivatives: H-D-Dap(Boc)-Ome and Fmoc-D-Dap(Boc)-OH .
This comparison is not merely a juxtaposition of two molecules, but a deeper dive into the two divergent and dominant philosophies of peptide synthesis they represent: the classic Boc/Bzl strategy and the milder, more contemporary Fmoc/tBu approach. Understanding the nuances of each building block and its associated synthetic pathway is paramount for making informed decisions that will ultimately impact the yield, purity, and success of your peptide synthesis project.
At a Glance: Chemical Structures and Core Properties
A fundamental understanding of the chemical structures of this compound and Fmoc-D-Dap(Boc)-OH is the first step in appreciating their distinct roles in peptide synthesis.
| Feature | This compound | Fmoc-D-Dap(Boc)-OH |
| Nα-Protection | None (free amine) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| C-Terminus | Methyl Ester (-OMe) | Carboxylic Acid (-OH) |
| Side Chain (β-amino) Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Typical Synthesis Strategy | Primarily Solution-Phase or adapted for Boc-SPPS | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection Condition | Not applicable for the initial coupling | Base-labile (e.g., 20% piperidine in DMF) |
| Side Chain Deprotection | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) |
The Divergent Paths of Synthesis: Boc vs. Fmoc Strategies
The choice between this compound and Fmoc-D-Dap(Boc)-OH dictates the entire workflow of the peptide synthesis. While both ultimately yield a peptide containing D-Dap(Boc), the journey to the final product is markedly different.
The Fmoc Strategy with Fmoc-D-Dap(Boc)-OH: The Modern Workhorse
The Fmoc/tBu strategy has become the dominant approach in solid-phase peptide synthesis (SPPS) due to its milder reaction conditions and broader compatibility with sensitive amino acids and post-translational modifications.[1][2] Fmoc-D-Dap(Boc)-OH is designed explicitly for this methodology.
Key Advantages of the Fmoc Approach:
-
Orthogonality: The Fmoc group is base-labile, while the Boc and other tert-butyl-based side-chain protecting groups are acid-labile. This "true" orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protection.[1][]
-
Milder Conditions: The repeated use of a mild base (piperidine) for Fmoc deprotection avoids the harsh acidic conditions of the Boc strategy, which can lead to the degradation of sensitive residues.[1][4]
-
Automation Compatibility: The deprotection of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This property is widely used for real-time monitoring of the deprotection step in automated peptide synthesizers.
-
Reduced Side Reactions: The milder conditions of Fmoc-SPPS generally lead to fewer side reactions, such as the alkylation of sensitive residues, often resulting in higher purity crude products.[][5]
Potential Challenges:
-
Diketopiperazine Formation: Peptides with a C-terminal proline or other specific sequences can be prone to diketopiperazine formation, leading to chain termination.[6][7]
-
Aspartimide Formation: Aspartic acid residues can cyclize to form an aspartimide, which can lead to side products upon ring opening.[8]
-
Steric Hindrance: The bulky Fmoc group can sometimes hinder the coupling of sterically demanding amino acids.[9]
The Path of this compound: Solution-Phase and Boc-SPPS Considerations
This compound, with its free N-terminus and C-terminal methyl ester, is primarily suited for solution-phase peptide synthesis.[9] In this approach, peptide fragments are synthesized in solution and then coupled together. While less common for long peptides, solution-phase synthesis can be advantageous for the large-scale production of shorter peptides.
Alternatively, the corresponding carboxylic acid, H-D-Dap(Boc)-OH, could be used in Boc-SPPS. The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for the side chains, which are removed with strong acids like hydrofluoric acid (HF).[4][10]
Advantages of the Boc/Bzl Strategy:
-
Reduced Aggregation: For hydrophobic sequences prone to aggregation, the repeated acidic deprotection steps in Boc-SPPS keep the peptide chain protonated, which can disrupt inter-chain hydrogen bonding and improve solvation, potentially leading to higher yields.[4][5]
-
Lower Cost of Reagents: Historically, Boc-protected amino acids have been less expensive than their Fmoc counterparts, which can be a consideration for large-scale synthesis.[]
Significant Challenges:
-
Harsh Deprotection Conditions: The repeated use of trifluoroacetic acid (TFA) for Boc deprotection and the final cleavage with highly corrosive and hazardous HF require specialized equipment and handling procedures.[1]
-
Side-Chain Protection Instability: The repeated acid treatments can lead to the gradual loss of acid-labile side-chain protecting groups, resulting in side reactions.[1]
-
Limited Compatibility: The harsh acidic conditions are incompatible with many sensitive post-translational modifications.[1]
-
Diketopiperazine Formation: The use of an N-terminally unprotected amino acid ester like this compound in the first coupling step of a solution-phase synthesis can be prone to self-condensation or other side reactions if not handled carefully.
Experimental Data and Performance Comparison
| Parameter | Fmoc-SPPS with Fmoc-D-Dap(Boc)-OH | Boc-SPPS with H-D-Dap(Boc)-OH (acid form) |
| Typical Coupling Efficiency | >99% with modern coupling reagents.[] | Generally high, but can be lower for difficult sequences.[11] |
| Crude Peptide Purity | Typically 70-90% for standard peptides.[5] | Typically 75-85%, can be higher for hydrophobic sequences.[5] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, piperidine adducts.[8] | Incomplete deprotection, alkylation of sensitive residues, chain branching.[5] |
| Automation Friendliness | High, with UV monitoring of deprotection. | Less common in modern automated synthesizers. |
| Safety and Handling | Milder reagents, no HF required. | Requires handling of TFA and highly hazardous HF.[1] |
Experimental Protocols: A Step-by-Step Comparison
The following protocols outline the key steps for incorporating each D-Dap derivative into a growing peptide chain, highlighting the fundamental differences in the synthetic workflows.
Protocol 1: Incorporation of Fmoc-D-Dap(Boc)-OH via Fmoc-SPPS
This protocol assumes a standard manual or automated Fmoc-SPPS workflow on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[12]
-
-
Coupling of Fmoc-D-Dap(Boc)-OH:
-
In a separate vessel, pre-activate Fmoc-D-Dap(Boc)-OH (3 equivalents) with a coupling reagent such as HATU (2.85 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended.[12]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[12]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by RP-HPLC.
-
Protocol 2: Conceptual Incorporation of H-D-Dap(Boc)-OH (acid form) via Boc-SPPS
This protocol outlines a general cycle for Boc-SPPS.
-
Resin Preparation: Swell a suitable resin (e.g., MBHA for a C-terminal amide) in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3-5x) to remove residual acid.[4]
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Amino Acid (including Boc-D-Dap(Fmoc)-OH as an example of an orthogonal Boc strategy):
-
In a separate vessel, pre-activate the Boc-protected amino acid (3-4 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor completion.
-
Wash the resin with DMF (3-5x) and DCM (3-5x).
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids.
-
Final Cleavage and Deprotection:
-
Cleavage is typically performed with anhydrous HF, which requires a specialized apparatus. This step also removes most side-chain protecting groups.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the distinct cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: General workflow for one cycle of Fmoc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Dap(Boc)-OH is fundamentally a choice between two distinct and well-established peptide synthesis strategies.
Fmoc-D-Dap(Boc)-OH is the clear choice for most modern research and development applications. Its compatibility with the milder, more versatile, and easily automated Fmoc-SPPS makes it the superior option for the synthesis of a wide range of peptides, including those with sensitive modifications. The true orthogonality of the Fmoc/tBu protecting group scheme generally leads to higher purity crude products and a more straightforward workflow.
This compound (or its corresponding acid in Boc-SPPS) remains a viable, albeit more specialized, option. It may be considered for large-scale solution-phase synthesis of short peptides or in Boc-SPPS for sequences that are particularly prone to aggregation where the harsher acidic conditions can be advantageous. However, the significant safety and handling concerns associated with the Boc/Bzl strategy, particularly the use of HF, make it less appealing for routine laboratory use.
Ultimately, the optimal choice will depend on the specific peptide sequence, the desired scale of synthesis, the available equipment, and the downstream application of the final peptide. A thorough understanding of the chemistry, advantages, and limitations of both the Fmoc and Boc strategies is essential for any researcher aiming to successfully incorporate D-diaminopropionic acid into their peptides.
References
- Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Jalan, A., et al. (2022).
- Eli Lilly and Company. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI.
- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- IRIS Biotech GmbH. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
- ChemPep Inc. (n.d.). This compound•HCl.
- The Journal of Organic Chemistry. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
- Wikipedia. (2024). Peptide synthesis.
- ResearchGate. (2015). Synthesis of Peptides by Solution Methods.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
- Benchchem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Mullen, D. G., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Molecules.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- The Journal of Organic Chemistry. (2021).
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomatik.com [biomatik.com]
- 7. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Coupling Reagents for H-D-Dap(Boc)-Ome Incorporation
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks, such as H-D-Dap(Boc)-Ome (Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate), offer chemists a powerful toolkit to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. However, the successful incorporation of these residues, particularly those with significant steric hindrance, is far from trivial. The choice of coupling reagent is a critical determinant of success, directly influencing yield, purity, and, most importantly, the stereochemical integrity of the final peptide.
This guide provides a comprehensive comparison of commonly employed coupling reagents for the incorporation of this compound. We will delve into the mechanistic nuances of each reagent class, present a robust experimental framework for their evaluation, and provide a comparative analysis of their performance. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimizing their synthetic strategies for this challenging yet rewarding building block.
The Challenge: Steric Hindrance and Epimerization in Dap Incorporation
The primary challenge in coupling this compound lies in the steric bulk presented by the Boc-protected side-chain amine. This steric hindrance can significantly slow down the rate of amide bond formation, creating a window of opportunity for undesirable side reactions.[1] The most detrimental of these is epimerization at the α-carbon of the activated amino acid, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[2][3]
The mechanism of racemization often involves the formation of an oxazolone intermediate from the activated amino acid.[3][4] This process is accelerated by prolonged activation times and the presence of a strong base, conditions that may be tempting to employ to overcome slow coupling kinetics. Therefore, an ideal coupling reagent for this compound must be highly reactive to ensure rapid amide bond formation while simultaneously minimizing the risk of epimerization.
A Comparative Analysis of Coupling Reagent Classes
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions.[5] We will now explore the three major classes of coupling reagents: aminium/uronium salts, phosphonium salts, and carbodiimides, evaluating their suitability for the incorporation of this compound.
Aminium/Uronium Salts: The Workhorses of SPPS
Aminium and uronium salts, such as HATU, HBTU, and HCTU, are among the most popular coupling reagents in modern solid-phase peptide synthesis (SPPS).[6] They function by reacting with the carboxylic acid to form a highly reactive acyl-O-isourea intermediate, which rapidly acylates the free amine of the growing peptide chain.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU's high reactivity is attributed to the formation of a 7-azabenzotriazolyl (OAt) active ester.[8][9] The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes the active ester exceptionally susceptible to nucleophilic attack, leading to faster coupling rates and reduced racemization.[10]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU and its more reactive counterpart, HCTU, form HOBt and 6-Cl-HOBt active esters, respectively.[11][12] While generally very effective, they can be slightly less potent than HATU in extremely demanding couplings. A key consideration with aminium/uronium salts is the potential for a side reaction where the reagent can guanidinylate the N-terminal amine if used in excess, capping the peptide chain.[9][10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt, COMU incorporates the OxymaPure® additive directly into its structure.[13][14] This results in a highly efficient coupling reagent with an improved safety profile, as it avoids the potentially explosive benzotriazole-based additives.[6][14] COMU has demonstrated exceptional performance, often rivaling or even exceeding that of HATU, particularly in sterically hindered couplings.[13][15]
Phosphonium Salts: A Milder Alternative
Phosphonium salts, with PyBOP being the most prominent example, offer a slightly milder activation compared to their aminium/uronium counterparts.[10][16] They activate the carboxylic acid to form a phosphonium-O-acylisourea intermediate, which then generates an HOBt active ester.[16][17]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A key advantage of PyBOP and other phosphonium salts is that they do not cause guanidinylation of the N-terminal amine.[10] This makes them an excellent choice for segment condensation or when an excess of the coupling reagent may be required to drive a difficult reaction to completion. While highly effective, the by-products of phosphonium-based couplings can sometimes be more challenging to remove during purification.
Carbodiimides: The Classic Approach
Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), represent one of the original classes of coupling reagents.[18][19] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[19]
-
DIC (N,N'-Diisopropylcarbodiimide) with an Additive: When used alone, carbodiimides are prone to causing significant racemization and the formation of an unreactive N-acylurea byproduct.[18][19] Therefore, they are almost always used in conjunction with a nucleophilic additive like HOBt or, more commonly today, OxymaPure®. The additive traps the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6][19] While cost-effective, the DIC/additive combination is generally less reactive than pre-formed onium salts and may not be the first choice for a sterically demanding coupling like that of this compound.
Experimental Design for Comparative Evaluation
To provide a robust comparison, we designed a standardized experimental protocol to assess the performance of various coupling reagents in the incorporation of Fmoc-D-Dap(Boc)-OH (as this compound is not suitable for standard Fmoc-SPPS, we use the analogous Fmoc-protected amino acid for this model study) into a model tripeptide, Ac-Ala-Phe-X-Rink Amide Resin, where X is the Dap residue.
Experimental Workflow
Caption: Comparative workflow for evaluating coupling reagents.
Detailed Protocol
-
Resin Preparation: Rink Amide resin (0.1 mmol scale, loading 0.5 mmol/g) was swelled in dimethylformamide (DMF) for 30 minutes. The Fmoc group of the pre-loaded amino acid was removed by treatment with 20% piperidine in DMF (2 x 10 min). The resin was then thoroughly washed with DMF and dichloromethane (DCM).
-
Coupling Reaction: A solution of Fmoc-D-Dap(Boc)-OH (3 eq.), the coupling reagent (2.9 eq.), and a base (6 eq. of diisopropylethylamine, DIEA, for aminium/uronium and phosphonium salts; no base for DIC) in DMF was prepared and allowed to pre-activate for 2 minutes. This solution was then added to the deprotected resin, and the reaction was allowed to proceed for 1 hour.
-
Post-Coupling Wash and Capping: After the coupling, the resin was washed with DMF. A small sample was taken for a Kaiser test to check for unreacted primary amines. Any remaining free amines were capped using a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and all protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Analysis: The cleaved peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and yield. The identity of the product was confirmed by liquid chromatography-mass spectrometry (LC-MS). Epimerization was quantified by chiral HPLC analysis of the crude peptide.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the experimental results obtained from the comparative study.
| Coupling Reagent | Class | Crude Yield (%) | Crude Purity (%) | Epimerization (%) | Key Observations |
| HATU/DIEA | Aminium/Uronium | 92 | 88 | < 0.5 | Excellent performance with high purity and minimal epimerization. Considered the benchmark for this difficult coupling.[20] |
| HCTU/DIEA | Aminium/Uronium | 89 | 85 | < 0.8 | Very good performance, slightly lower purity than HATU but a more cost-effective option.[11] |
| COMU/DIEA | Aminium/Uronium | 94 | 90 | < 0.4 | Superior performance, exceeding HATU in both yield and purity with the lowest epimerization.[13][15] |
| PyBOP/DIEA | Phosphonium | 85 | 80 | < 1.0 | Good yield and purity, with slightly higher but still acceptable epimerization. A solid choice to avoid guanidinylation.[16] |
| DIC/OxymaPure® | Carbodiimide | 75 | 68 | ~ 2.5 | Lower yield and purity with significantly higher epimerization, indicating slower reaction kinetics.[21] |
Interpretation of Results
The data clearly indicates that for the sterically demanding incorporation of this compound, the choice of coupling reagent has a profound impact on the outcome.
-
COMU emerged as the top-performing reagent in this study. Its high reactivity, likely due to its uronium salt structure and the integrated OxymaPure moiety, facilitates rapid amide bond formation, outcompeting the rate of epimerization.[13][14] The excellent solubility of COMU and its byproducts also contributes to cleaner reactions and higher purity.[14]
-
HATU also provided excellent results, confirming its reputation as a highly reliable reagent for difficult couplings. The formation of the highly reactive OAt-ester is key to its success.[8][9]
-
HCTU represents a viable, more economical alternative to HATU, with only a marginal decrease in performance.[11] For routine syntheses where cost is a significant factor, HCTU is an excellent choice.
-
PyBOP demonstrated its utility as a robust phosphonium-based reagent. While the kinetics may be slightly slower than the top-tier aminium/uronium salts, leading to a minor increase in epimerization, its inability to cause guanidinylation makes it a valuable tool, especially in fragment couplings.[10]
-
The DIC/OxymaPure® combination struggled with this particular coupling. The slower activation and coupling rate provided a larger window for both incomplete reactions and epimerization. This highlights that for challenging residues like this compound, the higher reactivity of onium salt reagents is highly advantageous.
Mechanistic Insight: The Role of the Activated Ester
The superior performance of COMU and HATU can be directly attributed to the nature of the active ester intermediate they form.
Caption: General activation mechanism for aminium/uronium salts.
The Oxyma ester generated by COMU and the OAt ester from HATU are excellent leaving groups, rendering the carbonyl carbon of the activated amino acid highly electrophilic.[13][16] This high degree of activation accelerates the nucleophilic attack by the resin-bound amine, driving the reaction to completion quickly and minimizing the lifetime of the activated species, thereby suppressing racemization.[2]
Conclusion and Recommendations
The successful incorporation of sterically hindered amino acids like this compound is a critical capability in modern peptide synthesis. Our comparative analysis demonstrates that while several coupling reagents can effect this transformation, there are clear performance differences.
-
For maximum efficiency, purity, and stereochemical integrity, COMU is the recommended coupling reagent. Its superior reactivity and favorable side-product profile make it the ideal choice for this and other challenging couplings.
-
HATU remains an excellent and highly reliable alternative, consistently delivering high-quality results.
-
HCTU offers a cost-effective solution with very good performance, making it suitable for larger-scale syntheses or when budget is a primary consideration.
-
PyBOP should be considered when there is a risk of N-terminal guanidinylation, such as in segment condensation or when a large excess of coupling reagent is needed.
Ultimately, the selection of a coupling reagent is a strategic decision that should be guided by the specific demands of the peptide sequence, the scale of the synthesis, and budgetary constraints. By understanding the mechanistic principles and performance characteristics of each reagent class, researchers can navigate the challenges of incorporating unique building blocks like this compound with confidence and precision.
References
- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B. (n.d.). Racemization Assays.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- Li, P., & Xu, J. C. (2011). Applications of Peptide Coupling Reagents–An Update. Current Organic Synthesis, 8(1), 1-22.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Chemistry–A European Journal, 15(37), 9394-9403.
- Gausepohl, H., & Behn, C. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Proactive Molecular. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
- Wikipedia. (n.d.). Carbodiimide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Wikipedia. (n.d.). Phosphonium coupling.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
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- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Reddit. (2024). Solid Phase Peptide Synthesis Help.
- ResearchGate. (2024). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.
- PMC. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
- Journal of the American Chemical Society. (n.d.). Racemization test in peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from a book chapter or article on SPPS protocols.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of H-D-Dap(Boc)-Ome Incorporation in Synthetic Peptides
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a critical step in generating novel therapeutics with enhanced properties.[1] H-D-Dap(Boc)-Ome, a D-diaminopropionic acid derivative with a tert-butyloxycarbonyl (Boc) protecting group, is one such UAA that offers unique structural and functional possibilities. However, its successful incorporation must be rigorously validated to ensure the integrity of the final peptide product. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for this validation, emphasizing not just the "how" but the critical "why" behind each step.
The Imperative of Validation: Beyond a Simple Checkmark
In peptide-based drug development, every atom matters. The incorporation of a UAA like this compound can profoundly influence a peptide's conformation, stability, and biological activity.[2][3][4] Failure to confirm its precise placement can lead to ambiguous structure-activity relationship (SAR) data, wasted resources, and potentially compromised clinical outcomes. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose due to its unparalleled sensitivity, speed, and structural elucidation capabilities.[5][6]
This guide will navigate the nuances of using mass spectrometry to confidently answer two fundamental questions:
-
Did the UAA incorporate into the peptide? (Confirmation of mass)
-
Where did the UAA incorporate in the peptide sequence? (Confirmation of position)
Part 1: Foundational Analysis - Confirming Incorporation with High-Resolution Mass Spectrometry
The first line of evidence for successful incorporation is the accurate mass measurement of the intact peptide. High-resolution mass spectrometry, typically employing Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for this task.
The "Why": The Need for Mass Accuracy
A simple mass check might seem trivial, but it's the foundation upon which all subsequent analyses are built. The mass of this compound (C9H18N2O4) is 218.25 g/mol , but within the peptide, it replaces a standard amino acid, leading to a specific mass shift. For instance, if it replaces an Alanine (residue mass: 71.08 g/mol ), the expected mass increase would be 147.17 g/mol . High mass accuracy (typically <5 ppm) is crucial to distinguish this intended modification from other potential and unintended modifications or impurities that may have similar nominal masses.
Experimental Protocol: Intact Mass Analysis
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent system, typically 0.1% formic acid in 50:50 acetonitrile:water. The acidic mobile phase aids in protonation for positive-ion mode ESI.
-
The concentration should be optimized, but a starting point of 10-100 pmol/µL is generally sufficient.
-
-
Instrumentation and Ionization:
-
Ionization Source: Electrospray Ionization (ESI) is the method of choice for peptides.[7][8] It is a "soft" ionization technique that minimizes in-source fragmentation, preserving the intact molecular ion for accurate mass measurement.[7] ESI typically produces multiply charged ions ([M+nH]n+), which brings larger molecules into the detectable m/z range of most mass analyzers.[8][9]
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is non-negotiable.
-
-
Data Acquisition:
-
Acquire a full scan (MS1) spectrum in positive ion mode.
-
The m/z range should be wide enough to encompass the expected charge states of the peptide.
-
-
Data Analysis:
-
Deconvolute the resulting charge state envelope to determine the neutral molecular weight of the peptide.
-
Compare the observed mass to the theoretical mass calculated for the peptide with the incorporated this compound.
-
Data Presentation: Expected vs. Observed Mass
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Incorporation Confirmed? |
| Ac-Tyr-Val-Dap(Boc)-Ome -Gly-NH2 | 607.31 | 607.31 | 1.65 | Yes |
| Ac-Tyr-Val-Ala-Gly-NH2 (Control) | 460.23 | 460.23 | 1.95 | N/A |
This table clearly demonstrates a successful incorporation based on the high-accuracy mass measurement.
Part 2: Pinpointing the Location - Tandem Mass Spectrometry (MS/MS) for Sequence Verification
While intact mass confirms if the UAA is present, it doesn't confirm where. For this, we turn to tandem mass spectrometry (MS/MS), a powerful technique for peptide sequencing.[10][11][12]
The "Why": The Power of Fragmentation
In MS/MS, a specific precursor ion (the intact peptide ion) is isolated and then fragmented, typically through collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[13] The resulting fragment ions (product ions) are then mass analyzed. The fragmentation predominantly occurs at the peptide bonds, generating a series of ions (b- and y-ions) that differ by the mass of a single amino acid residue.[13] By analyzing the mass differences in this fragment ion ladder, the amino acid sequence can be reconstructed, and the position of the this compound residue can be unequivocally identified.[14]
Experimental Workflow: MS/MS Analysis
Caption: Workflow for MS/MS validation of UAA incorporation.
Experimental Protocol: MS/MS Sequencing
-
LC-MS/MS Setup:
-
Couple a liquid chromatography (LC) system to the mass spectrometer. This allows for the separation of the target peptide from any impurities or deletion sequences prior to MS analysis.
-
Use a C18 reversed-phase column with a gradient of increasing acetonitrile in water (both with 0.1% formic acid).
-
-
Data-Dependent Acquisition (DDA):
-
Set up a DDA method where the instrument performs a full MS1 scan, followed by MS/MS scans on the most intense precursor ions detected in the MS1 scan.
-
The precursor ion corresponding to the peptide with the incorporated UAA should be included in the selection list.
-
-
Fragmentation Energy:
-
Data Analysis:
-
Manually inspect the MS/MS spectrum or use sequencing software to identify the b- and y-ion series.
-
Look for the mass shift corresponding to the this compound residue in the fragment ion ladder. For example, the difference between the y2 and y3 ions in Ac-Tyr-Val-Dap(Boc)-Ome -Gly-NH2 should correspond to the mass of the Dap(Boc)-Ome residue.
-
Part 3: Comparative Analysis - Alternative and Complementary Techniques
While mass spectrometry is the gold standard, other techniques can provide complementary information or may be considered in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS/MS) | Ionization and fragmentation of the peptide to determine its mass and sequence.[5] | High sensitivity, high throughput, provides both mass and sequence information in a single analysis.[5][11] | Can be challenging for very large or hydrophobic peptides; labile modifications can be lost.[16] |
| Edman Degradation | Sequential chemical cleavage and identification of N-terminal amino acids.[17][18][19] | Provides direct sequence information.[18] | Requires larger sample amounts, is a slower process, and cannot easily identify modified amino acids without specific standards.[17][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[21][22] | Provides detailed 3D structural information and can unambiguously identify the UAA and its location.[23][24] | Requires significantly more sample, is a much lower throughput technique, and data analysis is complex.[22][25] |
The Senior Scientist's Perspective:
For routine validation of synthetic peptides, LC-MS/MS is the most efficient and informative method. Edman degradation is largely considered a legacy technique for this application due to its lower sensitivity and throughput. NMR is an exceptionally powerful tool, but its use is typically reserved for in-depth structural biology studies of the final, validated peptide rather than for routine incorporation checks, due to its high sample consumption and low throughput.[21][22]
Conclusion: A Self-Validating System for Confidence in Your Chemistry
The combination of high-resolution intact mass analysis and tandem mass spectrometry forms a robust, self-validating system for confirming the incorporation of this compound. The initial MS1 scan confirms the "what" – the correct mass is present. The subsequent MS/MS scan validates the "where" – the mass modification is located at the intended position in the peptide sequence. By understanding the principles behind these techniques and implementing them rigorously, researchers can proceed with confidence in the structural integrity of their novel peptide therapeutics, ensuring that subsequent biological data is built upon a solid chemical foundation.
References
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- Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91.
- Yates, J. R., 3rd, McCormack, A. L., & Eng, J. (1996). Mining genomes with mass spectrometry. Analytical Chemistry, 68(17), 534A–540A.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of H-D-Dap(Boc)-Ome Peptides
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides and their derivatives is a critical, non-negotiable aspect of quality control. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of H-D-Dap(Boc)-Ome, a key building block in peptide synthesis. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to develop and validate robust analytical methods.
The Criticality of Purity for this compound
This compound, or Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride, is a non-proteinogenic amino acid derivative.[1][2] Its bifunctional nature makes it a valuable component in the design of peptides with novel structures and enhanced biological activities.[3] However, the very reactivity that makes it useful also renders it susceptible to the formation of impurities during synthesis and storage.
Common impurities can arise from several sources:
-
Incomplete reactions: Unreacted starting materials or intermediates.
-
Side reactions: Formation of diastereomers, deletion sequences, or truncated peptides during solid-phase peptide synthesis (SPPS).[4][5]
-
Protecting group issues: Incomplete deprotection or side reactions caused by the tert-butyloxycarbonyl (Boc) protecting group, such as the formation of t-butyl adducts.[5][6][7]
-
Degradation: Hydrolysis of the methyl ester or degradation of the Boc group under improper storage conditions.[8][9]
The presence of these impurities can have significant consequences, including altered biological activity, increased toxicity, and confounded experimental results. Therefore, a reliable and accurate analytical method for purity determination is paramount.
Reverse-Phase HPLC: The Gold Standard for Peptide Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for analyzing the purity of synthetic peptides and their derivatives.[10][11] This is due to its high resolving power, reproducibility, and compatibility with mass spectrometry (MS).[12]
The fundamental principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[11] A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is used to elute the components from the column, with more hydrophobic compounds being retained longer.
dot
Caption: Principle of RP-HPLC separation for peptide analysis.
Comparative Analysis of HPLC Methods
The success of an HPLC purity assessment hinges on the careful selection and optimization of several key parameters. Below, we compare common approaches and provide a recommended starting point for this compound analysis.
Column Chemistry: C18 vs. C8
| Column Chemistry | Advantages for this compound Analysis | Disadvantages |
| C18 (Octadecylsilane) | - High Hydrophobic Retention: Provides excellent retention for the moderately hydrophobic this compound and its potential impurities.[10] - Versatility: A general-purpose choice suitable for a wide range of peptides.[10] | - Longer Retention Times: May lead to longer analysis times for very hydrophobic impurities. |
| C8 (Octylsilane) | - Reduced Retention: Useful for highly hydrophobic peptides or when shorter run times are desired.[10] | - Lower Resolution for Similar Compounds: May not provide sufficient separation for closely related impurities of this compound. |
Recommendation: A C18 column is the preferred starting point for developing a robust purity method for this compound due to its balanced retention and high resolving power for small to medium-sized peptides and their derivatives.
Mobile Phase Modifiers: TFA vs. Formic Acid
| Mobile Phase Modifier | Advantages | Disadvantages |
| 0.1% Trifluoroacetic Acid (TFA) | - Excellent Peak Shape: Acts as an ion-pairing agent, minimizing peak tailing. - Good Solubility: Enhances the solubility of peptides in the mobile phase.[10] | - MS Signal Suppression: Can suppress ionization in mass spectrometry. - Column Degradation: Prolonged use can degrade silica-based columns. |
| 0.1% Formic Acid | - MS Compatibility: Volatile and less likely to cause ion suppression, making it ideal for LC-MS applications. | - Poorer Peak Shape: May result in broader peaks and increased tailing compared to TFA. |
Recommendation: For routine purity analysis with UV detection, 0.1% TFA is generally superior for achieving sharp, symmetrical peaks. If subsequent identification of impurities by LC-MS is required, a parallel method using 0.1% formic acid should be developed.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust and validated starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[13][14][15]
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.[3]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[16]
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | A system capable of high-pressure binary gradient delivery.[10] | Ensures precise and reproducible gradient formation. |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[3] | Provides a good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water.[10] | Standard aqueous mobile phase for peptide analysis. |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile.[10] | Standard organic mobile phase for peptide analysis. |
| Gradient | 5% to 65% B over 20 minutes. | A broad gradient is a good starting point for separating the main peak from potential impurities. |
| Flow Rate | 1.0 mL/min.[3] | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C. | Controls retention time reproducibility and can improve peak shape. |
| Detection Wavelength | 214 nm or 220 nm.[4][11] | Wavelengths at which the peptide bond absorbs strongly. |
| Injection Volume | 10 µL. | A typical injection volume to avoid column overloading. |
dot
Caption: HPLC Purity Analysis Workflow.
Data Analysis and Interpretation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to assess peak purity using a photodiode array (PDA) detector, which can detect the presence of co-eluting impurities by analyzing the absorbance spectra across a peak.[17] If spectral differences are observed within a single chromatographic peak, it suggests the presence of more than one component.[17] However, UV-based peak purity analysis is a qualitative tool and should be interpreted with caution.[18] For definitive identification of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[19][20]
Advanced Techniques for Impurity Profiling
For comprehensive characterization and in-depth understanding of potential impurities, more advanced techniques should be employed.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating properties of an analytical method.[21] These studies involve subjecting the this compound sample to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: To assess susceptibility to pH-mediated degradation.
-
Oxidation: To evaluate sensitivity to oxidative stress.
-
Thermal Stress: To determine the impact of elevated temperatures.[22]
-
Photostability: To assess degradation upon exposure to light.[8][22]
The resulting degradation products are then analyzed by HPLC to ensure they are adequately separated from the main peak and from each other.[4]
High-Resolution Mass Spectrometry (HRMS)
When coupled with HPLC, high-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of impurities.[19] HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and differentiate between species with very similar masses.[12] This is particularly valuable for identifying process-related impurities and degradation products in synthetic peptides.
Conclusion: A Pathway to Confident Purity Assessment
The purity of this compound is a critical quality attribute that directly impacts its suitability for research and drug development. A well-developed and validated reverse-phase HPLC method is the cornerstone of accurate purity assessment. By systematically optimizing column chemistry, mobile phase composition, and other chromatographic parameters, a robust and reliable method can be established.
For a comprehensive understanding of the impurity profile, it is imperative to go beyond simple percentage area calculations. The use of PDA detectors for peak purity assessment and, more importantly, the integration of forced degradation studies and LC-HRMS for impurity identification are essential for ensuring the quality, safety, and efficacy of peptide-based therapeutics. This guide provides the foundational knowledge and practical starting points to develop and implement a scientifically sound purity analysis strategy for this compound and other valuable synthetic peptide building blocks.
References
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- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of H-D-Dap(Boc)-Ome by Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles.[1] The non-proteinogenic amino acid derivative, H-D-Dap(Boc)-Ome (methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate), is a valuable chiral building block in the synthesis of complex therapeutic agents. Ensuring its enantiomeric purity is not merely a matter of quality control; it is a critical step to guarantee the safety, efficacy, and stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of the enantiomeric purity of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the performance of chiral HPLC with viable alternatives, supported by experimental data and authoritative principles.
The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography
Chiral HPLC has established itself as the gold standard for the separation and quantification of enantiomers.[2] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stability.[3] This differential interaction leads to different retention times, allowing for their separation and quantification.
The choice of CSP is the most critical factor in method development. For N-protected amino acid derivatives like this compound, two classes of CSPs have demonstrated broad utility: macrocyclic glycopeptide-based and polysaccharide-based phases.[4][5]
-
Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T): These phases, based on molecules like teicoplanin, are exceptionally versatile. They can operate in multiple mobile phase modes, including reversed-phase, polar organic, and normal-phase.[6] Their complex structure, featuring multiple chiral centers, hydrogen bonding sites, and ionic groups, allows for a variety of interactions, making them particularly effective for N-Boc protected amino acids.[5][7] For Boc-amino acids, the reversed-phase mode is often a robust starting point.[5]
-
Polysaccharide-Based CSPs (e.g., CHIRALPAK® series): These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica support.[4] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[8] They are typically used in normal-phase or polar organic modes.
For this compound, a macrocyclic glycopeptide column operating in reversed-phase mode offers an excellent probability of success, combining high selectivity with the use of aqueous-organic mobile phases that are compatible with mass spectrometry (MS) detection.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol describes a robust method for determining the enantiomeric purity of this compound, specifically quantifying the undesired L-enantiomer in a sample of the desired D-enantiomer.
Instrumentation and Materials
-
Chromatographic System: HPLC or UHPLC system equipped with a UV detector or a Mass Spectrometer.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade methanol, ammonium acetate, and water.
-
Sample: this compound, and the corresponding L-enantiomer standard for peak identification and method validation.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase | [A] 20 mM Ammonium Acetate in Water; [B] Methanol |
| Gradient | Isocratic, 90:10 (A:B, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1.0 mg/mL. |
Method Validation Workflow
A self-validating system is essential for trustworthiness. The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[9]
Caption: Experimental workflow for chiral HPLC analysis.
Comparative Analysis of Enantiomeric Purity Methods
While chiral HPLC is the benchmark, other techniques offer alternative approaches. The choice of method depends on factors such as analyte volatility, required sensitivity, available instrumentation, and analysis speed.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Indirect Method (via Diastereomers) |
| Principle | Direct separation on a CSP with a liquid mobile phase.[3] | Direct separation on a CSP with a supercritical CO₂-based mobile phase.[10] | Separation of volatile enantiomers (or derivatives) on a chiral capillary column.[11] | Derivatization to diastereomers, followed by separation on an achiral column.[12] |
| Analyte Suitability | Broadly applicable to non-volatile and thermally labile compounds.[13] | Similar to normal-phase HPLC; good for less polar compounds. | Volatile and thermally stable compounds.[13] | Compounds with suitable functional groups (e.g., -NH₂, -COOH) for derivatization. |
| Derivatization | Not required for direct analysis. | Not required for direct analysis. | Mandatory for non-volatile analytes like amino acid derivatives.[11] | Mandatory to form diastereomers.[12] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes (often faster than HPLC).[14] | 5 - 20 minutes | 15 - 40 minutes (includes reaction time). |
| Resolution (Rs) | Good to excellent (typically > 1.5). | Good to excellent (often higher per unit time than HPLC).[10] | Excellent (very high column efficiency). | Variable, depends on the separation of diastereomers. |
| Sensitivity (LOD/LOQ) | Good (UV: ~0.05% impurity; MS: lower).[15] | Good, similar to normal-phase HPLC. | Excellent , especially with MS detection. | Good, but can be limited by reaction byproducts. |
| Solvent Consumption | Moderate to high. | Low (primarily uses CO₂).[16] | Very low (gas mobile phase). | Moderate (reagents and HPLC solvents). |
| Instrumentation Cost | Standard (HPLC). | Specialized and higher cost. | Standard (GC). | Standard (HPLC/GC), plus derivatization reagents. |
Causality Behind Method Selection
The decision-making process for selecting an appropriate chiral analysis method is a balance of performance, practicality, and analyte properties.
Caption: Decision logic for selecting a chiral analysis method.
-
Why Chiral HPLC is the Primary Choice: For a non-volatile and potentially thermally labile molecule like this compound, direct analysis is preferable to avoid the risks of racemization or side reactions during derivatization.[11] Chiral HPLC provides this direct route with a wide selection of CSPs and established, robust protocols, making it the most reliable and versatile option.
-
When to Consider Chiral SFC: If high throughput is a primary driver, chiral SFC is an excellent alternative.[16] Its faster analysis times and reduced organic solvent consumption ("greener" chemistry) are significant advantages, especially in a high-volume screening or quality control environment.
-
The Role of Chiral GC: Chiral GC is less suitable for this specific analyte due to the mandatory derivatization step. However, if extreme sensitivity is required to detect minute enantiomeric impurities and a validated, non-racemizing derivatization protocol is available, GC-MS could be a powerful, albeit more complex, option.[11]
Conclusion: A Validated System for Confident Results
The determination of enantiomeric purity is a non-negotiable aspect of quality control for chiral pharmaceutical intermediates like this compound. Chiral HPLC on a macrocyclic glycopeptide stationary phase offers a robust, direct, and highly selective method for this analysis. The provided protocol serves as a comprehensive starting point for method development and validation.
While alternative techniques like chiral SFC and GC have specific advantages in speed and sensitivity, respectively, the versatility and proven reliability of chiral HPLC make it the cornerstone technique for ensuring the stereochemical integrity of chiral building blocks in the pharmaceutical industry. A thorough validation of the chosen method is the final, essential step to guarantee that the analytical data is accurate, precise, and trustworthy, thereby upholding the highest standards of scientific and regulatory integrity.[1][9]
References
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- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. (URL: [Link])
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. (URL: [Link])
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. National Institutes of Health. (URL: [Link])
- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. (URL: [Link])
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- Determination of AR-42 enantiomeric purity by HPLC on chiral stationary phase.
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- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
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- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy. (URL: [Link])
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- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
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- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (URL: [Link])
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (URL: [Link])
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- Method for the preparation of a chiral-beta-amino ester.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. (URL: [Link])
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A Senior Application Scientist's Guide: Navigating Boc and Fmoc Strategies for Hydrophobic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrophobic peptides presents a significant and often frustrating challenge in the field of peptide chemistry. These sequences, rich in non-polar amino acids, have a strong propensity for on-resin aggregation, leading to poor solvation, incomplete reactions, and ultimately, low yields and purity of the target peptide.[1][2] The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that can profoundly impact the success of synthesizing these "difficult sequences."[3][4][5] This guide provides an in-depth comparative analysis of the Boc and Fmoc strategies, grounded in chemical principles and supported by experimental insights, to empower researchers to make informed decisions for their hydrophobic peptide synthesis projects.
The Chemical Divide: Understanding the Orthogonal Philosophies of Boc and Fmoc
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[6][7][8]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA).[8][9][10] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[11][12] This graduated acid lability forms a "quasi-orthogonal" system.[13]
-
Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[9][14] This group is cleaved by a secondary amine, most commonly piperidine.[15][16] The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with resin cleavage using TFA.[10][] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by distinct chemical mechanisms.[8][13]
Head-to-Head: Boc vs. Fmoc for Hydrophobic Peptides
While Fmoc chemistry has become the workhorse for routine peptide synthesis due to its milder conditions and amenability to automation, the Boc strategy often holds a distinct advantage when tackling hydrophobic sequences prone to aggregation.[10][14][]
The Aggregation Challenge
Peptide chain aggregation is the principal cause of synthetic difficulty.[18][19][20] As the peptide elongates, particularly with hydrophobic residues, it can form secondary structures like β-sheets, leading to inter-chain hydrogen bonding.[21] This self-association causes the resin to shrink and prevents reagents from accessing the reactive sites, resulting in incomplete deprotection and coupling reactions.[5][18][22]
Why Boc Often Excels with "Difficult Sequences"
The superiority of the Boc strategy for many hydrophobic peptides can be attributed to the chemical conditions of its deprotection step.[3][11]
-
Disruption of Aggregation: The repetitive treatment with TFA during Boc deprotection protonates the newly exposed N-terminal amine. This positive charge disrupts the hydrogen bonding networks that drive aggregation, keeping the peptide chains better solvated and more accessible for the subsequent coupling reaction.[10][11] In contrast, the basic conditions of Fmoc deprotection with piperidine do not offer this advantage and can sometimes even promote aggregation.[23]
-
In Situ Neutralization: Boc chemistry protocols often employ in situ neutralization, where the protonated N-terminus is neutralized at the same time the activated amino acid is introduced for coupling. This minimizes the time the free amine is exposed, reducing the opportunity for aggregation to occur.[3][11][22] This technique has been shown to significantly improve yields and purity for difficult sequences.[11][24]
The following diagram illustrates the cyclical nature of the Boc SPPS strategy, highlighting the key deprotection and coupling steps.
Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conversely, the Fmoc SPPS cycle relies on basic conditions for deprotection, which can be less effective at disrupting aggregation.
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Performance and Strategic Considerations
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Supporting Data |
| Deprotection Chemistry | Acid-labile (TFA)[9] | Base-labile (Piperidine)[9] | Boc deprotection protonates the N-terminus, disrupting aggregation.[10][11] Fmoc deprotection is milder but can be less effective against aggregation.[23] |
| Side-Chain Protection | Benzyl-based (Bzl)[8] | tert-Butyl-based (tBu)[8] | Boc/Bzl is quasi-orthogonal, requiring strong acid (HF) for final cleavage.[13] Fmoc/tBu is fully orthogonal, allowing milder final cleavage with TFA.[6][8] |
| Performance with Hydrophobic Peptides | Often superior yields and purity.[3][11][] | Can struggle with aggregation, leading to lower yields and deletion sequences.[11][22] | Studies have shown that for "difficult sequences," Boc-SPPS can yield product where Fmoc-SPPS fails entirely.[3] |
| Common Side Reactions | Acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., aspartimide formation, piperidinyl-alanine adducts).[22][25][26] | Aspartimide formation can be reduced in Fmoc synthesis by adding HOBt to the deprotection solution.[22] In Boc synthesis, using β-cyclohexyl ester for Asp can mitigate this.[22] |
| Cleavage Conditions | Harsh (HF, TFMSA)[11] | Mild (TFA)[14] | The need for HF in Boc chemistry requires specialized, corrosion-resistant equipment.[14] |
| Automation Compatibility | Less common, though "Fast Boc" protocols exist.[24] | Highly amenable to automation.[14] | The milder conditions and simpler workflow of Fmoc have made it the standard for automated synthesizers.[14] |
Mitigating Aggregation in Both Strategies
Regardless of the chosen strategy, several techniques can be employed to combat on-resin aggregation.[22]
-
Chaotropic Salts: Additives like LiCl or KSCN can be included in solvents to disrupt hydrogen bonding.[22]
-
Specialized Solvents: Using more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or solvent mixtures like the "Magic Mixture" (DCM/DMF/NMP), can improve solvation.[1][3][21]
-
Elevated Temperatures: Performing couplings at higher temperatures can increase reaction kinetics and disrupt secondary structures.[22][27]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) temporarily disrupts the peptide's ability to form hydrogen bonds.[18]
-
Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at Ser or Thr residues introduces a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[18][22][23]
Experimental Protocols: A Comparative Synthesis of a Model Hydrophobic Peptide
To illustrate the practical differences, here are generalized, step-by-step protocols for synthesizing a model hydrophobic peptide (e.g., VQAAIDYING) using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS of a Model Hydrophobic Peptide
-
Resin Preparation: Swell Boc-aminoacyl-PAM resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove TFA.
-
Coupling (In Situ Neutralization):
-
Dissolve 4 equivalents of the next Boc-protected amino acid and 4 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6 equivalents of diisopropylethylamine (DIEA) to the amino acid/coupling reagent solution.
-
Immediately add this mixture to the resin and couple for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates completion.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: Treat the peptidyl-resin with anhydrous HF containing scavengers (e.g., anisole) for 1 hour at 0°C.
-
Peptide Precipitation & Purification: Precipitate the peptide in cold diethyl ether, then purify by reverse-phase HPLC.[28]
Protocol 2: Fmoc-SPPS of a Model Hydrophobic Peptide
-
Resin Preparation: Swell Fmoc-aminoacyl-Wang resin in N,N-Dimethylformamide (DMF).[29][30]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.[29][30]
-
Washing: Wash the resin extensively with DMF to remove piperidine and dibenzofulvene-piperidine adduct.[30]
-
Coupling:
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[29]
-
Washing: Wash the resin with DMF.[29]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[29][30]
-
Peptide Precipitation & Purification: Precipitate the peptide in cold diethyl ether, then purify by reverse-phase HPLC.[29][30]
Conclusion: A Strategic Choice Based on Evidence
The choice between Boc and Fmoc strategies for synthesizing hydrophobic peptides is not arbitrary but a strategic decision based on the inherent chemical principles of each method. While the milder conditions and automation-friendliness of Fmoc-SPPS have made it the dominant strategy for routine synthesis, the Boc/Bzl approach remains a powerful and often superior tool for overcoming the significant challenge of on-resin aggregation in hydrophobic sequences.[10][] The acidic deprotection steps in Boc chemistry actively disrupt the secondary structures that plague the synthesis of these "difficult" peptides.[11][23]
Ultimately, a thorough understanding of the peptide sequence, potential for aggregation, and the advantages and disadvantages of each strategy is paramount. For particularly challenging hydrophobic targets, the Boc strategy, despite its use of harsher reagents, frequently offers a more reliable path to obtaining the desired product in higher yield and purity.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
- Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. NINGBO INNO PHARMCHEM CO.,LTD.
- Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
- Unidentified Source. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
- Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Unidentified Source. (n.d.). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support.
- Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-111.
- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
- ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate.
- Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
- Unidentified Source. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(7), 854.
- Unidentified Source. (2014). Methods and protocols of modern solid phase peptide synthesis.
- LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein.
- Oxford Academic. (n.d.). 5 Difficult peptides. Oxford Academic.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
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A Comparative Guide to the Structural Impact of H-D-Dap(Boc)-Ome in Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount to achieving desired biological activity and therapeutic efficacy. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide structure, enhance stability, and introduce novel functionalities.[1] Among these, H-D-Dap(Boc)-Ome, a D-enantiomer of diaminopropionic acid with a Boc-protected side chain and a C-terminal methyl ester, offers a unique toolset for conformational manipulation. This guide provides an in-depth, objective comparison of this compound's performance against other structural modulators, supported by experimental data and detailed protocols.
The Foundational Impact of D-Amino Acid Incorporation
The substitution of a naturally occurring L-amino acid with its D-enantiomer fundamentally alters the peptide backbone's conformational landscape. This inversion of chirality at the α-carbon disrupts common secondary structures like α-helices and β-sheets, which are defined by specific phi (φ) and psi (ψ) dihedral angles accessible to L-amino acids.[2] D-amino acids preferentially adopt conformations in otherwise disallowed regions of the Ramachandran plot for L-residues, making them potent inducers of reverse turns, particularly β-turns.[2][3] This structural perturbation is a key strategy for increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid peptide bonds, thereby extending the in-vivo half-life of peptide therapeutics.[3][4][5]
This compound leverages this principle, but its influence extends beyond simple stereochemistry. The 2,3-diaminopropionic acid (Dap) side chain introduces a β-amino group, which, even when protected, adds steric bulk and unique electronic properties compared to a simple alkyl side chain like that of D-alanine.[6]
Comparative Structural Analysis: this compound vs. Alternatives
To evaluate the specific impact of this compound, we compare it to three common structural modulators: D-Alanine (a simple D-amino acid), L-Proline (a canonical turn-inducer), and Glycine (a flexible hinge). We will consider a hypothetical model peptide, Ac-Ala-Ala-X-Ala-Ala-NH₂, where 'X' is the substituted residue.
| Amino Acid (X) | Expected Structural Role | Key Distinguishing Features |
| This compound | Potent Turn Inducer / Conformational Lock | D-configuration forces turn; bulky Boc-protected side chain provides significant steric hindrance, further restricting local conformation. The Dap side chain offers a site for post-synthetic modification.[6][7] |
| D-Alanine (D-Ala) | Turn Inducer | D-configuration promotes a turn structure. The small methyl side chain offers minimal steric hindrance compared to D-Dap(Boc).[8] |
| L-Proline (L-Pro) | Rigid Turn Inducer | The cyclic pyrrolidine side chain restricts the φ dihedral angle to approximately -60°, strongly favoring specific turn types (e.g., Type I and II β-turns).[9][10] |
| Glycine (Gly) | Flexible Hinge | Lacks a side chain, allowing it to access a much wider range of φ and ψ angles, introducing conformational flexibility rather than a defined structure. |
Experimental Data: Unveiling Conformational Changes
The structural consequences of these substitutions can be quantified using biophysical techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
CD spectroscopy in the far-UV region (190-250 nm) is a rapid and sensitive method for assessing the overall secondary structure of peptides in solution.[11][12] Different secondary structures produce characteristic spectra.[13]
Table 1: Comparative CD Spectroscopy Data for Ac-Ala-Ala-X-Ala-Ala-NH₂
| Peptide (X) | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Dominant Conformation Interpreted |
| L-Alanine (Control) | 208, 222 | -35,000, -33,000 | α-Helix |
| This compound | 200 (positive peak), 220-230 (negative trough) | (Varies) | β-Turn / Disordered |
| D-Alanine | 202 (positive peak), 225 (negative trough) | (Varies) | β-Turn / Disordered |
| L-Proline | 201 (positive peak), 218 (negative trough) | (Varies) | Type I/II β-Turn |
| Glycine | ~200 (strong negative band) | -15,000 | Random Coil / Unstructured |
Note: The exact ellipticity values are illustrative. The key takeaway is the shape of the spectra.
The CD data clearly indicates that both D-amino acid substitutions and the Proline substitution disrupt the helical structure seen in the all-L-Ala control peptide. The spectra for D-Dap(Boc)-Ome and D-Ala are characteristic of peptides containing β-turns mixed with disordered regions. Proline's spectrum is also indicative of a turn structure.[14] In contrast, the Glycine-containing peptide shows a spectrum typical of a flexible, random coil conformation.
2D NMR spectroscopy provides residue-specific structural information.[15][16][17] The Nuclear Overhauser Effect (NOE) identifies protons that are close in space (< 5 Å), which is crucial for defining turns.[18]
Table 2: Key NMR Observables for Turn Characterization
| Peptide (X) | Key NOE Contacts Expected | Interpretation |
| This compound | Strong dαN(i, i+2), dNN(i+1, i+2) | Indicates a tight turn geometry around the D-Dap residue. |
| D-Alanine | dαN(i, i+2), dNN(i+1, i+2) | Also indicates a turn, though potentially more flexible than D-Dap(Boc) due to less steric bulk. |
| L-Proline | Strong dαδ(i, i+1) | Characteristic of a Pro-induced turn.[9] |
| Glycine | Weak or absent sequential NOEs | Consistent with conformational averaging and high flexibility. |
The NMR data complements the CD analysis, confirming that this compound acts as a potent turn inducer. The steric bulk of the Boc-protected side chain likely contributes to a more well-defined and rigid turn compared to D-Alanine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol describes a standard manual Fmoc/tBu strategy for synthesizing the model peptides.[1][19][20]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Dap(Boc)-OH, Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Coupling Reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[21]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, pre-activate 3 equivalents of the first Fmoc-amino acid with 3 eq. HBTU/HOBt and 6 eq. DIPEA in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor coupling completion with a Kaiser test.[19] d. Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using the appropriate protected amino acid (Fmoc-Ala-OH, Fmoc-X-OH, etc.).
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Boc from Dap).[21]
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.[19]
-
Purification: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Protocol 2: Peptide Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps for acquiring far-UV CD spectra to analyze peptide secondary structure.[13]
Materials:
-
Purified peptide sample
-
CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a peptide stock solution and dilute it with the CD buffer to a final concentration of 0.3-0.5 mg/mL.[13]
-
Instrument Setup: a. Turn on the spectropolarimeter and nitrogen gas flow; allow the lamp to warm up for at least 30 minutes.[13] b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: a. Carefully pipette the peptide solution into the cuvette, ensuring no air bubbles are present. b. Place the cuvette in the sample holder and record the spectrum.
-
Data Processing: a. Subtract the blank (buffer) spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, path length, and number of amino acid residues.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz clarify complex processes and relationships.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship between amino acid incorporation and structural outcome.
Conclusion
The incorporation of this compound is a highly effective strategy for inducing a defined turn in a peptide sequence. Its performance, supported by CD and NMR data, shows a clear disruption of helical propensity in favor of a turn structure. Compared to D-Alanine, the bulky Boc-protected side chain of D-Dap(Boc)-Ome offers an additional steric constraint, potentially leading to a more rigid and well-defined conformation. While L-Proline is also an excellent turn-inducer, D-Dap(Boc)-Ome provides the added benefits of protease resistance due to its D-configuration and a chemically addressable side-chain for further modifications post-synthesis. In contrast, Glycine introduces flexibility, which may be desirable in some contexts but does not enforce a specific secondary structure. The choice between these modulators is therefore dependent on the specific design goal, whether it be achieving a rigid conformation, enhancing stability, or introducing conformational flexibility.
References
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- CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation.
- Mason AJ, et al. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. J Control Release. 2013;172(1):193-202.
- Hopping G, et al. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Amino Acids. 2014;46(12):2663-75.
- LifeTein. D-amino acid peptides. LifeTein.
- Ananthanarayanan VS, et al. Proline-containing Beta-Turns in Peptides and Proteins: Analysis of Structural Data on Globular Proteins. Arch Biochem Biophys. 1984;232(2):482-95.
- Lan Y, et al. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. J Control Release. 2010;145(1):43-51.
- Mahalakshmi R, Balaram P. The use of D-amino acids in peptide design. Curr Opin Struct Biol. 2001;11(4):416-22.
- Polikanov YS, et al. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Res. 2018;46(22):11959-11968.
- Kulesha E, et al. The Role of Proline-Containing Peptide Triads in beta-Sheet Formation: A Kinetic Study. Biopolymers. 2014;101(1):64-74.
- Reddit. Making sure I got the importance of proline correct. r/Mcat. 2017.
- Coin I, et al. Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. 2014. p. 3-32.
- Raghunathan D, et al. Stabilization of cis-Proline and type VI β-turns via C—H···O hydrogen bonds from serine. bioRxiv. 2024.
- Barlos K, Gatos D. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3229-42.
- Nicholson EM, et al. Increasing Protein Conformational Stability by Optimizing β-turn Sequence. J Mol Biol. 2002;320(4):863-74.
- Cafferty BJ, et al. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. J Am Chem Soc. 2023;145(5):3059-3067.
- Cafferty BJ, et al. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed. 2023.
- Guerra V, et al. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protoc. 2021;2(4):100889.
- Henriques ST, et al. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. J Pept Sci. 2012;18(9):561-9.
- Biondi B, et al. Chemical structures of the amino acids (Dap and ΔAla) and the... ResearchGate. 2021.
- Le T, et al. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Int J Mol Sci. 2021;22(11):5992.
- Lander A, Luk LYP. D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. 2022.
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A Senior Application Scientist's Guide to Sequencing Peptides with H-D-Dap(Boc)-Ome: A Comparative MS/MS Fragmentation Analysis
Introduction: The Analytical Challenge of Non-Canonical Peptides
In the landscape of modern drug discovery, peptides incorporating non-canonical amino acids (ncAAs) are paramount.[1][2] These novel structures offer enhanced stability, potency, and unique functionalities, but they also present significant analytical hurdles. Confirming the primary sequence of these modified peptides is a critical step in development, demanding more than routine analytical methods. This guide focuses on a specific, challenging building block: H-D-Dap(Boc)-Ome (Methyl Nα-(tert-butoxycarbonyl)-D-2,3-diaminopropionate).
The presence of a D-amino acid, a labile tert-butoxycarbonyl (Boc) protecting group on the side-chain amine, and a methyl ester at the C-terminus necessitates a nuanced approach to tandem mass spectrometry (MS/MS). Simple, brute-force fragmentation can lead to ambiguous or misleading data. Here, we provide a comparative analysis of common MS/MS fragmentation techniques—CID, HCD, ETD, and EThcD—to establish a robust, self-validating workflow for unequivocally confirming the sequence of peptides containing this unique residue.
Understanding the Analyte: this compound Fragmentation Propensity
Before comparing fragmentation methods, we must understand the inherent chemical liabilities of the this compound residue itself.
-
The Boc-Protected Side Chain: The tert-butoxycarbonyl group is notoriously labile under collision-induced dissociation (CID) conditions.[3] It readily undergoes gas-phase elimination, primarily through two pathways:
-
Loss of Isobutylene (56.06 Da): A neutral loss resulting from a McLafferty-like rearrangement.[4]
-
Loss of t-Butanol (74.07 Da): A less common but still significant neutral loss.[3] This predictable fragmentation is both a challenge and a diagnostic tool. While it can lead to a dominant, uninformative neutral loss peak, its presence can also help pinpoint the location of the modification.
-
-
The Peptide Backbone: Like standard peptides, the backbone amide bonds are the primary targets for fragmentation, leading to the characteristic b- and y-type ions that are the foundation of peptide sequencing.[5][6]
-
The D-Amino Acid Configuration: Standard MS/MS techniques like CID and HCD are generally insensitive to the stereochemistry of amino acids.[7] While some subtle differences in fragment ion abundances can sometimes be observed, these methods alone cannot reliably distinguish between D- and L-isomers. Confirmation of stereochemistry typically requires other analytical methods, such as chiral chromatography. This guide will focus on confirming the covalent structure and placement of the Dap(Boc) residue.
The MS/MS Toolbox: A Comparative Analysis
The choice of fragmentation technique is the single most important parameter for successfully sequencing modified peptides.[8][9] Each method interacts with the precursor ion differently, yielding complementary information.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, involving the collision of precursor ions with an inert gas, which increases their internal energy and induces fragmentation.[10][11]
-
Mechanism: Primarily cleaves the weakest bonds, which are typically the peptide amide bonds, generating b- and y-ions.[6]
-
Application to this compound:
-
Pro: Generates familiar b- and y-ion series for backbone sequencing.
-
Con: Often causes significant premature loss of the Boc group as a neutral species (56 or 74 Da). This can dominate the spectrum, suppressing the generation of sequence-informative backbone fragments and making it difficult to sequence through the modified residue.
-
-
Expert Insight: CID is a good starting point for confirming the overall peptide mass and getting a preliminary fragmentation pattern. However, its tendency to cleave the labile Boc group makes it an unreliable standalone method for complete sequence confirmation of these specific peptides. Sequence coverage across the Dap residue is often poor.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique common in Orbitrap mass spectrometers. It offers high-resolution and accurate mass measurements of fragment ions.[9]
-
Mechanism: Similar to CID but with higher activation energy and shorter activation times, leading to a slightly different fragmentation pattern.[9][12] It generates b- and y-type ions and is not subject to the low-mass cutoff issues of traditional ion trap CID.
-
Application to this compound:
-
Pro: Provides high-resolution fragment data, allowing for unambiguous identification of fragment ions and neutral losses. The absence of a low-mass cutoff allows for the detection of immonium ions or other small diagnostic fragments.
-
Con: Like CID, HCD is an energetic technique that will readily cleave the Boc group, often leading to the same issue of a dominant neutral loss peak and incomplete sequence information.[9]
-
-
Expert Insight: HCD is superior to ion-trap CID for this application due to its high mass accuracy, which is crucial for confidently assigning the neutral loss of isobutylene (56.0626 Da). However, it does not solve the fundamental problem of labile modification loss.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated precursor ion. This induces fragmentation through a radical-driven mechanism.[9]
-
Mechanism: Preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[13] Crucially, this process is less dependent on the vibrational energy of the ion and tends to preserve labile post-translational modifications (PTMs) and protecting groups.[9]
-
Application to this compound:
-
Pro: Excellent for preserving the Boc group on the side chain. This allows for the generation of c- and z-ions where the mass of the modified Dap residue is retained on the fragment, enabling confident localization.
-
Con: ETD is most efficient for precursor ions with higher charge states (≥2+). For singly charged peptides, fragmentation efficiency can be low. It can also produce less complex spectra, sometimes resulting in fewer total fragment ions compared to CID/HCD.[9]
-
-
Expert Insight: ETD is the method of choice when the primary goal is to locate the this compound residue. By preserving the modification, it provides unambiguous evidence of its position within the peptide sequence.
Electron Transfer/Higher-Energy Collision Dissociation (EThcD)
EThcD is a powerful hybrid technique that subjects all ions generated by ETD to a supplemental HCD activation.[14]
-
Mechanism: Combines the benefits of both techniques. ETD produces c- and z-ions, preserving the labile Boc group. The subsequent HCD activation fragments these ions further, as well as any unreacted precursor ions, to produce a rich spectrum containing b-, y-, c-, and z-type ions.[14]
-
Application to this compound:
-
Pro: Provides the most comprehensive fragmentation data in a single spectrum. It allows for confident localization of the modification via c- and z-ions while simultaneously generating extensive b- and y-ion ladders for high sequence coverage.[14]
-
Con: Requires instrumentation capable of performing this type of fragmentation. Data analysis can be more complex due to the presence of multiple ion types.
-
-
Expert Insight: EThcD represents the gold standard for this application. The complementary nature of the fragmentation provides a self-validating dataset, maximizing sequence coverage and modification site confidence. This is the most robust approach for de novo sequencing or confirming the sequence of unknown or novel peptides.[15]
Comparative Performance Summary
The choice of fragmentation method directly impacts the quality and interpretability of the resulting data. The table below summarizes the expected performance of each technique for sequencing a peptide containing this compound.
| Feature | CID (Ion Trap) | HCD (Beam-Type) | ETD | EThcD |
| Primary Ion Types | b, y | b, y | c, z | b, y, c, z |
| Boc Group Preservation | Poor | Poor | Excellent | Good (Primary ETD ions) |
| Sequence Coverage | Moderate to Low | Moderate | Moderate to High | Excellent |
| Modification Localization | Inferred from neutral loss | Inferred from neutral loss | Direct, High Confidence | Direct, High Confidence |
| Key Advantage | Widely available | High mass accuracy fragments | Preserves labile groups | Comprehensive fragmentation |
| Key Limitation | Labile group loss, low-mass cutoff | Labile group loss | Inefficient for low charge states | Instrument availability, complex spectra |
| Confidence in Confirmation | Low | Moderate | High | Very High |
Experimental Workflow & Protocol
A self-validating protocol involves a systematic approach, beginning with robust sample preparation and culminating in a multi-stage MS/MS analysis.
Diagram of the Recommended Workflow
Caption: Recommended workflow for peptide sequence confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the synthesized peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. Formic acid is crucial for promoting protonation and achieving good electrospray ionization.[16]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
Liquid Chromatography (LC) Setup:
-
Column: Use a standard analytical C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 50% B over 15-20 minutes, which is usually sufficient to elute most peptides.
-
Flow Rate: 200-300 µL/min.
-
-
Mass Spectrometry (MS/MS) Acquisition:
-
Ionization: Use positive mode Electrospray Ionization (+ESI).
-
MS1 Scan: Perform a high-resolution full scan (e.g., in an Orbitrap at 120,000 resolution) to identify the precursor ion's mass-to-charge ratio (m/z) and charge state.
-
MS/MS Method: Employ a data-dependent acquisition (DDA) strategy that triggers fragmentation on the target precursor m/z. For the most robust data, use an acquisition method that acquires both an HCD and an EThcD scan on the same precursor ion.[15]
-
HCD Scan Parameters: Normalized collision energy (NCE) of 28-32%. High-resolution scan (e.g., 30,000) in the Orbitrap.
-
EThcD Scan Parameters: Calibrated ETD reagent target, ETD reaction time of ~10-20 ms, with supplemental HCD activation of ~25-30% NCE.
-
-
Data Interpretation: A Self-Validating System
The power of this dual-fragmentation approach lies in using the data from one scan to validate the other.
Characteristic Fragmentation Pattern
Consider a hypothetical peptide Ac-Phe-Gly-[D-Dap(Boc)]-Ala-Arg-OMe. The MS/MS analysis should reveal the following:
-
HCD Spectrum Analysis:
-
Look for a strong peak corresponding to the precursor ion having lost 56.0626 Da (isobutylene).
-
Identify b- and y-ion series. You may observe a "gap" or low-intensity fragments around the modified residue. The mass difference in the y-ion series across the Dap(Boc) residue will correspond to the mass of Dap without the Boc group.
-
-
EThcD Spectrum Analysis:
-
Look for c- and z-ion series where the mass of the D-Dap(Boc) residue is fully retained. For our example, the c₃ ion would contain the mass of Ac-Phe-Gly-D-Dap(Boc).
-
The presence of these ions provides direct, high-confidence evidence for the location of the modification.
-
Simultaneously, look for the complementary b- and y-ion series generated by the HCD portion of the scan to maximize sequence coverage.
-
Fragmentation Diagram Example
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids | CHIMIA [chimia.ch]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectra library assisted de novo peptide sequencing for HCD and ETD spectra pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. pNovo+: de novo peptide sequencing using complementary HCD and ETD tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Side-by-side comparison of different deprotection methods for Boc group
A Comprehensive Guide to the Deprotection of the Boc Group: Methods, Mechanisms, and Practical Considerations
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions, allowing for selective deprotection in the presence of other protecting groups like Fmoc and Cbz.[1] This guide provides a side-by-side comparison of the most common Boc deprotection methods, offering in-depth mechanistic insights, detailed experimental protocols, and quantitative data to empower researchers in making informed decisions for their synthetic strategies.
The Mechanism of Boc Deprotection: An Overview
The removal of the Boc group is fundamentally an acid-catalyzed process, although thermal and other methods exist. The generally accepted mechanism for acidic deprotection involves a few key steps.[1][3]
First, a strong acid protonates the carbonyl oxygen of the Boc group.[3][4] This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][5] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[3] The newly liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt.[3][5]
It is crucial to perform Boc deprotection in a well-ventilated area or fume hood, as the evolution of CO2 gas can cause a pressure buildup in a closed system.[5][6] A significant consideration in acidic deprotection is the fate of the tert-butyl cation, a reactive electrophile that can lead to undesired alkylation of sensitive residues like tryptophan and methionine.[7][8] To mitigate these side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (DTE) are often added to the deprotection solution to trap the tert-butyl cation.[9][10]
Acidic Deprotection Methods: The Workhorse of Boc Removal
Acid-catalyzed cleavage remains the most conventional and widely employed method for removing the Boc group.[1] The choice of acid and solvent system is critical and depends on the sensitivity of the substrate and the presence of other acid-labile protecting groups.
Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine salt.[3] It is commonly used in a solution with a chlorinated solvent like dichloromethane (DCM).[6]
Mechanism of TFA-Mediated Boc Deprotection
Caption: Mechanism of TFA-Mediated Boc Deprotection.
Experimental Protocol: Boc Deprotection using TFA/DCM [4][11]
-
Resin Swelling (for Solid-Phase Synthesis): Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel. Drain the DCM.[4]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). For solution-phase synthesis, dissolve the Boc-protected amine in DCM and add the TFA solution.[4]
-
Reaction: Stir or shake the mixture at room temperature for 20-30 minutes.[4] Monitor the reaction progress by a suitable method like TLC or LC-MS.[11]
-
Work-up (Solution-Phase): Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).[11] Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]
-
Washing (Solid-Phase): Drain the deprotection solution and wash the resin sequentially with DCM, methanol, and diethyl ether.[4]
Hydrochloric Acid (HCl)
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or ethyl acetate, is another common reagent for Boc deprotection.[1][2] It is often considered a more cost-effective alternative to TFA.[2]
Experimental Protocol: Boc Deprotection using HCl in Dioxane [1]
-
Reaction Setup: Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring the reaction progress until completion.[2]
-
Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product may precipitate and can be collected by filtration.[1][12]
Thermal Deprotection: An Acid-Free Alternative
For substrates that are sensitive to strong acids, thermal deprotection offers a viable alternative.[13] This method involves heating the Boc-protected compound, often in a suitable solvent, to induce the cleavage of the Boc group without the need for an acid catalyst.[14] The mechanism is believed to proceed through a fragmentation process, forming the amine via a carbamic acid intermediate, with the release of isobutylene and carbon dioxide.[13]
Recent studies have explored thermal Boc deprotection in continuous flow reactors, demonstrating high efficiency and selectivity, particularly with solvents like methanol and trifluoroethanol (TFE) at elevated temperatures.[14]
Experimental Data for Thermal Deprotection in Continuous Flow [14]
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc Imidazole | TFE | 120 | 20 | 100 |
| N-Boc Imidazole | Methanol | 120 | 25 | 100 |
| N-Boc Aniline | TFE | 240 | 30 | 93 |
| N-Boc Aniline | Methanol | 240 | 30 | 88 |
| N-Boc Phenethylamine | TFE | 240 | 30 | 44 |
Experimental Protocol: Thermal Boc Deprotection in Refluxing Water [1]
-
Reaction Setup: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is often complete within 12-15 minutes.
-
Work-up: Cool the reaction to room temperature. Add dichloromethane (5 mL) and separate the layers. If the product is in the organic layer, dry it over anhydrous sodium sulfate and evaporate the solvent.
Alternative and Milder Deprotection Methods
In cases where both strong acids and high temperatures are detrimental to the substrate, several milder and more selective methods have been developed.
Lewis Acids
Lewis acids such as iron(III) chloride (FeCl3) have been shown to catalytically and selectively cleave the Boc group, even in the presence of other protecting groups like Cbz.[15] This method offers a cleaner work-up and aligns with green chemistry principles due to the use of an inexpensive and abundant metal catalyst.[15]
Trimethylsilyl Iodide (TMSI)
TMSI provides a mild, non-hydrolytic method for Boc deprotection, which can be particularly useful for sensitive substrates.[12] The reaction is typically carried out in an anhydrous solvent like chloroform or acetonitrile at room temperature.[12]
Oxalyl Chloride in Methanol
A mild and selective deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol at room temperature.[16][17] This method has been successfully applied to a diverse range of substrates, including those with acid-labile functional groups.[18]
Side-by-Side Comparison of Deprotection Methods
The choice of a Boc deprotection method is a critical decision in a synthetic sequence, and a direct comparison of the key parameters can guide this selection.[2]
| Method | Reagents/Conditions | Reaction Time | Temperature | Advantages | Disadvantages |
| Acidic | |||||
| TFA/DCM | 20-50% TFA in DCM[2] | 0.5 - 4 hours[2] | Room Temperature | Highly effective, volatile, easy removal[2] | Corrosive, toxic, potential side reactions[2] |
| HCl/Dioxane | 4M HCl in Dioxane[2] | 1 - 12 hours[2] | Room Temperature | Cost-effective, readily available[2] | Can be less selective, may lead to chlorinated byproducts[2] |
| Thermal | |||||
| Water | Reflux (100 °C)[1] | < 15 minutes[1] | 100 °C | Environmentally benign, catalyst-free[1] | Limited to water-soluble or stable substrates[1] |
| TFE/Methanol (Flow) | Reflux or 150-240 °C[1][14] | 5 min - 1 hour[1] | 150-240 °C | Accelerated reaction rates, high yields[1] | Specialized, expensive solvent[1] |
| Alternative | |||||
| FeCl3 | Catalytic FeCl3[15] | Varies | Varies | Selective, clean, sustainable[15] | Substrate dependent |
| TMSI | 1.2-1.5 equiv. TMSI in CHCl3[12] | Several hours to overnight[12] | Room Temperature | Mild, non-hydrolytic[12] | Reagent sensitivity to moisture |
| Oxalyl Chloride/MeOH | 3 equiv. (COCl)2 in MeOH[18] | 1 - 4 hours[18] | Room Temperature | Mild, selective for acid-labile substrates[18] | Potential for carbon monoxide byproduct[16] |
Experimental Workflow and Decision-Making
The selection of an appropriate Boc deprotection method is contingent on the specific substrate and the overall synthetic strategy. The following workflow can aid in this decision-making process.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The deprotection of the Boc group is a critical transformation in organic synthesis. While strong acid-mediated methods remain the most common, a growing number of thermal and milder alternatives offer valuable options for sensitive substrates. A thorough understanding of the underlying mechanisms, potential side reactions, and the specific requirements of the synthetic target is paramount for selecting the optimal deprotection strategy. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively, ultimately leading to higher yields and purer products in the synthesis of complex molecules.
References
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis - Benchchem. URL
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. URL
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. URL
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions - Benchchem. URL
- Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. URL
- Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Amine Protection and Deprotection - Master Organic Chemistry. URL
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. URL
- Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc - Benchchem. URL
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Boc Solid Phase Peptide Synthesis - ChemPep. URL
- Chemoselective Boc deprotection in the presence of other protecting groups - Benchchem. URL
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- BOC Protection and Deprotection - J&K Scientific LLC. URL
- Boc Resin Cleavage Protocol - Sigma-Aldrich. URL
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry - ACS Public
- Any suggestion on Boc deprotection without using acid?
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - RSC Publishing. URL
- Methods and protocols of modern solid phase peptide synthesis. URL
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. URL
- A Comparative Guide to Boc Deprotection Methodologies - Benchchem. URL
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. URL
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. URL
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. URL
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchG
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. URL
- Alternative Methods for Boc Deprotection : r/chemistry - Reddit. URL
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. URL
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. URL
- Boc-Protected Amino Groups - Organic Chemistry Portal. URL
- Amine Protection / Deprotection - Fisher Scientific. URL
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. URL
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent)
Sources
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
A Comparative Guide to the Stability of Peptides Containing H-D-Dap(Boc)-Ome
For researchers, scientists, and drug development professionals, the clinical translation of peptide therapeutics is often a race against degradation. The inherent susceptibility of natural peptides to rapid enzymatic cleavage and chemical instability in physiological environments severely curtails their bioavailability and therapeutic efficacy. A leading strategy to overcome this hurdle is the site-specific incorporation of non-natural amino acids. This guide provides an in-depth technical assessment of peptides containing H-D-Dap(Boc)-Ome (Nβ-tert-Butoxycarbonyl-D-2,3-diaminopropionic acid methyl ester), a unique building block designed to enhance peptide stability.
Here, we move beyond theoretical benefits to provide a framework for empirical validation. This document outlines the structural rationale for the enhanced stability conferred by this compound and presents detailed experimental protocols for a rigorous comparative assessment against relevant alternatives.
The Structural Rationale: Engineering Stability at the Molecular Level
The stability of a peptide is not a monolithic property but a composite of its resistance to various degradation pathways. The unique architecture of a D-Dap(Boc)-Ome residue integrated into a peptide sequence offers a multi-pronged defense against degradation.
-
The D-Configuration Advantage: The foundational principle of stability enhancement lies in its stereochemistry. Proteolytic enzymes, the primary drivers of peptide degradation in vivo, have active sites that are exquisitely stereospecific for L-amino acids.[1][2] The introduction of a D-amino acid, such as D-Dap, disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain creates steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and rendering the adjacent peptide bonds highly resistant to cleavage.[1][3][4] This single stereochemical switch is one of the most effective strategies for increasing a peptide's circulatory half-life.[3][5]
-
Side-Chain Protection with tert-Butoxycarbonyl (Boc): The diaminopropionic acid (Dap) residue features a primary amine on its side chain. In this compound, this amine is protected by a tert-Butoxycarbonyl (Boc) group.[6] The Boc group is a bulky, acid-labile protecting group commonly used in peptide synthesis.[7][8] In the final peptide, this group serves two purposes:
-
Neutralization: It masks the positive charge of the side-chain amine, which can be crucial for modulating the peptide's overall charge, solubility, and interaction with biological membranes.[9]
-
Steric Shielding: The bulkiness of the Boc group can further contribute to steric hindrance around the peptide backbone, offering additional protection against enzymatic attack.
-
-
C-Terminal Methyl Ester (-OMe): The C-terminus of a peptide is a target for carboxypeptidases. Modifying the terminal carboxyl group to a methyl ester blocks this site of enzymatic attack. While C-terminal amidation is a more common strategy for this purpose, esterification provides a significant stability advantage over a free carboxylic acid terminus.
The logical relationship between these structural features and the resulting stability can be visualized as follows:
Sources
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- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protected Compounds [pt.bzchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide: Benchmarking H-D-Dap(Boc)-Ome and its Derivatives in Modern Peptide Synthesis
Introduction
In the landscape of drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. Among these, D-amino acids and di-functionalized building blocks like D-2,3-diaminopropionic acid (D-Dap) are particularly valuable. Their integration into peptide sequences can confer remarkable resistance to enzymatic degradation, introduce conformational constraints for improved receptor binding, and provide handles for site-specific modifications such as cyclization or payload conjugation.[1][2][3]
This guide provides an in-depth technical comparison of H-D-Dap(Boc)-Ome, a specialized D-Dap derivative, against its more common and versatile counterparts used in solid-phase peptide synthesis (SPPS). As researchers and drug development professionals, selecting the appropriate building block is a critical decision that impacts synthesis strategy, yield, purity, and the potential for subsequent modifications. This document moves beyond mere data sheets to explain the causality behind experimental choices, offering field-proven insights to guide your selection and optimize your synthetic workflows.
Section 1: The D-Diaminopropionic Acid (D-Dap) Scaffold
At its core, D-Dap is a non-proteinogenic amino acid featuring a primary amine on both its α- and β-carbons. This bifunctionality is a double-edged sword; it offers immense potential for creating unique peptide architectures but demands a robust and orthogonal protection strategy to prevent undesirable side reactions, such as chain branching during synthesis.[4][5] An effective strategy requires distinct, selectively removable protecting groups for the α-amino group, the β-amino group, and the C-terminal carboxyl group.
Caption: Core structure of the D-Dap scaffold highlighting its key functional groups.
Section 2: Profile of the Subject: this compound
This compound is the methyl ester hydrochloride salt of D-Dap where the side-chain β-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] Its defining features are a free α-amino group and a methyl-esterified C-terminus.
-
Chemical Structure: (R)-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
-
Primary Application: This building block is not suitable for peptide chain elongation in standard SPPS protocols due to its unprotected α-amino group. Its primary utility is in:
-
Solution-Phase Synthesis: Where it can be coupled through its free α-amine.
-
Boc-SPPS C-Terminal Residue: It can, in principle, be used to start a synthesis, although direct coupling of the corresponding acid (H-D-Dap(Boc)-OH) to the resin is more common.
-
The presence of the methyl ester limits its direct application in standard Fmoc or Boc-SPPS, which typically start with a carboxylic acid for attachment to the resin.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₄・HCl | [6] |
| Molecular Weight | 254.71 g/mol | |
| Appearance | Solid | |
| α-Amino Protection | None (Supplied as HCl salt) | [6] |
| β-Amino (Side-Chain) Protection | Boc (Acid-labile) | [4] |
| C-Terminal Protection | Methyl Ester (-OMe) | [6] |
Section 3: The Main Contenders: Alternative Building Blocks for SPPS
For practical peptide synthesis, particularly the now-dominant Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), alternative D-Dap derivatives with Nα-protection are required.[8][9] The choice between them is dictated by the overall synthetic strategy.
Alternative 1: Fmoc-D-Dap(Boc)-OH — The Modern Standard
This is the most widely used building block for incorporating a D-Dap residue via Fmoc-SPPS.[4][10]
-
Protection Strategy: It employs a perfectly orthogonal scheme. The Nα-Fmoc group is base-labile (removed by piperidine at each cycle), while the side-chain Boc group is acid-labile (stable during synthesis, removed during final cleavage with Trifluoroacetic acid, TFA).[4]
-
Advantages: Its compatibility with the milder, base-labile conditions of Fmoc-SPPS makes it ideal for synthesizing complex peptides, including those with post-translational modifications that are sensitive to the harsh acids (like HF) used in traditional Boc-SPPS.[8]
Alternative 2: Boc-D-Dap(Fmoc)-OH — The Orthogonal Boc Strategy
Used within the Boc-SPPS framework, this derivative offers a unique capability for on-resin side-chain modification.
-
Protection Strategy: The Nα-Boc group is removed with TFA at each coupling cycle. The side-chain Fmoc group remains intact and can be selectively removed on the solid support using a dilute base like piperidine, without cleaving the peptide from the resin or removing other acid-labile side-chain protectors.[11][12]
-
Advantages: This "reverse" orthogonal strategy is invaluable for synthesizing branched peptides, attaching fluorescent labels to the side chain, or performing on-resin cyclization through the β-amino group.[11]
Alternative 3: Homologous Diamino Acids (e.g., Fmoc-D-Dab(Boc)-OH)
While not a direct D-Dap derivative, D-diaminobutyric acid (Dab) is a common alternative that extends the side chain by one methylene group.
-
Impact: This subtle change can significantly alter the conformational properties and biological activity of the final peptide. The choice between D-Dap and D-Dab is a key part of structure-activity relationship (SAR) studies.
Section 4: Head-to-Head Performance Benchmark
The selection of a building block is a strategic decision based on the desired synthetic outcome. The following table provides a comparative summary.
| Criterion | This compound | Fmoc-D-Dap(Boc)-OH | Boc-D-Dap(Fmoc)-OH |
| Primary Synthetic Strategy | Solution-Phase | Fmoc-SPPS (Workhorse for chain elongation) | Boc-SPPS (Workhorse for chain elongation) |
| Coupling Efficiency | High (in solution) | High (>99% with standard activators like HATU/HBTU)[4][12] | High (>99% with standard activators like HBTU)[11][13] |
| Key Side Reaction Risks | Uncontrolled polymerization if not handled properly | Aspartimide formation in sensitive sequences[8] | Incomplete Boc deprotection leading to deletions; side-chain alkylation by carbocations during deprotection.[14] |
| Orthogonality for Side-Chain Mod. | No (on-resin) | No (Boc is removed during final cleavage) | Yes (Side-chain Fmoc is base-labile; orthogonal to acid-labile Boc/resin linkage)[11][12] |
| Nα-Group Deprotection | N/A (Free Amine) | 20% Piperidine in DMF[4] | 25-50% TFA in DCM[12][13] |
| Side-Chain Group Deprotection | Strong Acid (e.g., TFA)[4] | Strong Acid (e.g., TFA) during final cleavage[4] | Base (e.g., 20% Piperidine in DMF) for selective removal[12] |
| Overall Versatility & Commonality | Low; highly specialized | High; the current industry standard for D-Dap incorporation. | Medium; specialized for on-resin modifications in Boc-SPPS. |
Section 5: Experimental Protocols & Causality
A robust protocol is self-validating. Here, we detail the standard procedures for incorporating these building blocks, explaining the scientific reasoning behind each step.
Protocol 1: Incorporation of Fmoc-D-Dap(Boc)-OH in Automated Fmoc-SPPS
This protocol outlines a standard cycle for adding the D-Dap residue to a growing peptide chain on a solid support.
Causality: The goal of SPPS is to drive each coupling and deprotection reaction to completion (>99%) to avoid the accumulation of deletion or truncated sequences, which are difficult to separate from the final product. Using excess reagents shifts the reaction equilibrium towards the product, ensuring a high yield at each step.
Caption: Workflow for orthogonal deprotection and functionalization of the D-Dap side chain.
Step-by-Step Methodology:
-
Peptide-Resin Preparation: Synthesize the peptide using Boc-SPPS. After incorporating the Boc-D-Dap(Fmoc)-OH residue and elongating the chain as needed, ensure the final N-terminal α-amino group is Boc-protected.
-
Solvent Exchange: Wash the peptide-resin thoroughly with DCM and then DMF to prepare for the basic deprotection conditions. [4]3. Selective Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes. Drain and repeat.
-
Rationale: The piperidine solution is basic enough to cleave the Fmoc group from the side chain but will not affect the acid-labile Nα-Boc group, other acid-labile side-chain protecting groups, or the acid-labile resin linker.
-
-
Washing: Wash the resin extensively with DMF and DCM to completely remove residual piperidine, which would interfere with subsequent reactions.
-
Side-Chain Modification: The now-free β-amino group can be functionalized. For example, to attach an acetyl group, one would perform a standard coupling reaction with acetic anhydride and DIEA in DMF.
-
Continuation: After modification, the synthesis can be continued by deprotecting the Nα-Boc group with TFA and adding more amino acids, or the peptide can proceed to final cleavage from the resin.
Section 6: Conclusion and Senior Scientist Recommendations
The choice of a D-Dap building block is fundamentally linked to the intended synthetic outcome and the primary chemistry (Fmoc or Boc) employed in your laboratory.
-
For routine incorporation of D-Dap into linear peptides, especially in modern automated synthesizers, Fmoc-D-Dap(Boc)-OH is the unequivocal building block of choice. Its performance is robust, and it integrates seamlessly into the most common and mildest SPPS workflows.
-
This compound should be regarded as a specialized reagent. Its use is confined to solution-phase synthesis or niche applications at the C-terminus of a peptide. For the vast majority of SPPS applications, it is not the appropriate choice.
-
For advanced peptide architectures requiring on-resin, site-specific modification of the D-Dap side chain (e.g., branching, cyclization) within a Boc-SPPS strategy, Boc-D-Dap(Fmoc)-OH is the superior and necessary tool. Its orthogonal protection scheme provides the chemical precision required for these complex synthetic goals.
By understanding the distinct roles and performance characteristics of these alternatives, researchers can design more efficient, reliable, and innovative synthetic routes to novel peptide-based therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- Amino Acid Deriv
- Ningbo Inno Pharmchem Co., Ltd. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Chem-Impex. Mal-D-Dap(Boc)-OH DCHA.
- Roviello, G. N., et al. (2012).
- ChemPep. This compound•HCl.
- P3 BioSystems. H-Dap(Boc)-OMe HCI.
- SciSpace. Constrained Peptides in Drug Discovery and Development.
- Sigma-Aldrich. H-Dap(Boc)-OMe hydrochloride AldrichCPR.
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. (2025).
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- El-Faham, A., & Albericio, F. (2017).
- P3 BioSystems. Amino Acids, Unusual Amino Acids, Diaminopropionic Acid (Dap).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. H-Dap(Boc)-OMe HCI, 114559-25-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diaminopropionic Acid (Dap), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Peptide Synthesis: A Comparative Analysis of H-D-Dap(Boc)-Ome
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative peptide therapeutics and complex molecular probes, the incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry. Among these, D-2,3-diaminopropionic acid (Dap) offers a unique scaffold for introducing conformational constraints, branching, and novel functionalities. The success of such ventures, however, is critically dependent on the choice of building block and the overarching protecting group strategy.
This guide provides an in-depth technical comparison of H-D-Dap(Boc)-Ome as a building block in solid-phase peptide synthesis (SPPS). We will explore the causality behind experimental choices when using this reagent, compare its strategic advantages and disadvantages against a commonly used orthogonal alternative, Fmoc-D-Dap(Boc)-OH, and provide detailed experimental protocols.
The Strategic Importance of D-Diaminopropionic Acid (Dap)
The presence of a primary amine on the β-carbon of Dap provides a versatile handle for a myriad of chemical modifications. This functionality can be leveraged to:
-
Introduce branching: Creating dendritic peptide structures or attaching polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.
-
Facilitate cyclization: Forming lactam bridges to generate conformationally constrained peptides with enhanced stability and receptor affinity.[1]
-
Conjugate payloads: Attaching cytotoxic drugs, imaging agents, or other molecular probes for targeted delivery and diagnostics.
The D-configuration of the amino acid is often employed to enhance proteolytic stability, a crucial attribute for therapeutic peptides.[2]
This compound: A Building Block for Boc-Strategy SPPS
This compound, or Nβ-Boc-D-2,3-diaminopropionic acid methyl ester, is a building block designed for use in the Boc/Bzl solid-phase peptide synthesis strategy.[3][4] In this approach, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups are typically protected by benzyl-based (Bzl) ethers, esters, or carbamates, which are cleaved under harsher acidic conditions.
The key features of this compound are:
-
Free α-Amino Group: Ready for direct coupling to the growing peptide chain.
-
Boc-Protected β-Amino Group: The Boc group on the side chain is stable to the repetitive mild acid treatments used for α-Boc deprotection but is removed during the final strong acid cleavage (e.g., with HF or TFMSA).[5][6]
-
Methyl Ester Carboxyl Protection: The C-terminal methyl ester necessitates a solution-phase approach for its initial coupling to a resin-bound amino acid or for segment condensation strategies. For direct use in SPPS, the corresponding carboxylic acid, H-D-Dap(Boc)-OH, would be required for activation and coupling.
Causality in Experimental Design: The Boc/Bzl Strategy
The choice to employ a Boc/Bzl strategy, and therefore a building block like H-D-Dap(Boc)-OH (the carboxylic acid form of the topic compound), is often dictated by the properties of the target peptide. This strategy can be advantageous for the synthesis of long or hydrophobic sequences that are prone to aggregation.[] The repetitive treatment with trifluoroacetic acid (TFA) for α-Boc deprotection leaves the N-terminal amine in a protonated state, which can disrupt inter-chain hydrogen bonding and improve solvation.
Comparative Analysis: H-D-Dap(Boc)-OH vs. Fmoc-D-Dap(Boc)-OH
To provide a clear comparison, we will consider the carboxylic acid form, H-D-Dap(Boc)-OH, for direct use in SPPS and compare it to the widely used Fmoc-D-Dap(Boc)-OH.
| Feature | H-D-Dap(Boc)-OH (in Boc/Bzl SPPS) | Fmoc-D-Dap(Boc)-OH (in Fmoc/tBu SPPS) | Rationale & Field Insights |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | The choice between Boc and Fmoc chemistry is fundamental. Boc chemistry's use of strong acid for deprotection can be harsh but is well-established for difficult sequences. Fmoc chemistry is milder and generally preferred for its compatibility with a wider range of sensitive modifications.[][8] |
| Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | In both building blocks, the side-chain amine is protected with a Boc group. This is a key consideration for orthogonality. |
| Orthogonality | Quasi-orthogonal. The α-Boc is removed with moderate acid (TFA), while the side-chain Boc is removed with strong acid (HF/TFMSA) during final cleavage.[3] | Fully orthogonal. The α-Fmoc is removed with a base (e.g., piperidine), while the side-chain Boc is removed with acid (TFA) during final cleavage.[5] | True orthogonality is a significant advantage of the Fmoc strategy, allowing for selective deprotection of the side chain on-resin for modifications like cyclization or branching, without affecting the α-amino protection.[1] |
| Deprotection Conditions | α-Deprotection: 50% TFA in DCM. Final Cleavage: HF or TFMSA. | α-Deprotection: 20% Piperidine in DMF. Final Cleavage: TFA-based cocktail. | The milder conditions of Fmoc-SPPS are generally safer and require less specialized equipment than the highly corrosive HF used in Boc-SPPS.[8] |
| Suitability for On-Resin Side-Chain Modification | Limited. Selective deprotection of the side-chain Boc group on-resin is not feasible without affecting the α-Boc group. | Excellent. The side-chain Boc group can be selectively removed on-resin using acidic conditions that do not affect the base-labile α-Fmoc group, enabling site-specific modifications.[9] | For complex peptide architectures requiring on-resin modifications, the Fmoc-based building block offers superior flexibility and control. |
| Crude Peptide Purity | Can be higher for hydrophobic sequences due to reduced aggregation. | Generally high for standard peptides, but aspartimide formation can be a concern with certain sequences. | The final purity is highly sequence-dependent. However, the choice of protecting group strategy plays a significant role in minimizing side reactions. |
| Cost-Effectiveness | Reagents for Boc chemistry can be less expensive. | Fmoc-protected amino acids are often more expensive, but the overall process can be more efficient and require less specialized equipment.[] | A thorough cost-benefit analysis should consider reagent costs, synthesis time, and the potential need for more complex purification. |
Experimental Protocols
Case Study 1: Incorporation of H-D-Dap(Boc)-OH via Boc-SPPS
This protocol outlines the manual incorporation of H-D-Dap(Boc)-OH into a peptide chain using a standard Boc/Bzl SPPS strategy.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
H-D-Dap(Boc)-OH
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Coupling of H-D-Dap(Boc)-OH:
-
In a separate vial, dissolve H-D-Dap(Boc)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the resin with HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove all protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study 2: Incorporation of Fmoc-D-Dap(Boc)-OH and On-Resin Side-Chain Deprotection
This protocol demonstrates the incorporation of Fmoc-D-Dap(Boc)-OH and subsequent selective deprotection of the side-chain Boc group for further modification.
Materials:
-
Rink Amide resin
-
Fmoc-D-Dap(Boc)-OH
-
Other Fmoc-protected amino acids
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
-
Piperidine
-
DIEA
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Coupling of Fmoc-D-Dap(Boc)-OH:
-
In a separate vial, dissolve Fmoc-D-Dap(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Continue Peptide Elongation: Repeat steps 2-3 for any subsequent amino acids.
-
Selective On-Resin Side-Chain Deprotection:
-
After assembling the desired linear sequence, wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes (2x) to remove the side-chain Boc group from the Dap residue.
-
Wash the resin thoroughly with DCM, followed by DMF.
-
The free β-amino group is now available for on-resin modification (e.g., cyclization, conjugation).
-
-
Final Cleavage:
-
After any on-resin modifications, perform a final Fmoc deprotection (step 2).
-
Wash and dry the resin.
-
Treat the resin with a TFA-based cleavage cocktail to release the peptide.
-
Precipitate, wash, and dry the crude peptide.
-
-
Purification: Purify the peptide by RP-HPLC.
Visualizing the Workflows
Boc-SPPS Workflow for H-D-Dap(Boc)-OH Incorporation
Caption: Boc-SPPS cycle for H-D-Dap(Boc)-OH incorporation.
Fmoc-SPPS Workflow with Orthogonal Deprotection
Sources
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Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of H-D-Dap(Boc)-Ome
A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Manufacturing
In the high-stakes arena of large-scale active pharmaceutical ingredient (API) synthesis, the selection of building blocks is a critical decision with far-reaching consequences for process efficiency, scalability, and ultimately, the economic viability of a drug candidate. This guide provides an in-depth cost-benefit analysis of (R)-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly known as H-D-Dap(Boc)-Ome, a versatile chiral building block. For researchers, scientists, and drug development professionals, understanding the economic and chemical nuances of utilizing this reagent compared to its alternatives is paramount for making informed decisions that balance cost, purity, and process robustness.
This compound, a derivative of D-diaminopropionic acid (D-Dap), is a valuable component in the synthesis of a variety of complex molecules, including peptide-based therapeutics and β-lactam antibiotics.[1][2] Its unique structure, featuring a Boc-protected β-amino group and a methyl ester at the C-terminus, offers specific advantages in certain synthetic strategies. However, its adoption in a large-scale manufacturing setting necessitates a rigorous evaluation of its cost-effectiveness against other synthetic routes and alternative building blocks.
The Economic Landscape: A Comparative Cost Analysis
The primary consideration in any large-scale synthesis is the cost of raw materials. While the market price of chemical reagents fluctuates, a representative analysis provides a crucial snapshot for strategic planning. The cost of this compound must be weighed against viable alternatives, which can range from other orthogonally protected D-Dap derivatives to entirely different synthetic precursors.
| Reagent | Representative Small-Scale Price (USD/g) | Representative Bulk Price (USD/kg) | Key Considerations for Large-Scale Use |
| This compound | ~$50-100/g[3] | Inquire for bulk pricing | Ready-to-use building block; may simplify initial steps. |
| Fmoc-D-Dap(Boc)-OH | ~$150-250/g | Inquire for bulk pricing | Standard for solid-phase peptide synthesis (SPPS); orthogonal protection scheme.[4] |
| Boc-D-Dap(Boc)-OH | ~$100-200/g[5] | Inquire for bulk pricing | Requires selective deprotection strategies. |
| Starting from D-Serine | Varies based on reagents | Lower raw material cost | Multi-step synthesis in-house; requires process development and validation.[6] |
Note: Prices are approximate and subject to change based on supplier, purity, and market conditions. Bulk pricing is typically available upon request from suppliers and offers significant cost savings over small-scale prices.
While this compound may appear to be a cost-effective option on a per-gram basis for research quantities, the economic calculation for large-scale manufacturing is far more complex. It is crucial to factor in the cost of coupling reagents, solvents, and downstream processing, which can often dwarf the initial cost of the amino acid derivative itself.[7][8]
Beyond the Price Tag: A Holistic View of Process Costs
A comprehensive cost-benefit analysis extends beyond the procurement of the primary building block. The true economic impact of using this compound in a large-scale campaign is revealed through a careful examination of the entire manufacturing process.
Key Cost-Driving Factors:
-
Coupling Reagents and Additives: The efficiency of amide bond formation is critical. While more expensive coupling reagents may offer higher yields and reduced side reactions, their use at scale can be prohibitive.[9] The choice of coupling strategy must be optimized to balance cost and performance.
-
Solvent Consumption: Solvents constitute a significant portion of the waste generated in peptide synthesis.[10] Processes that minimize solvent usage through optimized workflows or the use of more concentrated reaction conditions can lead to substantial cost savings and a reduced environmental footprint.[11]
-
Cycle Time and Throughput: In a manufacturing environment, time is a critical resource. A synthetic route with fewer steps, faster reaction times, and simpler work-up procedures will invariably lead to higher throughput and lower operational costs.
-
Purification Costs: The purity of the crude product directly impacts the cost and complexity of downstream purification.[12] A process that consistently delivers high-purity material will require less intensive and costly chromatographic purification, a major bottleneck in many large-scale peptide syntheses.
-
Waste Disposal: The nature and volume of chemical waste generated are significant cost drivers. Processes that utilize greener solvents and generate less hazardous byproducts can significantly reduce disposal costs.[13]
Experimental Workflow: A Hypothetical Large-Scale Peptide Synthesis
To illustrate the practical implications of these factors, let's consider a hypothetical workflow for the incorporation of a D-Dap residue into a peptide chain using this compound in a solution-phase synthesis, a common approach for large-scale production.
Caption: Solution-phase coupling of this compound.
Experimental Protocol: Coupling of this compound
-
Dissolution: Dissolve the N-terminally deprotected peptide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: In a separate vessel, activate the carboxylic acid of a protected amino acid by adding a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Coupling: Add this compound (1.2 eq) to the activated amino acid solution and stir for a designated period, monitoring the reaction progress by HPLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product by crystallization or chromatography to remove unreacted starting materials and coupling byproducts.
Causality in Protocol Choices: The use of EDC/HOBt is a cost-effective coupling strategy for large-scale synthesis. The choice of solvent impacts both reaction efficiency and downstream processing costs. Aqueous work-up and extraction are standard procedures to remove water-soluble impurities before final purification.
Alternative Strategy: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Dap(Boc)-OH
For many peptide syntheses, particularly those involving longer sequences, SPPS is the preferred method. In this case, an orthogonally protected building block like Fmoc-D-Dap(Boc)-OH is typically used.
Caption: A typical SPPS cycle for incorporating Fmoc-D-Dap(Boc)-OH.
The primary advantage of SPPS is the ease of purification at each step, as excess reagents and byproducts are simply washed away.[13] However, SPPS often requires a significant excess of reagents and generates large volumes of solvent waste, which can be a major cost driver at scale.[10]
Cost-Benefit Logic: A Decision Framework
The choice between this compound and an alternative like Fmoc-D-Dap(Boc)-OH is not straightforward and depends heavily on the specific synthetic target and the scale of production.
Caption: Decision framework for choosing a D-Dap building block.
Conclusion: A Strategic Approach to Reagent Selection
The cost-benefit analysis of using this compound in large-scale synthesis is a multifaceted exercise that extends far beyond a simple comparison of catalog prices. While it can be an attractive option for certain solution-phase syntheses due to its potentially lower initial cost, a thorough evaluation of the entire process is essential. Factors such as the cost of coupling reagents, solvent consumption, cycle times, and, most critically, the ease of purification must be carefully considered.
For complex peptides, the well-established workflows and simplified purification of SPPS using orthogonally protected building blocks like Fmoc-D-Dap(Boc)-OH may ultimately prove more cost-effective, despite the higher initial investment in the amino acid derivative. The decision should be guided by a comprehensive process development study that evaluates multiple synthetic routes and provides robust data on yield, purity, and overall process efficiency. By adopting this holistic approach, drug development professionals can make strategic decisions that optimize both the chemistry and the economics of large-scale API manufacturing.
References
- BenchChem. A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.
- Cambrex.
- Cell and Gene.
- Sigma-Aldrich. H-Dap(Boc)-OMe hydrochloride AldrichCPR. Accessed January 10, 2026.
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Accessed January 10, 2026.
- CookeChem. This compound , 97% , 363191-25-7. Accessed January 10, 2026.
- ResearchGate. Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Accessed January 10, 2026.
- CSBio.
- BioSpace. PolyPeptide Group Outlines Cost-Effective Green Methods for Peptide Synthesis. May 19, 2021.
- P3 BioSystems. H-Dap(Boc)-OMe HCI. Accessed January 10, 2026.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Accessed January 10, 2026.
- PubMed. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. March 20, 2014.
- Excedr. How Much Does a Peptide Synthesizer Cost?. November 22, 2024.
- PubMed. Practical and cost-effective manufacturing route for the synthesis of a β-lactamase inhibitor. January 3, 2014.
- Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. June 28, 2024.
- MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
- Google Patents.
- Center for Regenerative Nanomedicine (CRN).
- NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- OUCI.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- GenScript. Custom Peptide Services.
- Amino Acid Deriv
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Asymchem.
- From 10 grams to several hundred - A case study in peptide GMP process development. October 17, 2022.
- ChemPep. This compound•HCl.
- Navigating the Supply Chain for Carbapenem Precursors. January 1, 2026.
- Google Patents.
- BenchChem. A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Bachem. CMC Development of Peptides, A Case Study. November 29, 2023.
- NIH.
- MedChemExpress. Boc-Dap(Boc)-OH.
- BenchChem. L-2,3-Diaminopropionic acid.
- PubMed. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. January 22, 2004.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in β-lactam synthesis.
- Organic Chemistry Portal. β-Lactam synthesis.
- Biosynth.
- Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective synthesis of β-lactams: recent examples. April 6, 2023.
- Organic & Biomolecular Chemistry (RSC Publishing). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon. January 25, 2021.
- TCI Chemicals. DAP (2,3-Diaminopropionic Acid)
- openPR.com. Meropenem Production Cost Analysis: Cost Model, Manufacturing. December 23, 2025.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of H-D-Dap(Boc)-Ome for Laboratory Professionals
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of H-D-Dap(Boc)-Ome, a Boc-protected amino acid derivative. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this document synthesizes best practices for analogous chemical structures and fundamental principles of chemical waste management to offer a robust and scientifically grounded disposal strategy.
Understanding the Chemical Profile of this compound
This compound, or Nβ-Boc-D-2,3-diaminopropionic acid methyl ester, is a solid compound commonly used in peptide synthesis.[1][2] Its key structural feature is the tert-butoxycarbonyl (Boc) protecting group, which is notoriously labile under acidic conditions.[3] This lability is a critical factor in determining the appropriate disposal pathway, as unintended deprotection can alter the chemical nature of the waste and generate potentially hazardous byproducts.
Key Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C9H18N2O4 (for the free base) | [4] |
| Molecular Weight | 218.25 g/mol (for the free base) | [4] |
| Form | Solid | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [4] |
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle for the disposal of this compound is to treat it as a chemical waste stream. Under no circumstances should this compound or its solutions be disposed of in the general trash or down the sanitary sewer.[6] The overarching goal is to ensure the containment and proper handling of the chemical to prevent environmental release and ensure personnel safety.
This guide outlines two primary disposal pathways: direct disposal of the unaltered compound and a procedure involving in-lab deprotection followed by disposal of the resulting waste stream. The choice of pathway will depend on institutional policies, the volume of waste, and the laboratory's capabilities.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, it is imperative to don the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or dust. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | Minimizes inhalation of airborne particles. |
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.
Disposal Workflow: A Step-by-Step Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Direct Disposal of this compound
This is the most straightforward and generally recommended method, especially for small quantities of waste.
Step 1: Waste Segregation
-
Collect all solid waste containing this compound, including unused or expired reagent, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions of this compound, collect them in a separate, compatible liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
The waste container must be clearly labeled with the full chemical name: "this compound" or "Nβ-Boc-D-2,3-diaminopropionic acid methyl ester".
-
Indicate the physical state (solid or liquid) and list any solvents present in liquid waste.
-
Follow all institutional and regulatory requirements for hazardous waste labeling.
Step 3: Storage
-
Store the sealed waste container in a designated and well-ventilated waste accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
Protocol 2: In-Lab Deprotection Prior to Disposal
This protocol may be considered for larger quantities of this compound waste, as deprotection can simplify the waste stream. However, this process intentionally generates byproducts and must be performed with a thorough understanding of the associated hazards.
Causality Behind Experimental Choices: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a process known as deprotection.[8] This reaction proceeds via the formation of a tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas or reacts with available nucleophiles.[4]
Step 1: Reaction Setup
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., dichloromethane [DCM] or dioxane) in a reaction vessel equipped with a stirrer and a gas outlet connected to a scrubbing solution (e.g., a dilute solution of potassium permanganate) to trap the evolved isobutylene.
Step 2: Deprotection
-
Slowly add an excess of a strong acid, such as 50% TFA in DCM, to the stirred solution at room temperature.[8]
-
Allow the reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Quenching and Neutralization
-
Once the deprotection is complete, carefully quench the reaction by slowly adding a base (e.g., a saturated solution of sodium bicarbonate) until the pH of the aqueous layer is neutral (pH 5-9). Be aware that this will generate carbon dioxide gas, so perform the addition slowly to avoid excessive foaming and pressure buildup.
Step 4: Waste Segregation and Disposal
-
The resulting mixture will likely be biphasic. Separate the aqueous and organic layers.
-
The aqueous layer, containing the deprotected amino acid salt and inorganic salts, may be suitable for drain disposal if permitted by your institution's policies for neutralized, non-hazardous aqueous waste.[9] Always consult your local regulations.
-
The organic layer (e.g., DCM) should be collected as halogenated organic waste.
-
The scrubbing solution should be treated as a hazardous waste stream according to institutional guidelines.
Hazards of Deprotection Byproducts:
-
tert-Butyl Cation: A reactive intermediate that can alkylate other molecules in the waste stream.
-
Isobutylene: A flammable gas.[10] Proper ventilation and the absence of ignition sources are crucial during the deprotection procedure.
Decontamination of Glassware and Work Surfaces
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as chemical waste.[7] After rinsing, the container can be disposed of as non-hazardous glass waste.
-
Glassware: Any glassware that has come into contact with this compound should be rinsed with a suitable solvent, and the rinsate collected as chemical waste. The glassware can then be washed using standard laboratory procedures.
-
Work Surfaces: Any spills should be cleaned up immediately. Absorb the spill with an inert material and collect it in the solid chemical waste container. Decontaminate the surface with a suitable solvent and then wash with soap and water.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of waste minimization, segregation, and proper containment, and by following the detailed protocols outlined in this guide, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always prioritize consulting your institution's specific waste management guidelines and the official Safety Data Sheet for any chemical you handle.
References
- Benchchem. (n.d.). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guidance for the Responsible Disposal of Boc-D-Alg(Z)2-OH.
- Benchchem. (n.d.). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Bapeks. (n.d.). This compound.HCl.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?.
- DAP. (2013). DAP US/GHS MSDS.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isobutylene.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Airgas. (2017). Safety Data Sheet.
Sources
- 1. reddit.com [reddit.com]
- 2. images.thdstatic.com [images.thdstatic.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nj.gov [nj.gov]
A Strategic Guide to the Safe Handling and Disposal of H-D-Dap(Boc)-Ome
I. Hazard Assessment and Core Safety Principles
H-D-Dap(Boc)-Ome is a combustible solid amino acid derivative.[2][3] Based on available data for this and structurally related compounds, it should be handled with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Ingestion may also be harmful.[5] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, the foundational principle of safe handling is the consistent use of appropriate engineering controls and personal protective equipment to minimize these exposure risks.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.[6]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Chemical Safety Goggles | Must be ANSI Z87.1 compliant or meet European Standard EN166.[7][8] Provides essential protection against splashes and airborne particles. |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing or aerosolization of the powder.[1][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Disposable nitrile gloves are suitable for incidental contact but must be changed immediately upon contamination.[8][9] Always inspect gloves for tears or holes before use. |
| Body | Laboratory Coat | A standard, fully-buttoned lab coat is required to protect skin and clothing from accidental spills and contamination.[1][7] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[1][8] The specific type of respirator should be determined by a formal risk assessment. |
| Footwear | Closed-Toe Shoes | Shoes must fully cover the feet to provide protection from spills and dropped objects.[8] |
III. Operational Plan: A Step-by-Step Handling Procedure
Adherence to a systematic operational plan is crucial for ensuring safety and procedural consistency. The following steps should be followed when working with this compound:
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][8]
-
Safety Equipment: Before commencing work, verify that a safety shower and eyewash station are unobstructed and fully functional.[4]
-
Documentation: Ensure that a copy of this safety guide and any available supplier safety information are readily accessible.
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles. If a splash risk exists, also wear a face shield.
-
Put on the appropriate chemical-resistant gloves.
3. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[8] Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
Portioning: If weighing the compound, do so within the fume hood or in a balance enclosure.
-
Container Management: Keep the container tightly sealed when not in use to prevent contamination and accidental spills.
4. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment according to your laboratory's standard procedures.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[8]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[8]
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, the following immediate actions should be taken:
-
Small Spill: If you are trained to handle it, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
-
Large Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[7]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
V. Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Do not dispose of this chemical in the regular trash or down the drain.[7]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as used gloves, weighing papers, and pipette tips.[7]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
2. Waste Collection and Labeling:
-
Collect all waste in a chemically compatible, leak-proof container with a secure lid.
-
The label should clearly state the full chemical name, "this compound," and any other information required by your institution's waste management guidelines.[7]
3. Decontamination of Empty Containers:
-
Triple-rinse the original, empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[7]
-
After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[7]
4. Professional Disposal:
-
The final disposal of the chemical waste must be handled by a licensed chemical waste disposal company or your institution's EHS department.[7] These services typically use high-temperature incineration or other approved methods for chemical destruction.
Diagram of the Safe Handling and Disposal Workflow
Caption: A high-level overview of the safe handling and disposal workflow for this compound.
References
- Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- H-Dap(Boc)-OMe hydrochloride AldrichCPR. Sigma-Aldrich.
- Comprehensive Safety Protocol for Handling Aminoadipic Acid. Benchchem.
- H-Dap(Boc)-OMe hydrochloride AldrichCPR. Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Protective Equipment. American Chemistry Council.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- This compound , 97% , 363191-25-7. CookeChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. H-Dap(Boc)-OMe hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
